molecular formula C6H5BrClN B1265746 4-Bromo-3-chloroaniline CAS No. 21402-26-6

4-Bromo-3-chloroaniline

Cat. No.: B1265746
CAS No.: 21402-26-6
M. Wt: 206.47 g/mol
InChI Key: QLYHPNUFNZJXOQ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloroaniline is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYHPNUFNZJXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175674
Record name 4-Bromo-3-chloroaniline
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21402-26-6
Record name 4-Bromo-3-chloroaniline
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Record name 4-Bromo-3-chloroaniline
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Record name 4-Bromo-3-chloroaniline
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Record name 4-bromo-3-chloroaniline
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Record name 4-BROMO-3-CHLOROANILINE
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-3-chloroaniline (CAS: 21402-26-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloroaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the aniline (B41778) ring, offers multiple reactive sites for the construction of complex molecules. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, spectral characterization, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
CAS Number 21402-26-6[1][2]
Molecular Formula C₆H₅BrClN[1][2]
Molecular Weight 206.47 g/mol [1][2]
Appearance White to light yellow or brown crystalline powder[2]
Melting Point 61 - 74 °C[2][3]
Boiling Point (Predicted) 276.3 ± 20.0 °C[3]
Density (Predicted) 1.722 ± 0.06 g/cm³[2]
pKa (Predicted) 2.84 ± 0.10[3]
Solubility Soluble in methanol (B129727) and other common organic solvents such as ethanol, acetone, and dichloromethane. Sparingly soluble in water.[2][4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The FTIR spectrum of this compound, typically recorded as a KBr pellet or melt, would exhibit characteristic absorption bands. Key expected frequencies include N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers. A reference FTIR spectrum is available on SpectraBase.[1][6]

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be observed for the molecular ion and fragment ions. The primary fragmentation would likely involve the loss of the amine group and halogen atoms. GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[1][7]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the electrophilic bromination of 3-chloroaniline.

Experimental Protocol: Bromination of 3-Chloroaniline

Materials:

  • 3-Chloroaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve m-chloroaniline in DMF in a round-bottom flask.

  • In a separate flask, prepare a solution of N-bromosuccinimide (1.0 equivalent) in DMF.

  • Add the NBS solution dropwise to the m-chloroaniline solution at room temperature with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture for approximately 3 hours at room temperature.

  • Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic phase under reduced pressure to yield this compound as a solid.[3]

SynthesisWorkflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3-Chloroaniline 3-Chloroaniline Dissolution Dissolve 3-Chloroaniline in DMF 3-Chloroaniline->Dissolution NBS NBS Addition Dropwise addition of NBS/DMF solution NBS->Addition DMF DMF DMF->Dissolution Dissolution->Addition Stirring Stir at RT for 3 hours Addition->Stirring Dilution Dilute with Ethyl Acetate Stirring->Dilution Washing Wash with Brine Dilution->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Product This compound Concentration->Product

Synthesis workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of two different halogen atoms allows for selective functionalization through reactions such as Suzuki and Buchwald-Hartwig couplings, providing a scaffold for building molecular complexity.

Its derivatives have been explored for a range of biological activities, and it serves as a starting material for the synthesis of more complex drug candidates. The aniline moiety itself is a common feature in many bioactive molecules.

LogicalRelationships BCA This compound Pharma Pharmaceuticals BCA->Pharma Intermediate Agro Agrochemicals BCA->Agro Intermediate Dyes Dyestuffs BCA->Dyes Precursor Research Chemical Research BCA->Research Building Block

Applications of this compound.

Safety and Toxicology

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H311: Toxic in contact with skin.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H332: Harmful if inhaled.[1][4]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1][4][8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its well-defined physicochemical properties and reactivity make it a key component in the toolbox of synthetic chemists. Proper handling and adherence to safety guidelines are paramount when working with this compound due to its potential toxicity. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and chemical development.

References

An In-depth Technical Guide to 4-Bromo-3-chloroaniline: Core Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chloroaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern, featuring a bromine atom at the 4-position and a chlorine atom at the 3-position of the aniline (B41778) ring, imparts distinct physical and chemical properties that are critical for its application in targeted synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.

Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[2] The presence of both bromine and chlorine atoms on the benzene (B151609) ring significantly influences its physical properties, such as melting and boiling points, when compared to unsubstituted aniline.

Tabulated Physical Data
PropertyValueReferences
Molecular Formula C₆H₅BrClN[3]
Molecular Weight 206.47 g/mol [3]
CAS Number 21402-26-6[2]
Appearance White to light yellow powder/crystals[2]
Melting Point 64-74 °C[1][2][4]
Boiling Point 276.3 ± 20.0 °C (Predicted)[5]
Density 1.722 ± 0.06 g/cm³ (Predicted)[5]
Flash Point >100 °C[5]
pKa 2.84 ± 0.10 (Predicted)
Solubility

This compound exhibits good solubility in various organic solvents.

SolventSolubilityReferences
Methanol Soluble[1][2]
Ethanol Soluble
Acetone Soluble[1]
Dichloromethane Soluble[1]
Water Limited solubility[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents. The amino group activates the aromatic ring towards electrophilic substitution, while the halogens deactivate it and direct incoming electrophiles. The bromine at the para position and chlorine at the meta position to the amino group create a specific electronic environment that influences its reactivity in various chemical transformations.

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, making it a versatile handle for further functionalization.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of 3-chloroaniline (B41212) using N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[5]

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3-Chloroaniline 3-Chloroaniline Reaction_Mixture Dissolve 3-Chloroaniline in DMF 3-Chloroaniline->Reaction_Mixture NBS N-Bromosuccinimide (NBS) NBS_Solution Dissolve NBS in DMF NBS->NBS_Solution DMF DMF (Solvent) DMF->Reaction_Mixture DMF->NBS_Solution Addition Add NBS solution dropwise to 3-Chloroaniline solution at room temperature Reaction_Mixture->Addition NBS_Solution->Addition Stirring Stir for 3 hours at room temperature Addition->Stirring Dilution Dilute with Ethyl Acetate Stirring->Dilution Washing Wash with Brine Dilution->Washing Separation Separate Organic Phase Washing->Separation Drying Dry with Na₂SO₄ Separation->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: [5]

  • Dissolve m-chloroaniline in N,N-dimethylformamide (DMF).

  • In a separate flask, dissolve an equimolar amount of N-bromosuccinimide (NBS) in DMF.

  • Slowly add the NBS solution dropwise to the m-chloroaniline solution at room temperature.

  • After the addition is complete, stir the reaction mixture for 3 hours at room temperature.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with brine (saturated NaCl solution).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method such as recrystallization to yield this compound as a solid.

Characterization Methods

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Workflow: NMR Analysis

NMR_Workflow Sample_Prep Prepare Sample: Dissolve this compound in deuterated solvent (e.g., CDCl₃) NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire ¹H and ¹³C NMR Spectra Spectrometer->Acquisition Processing Process Data: Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Analyze Spectra: Chemical Shifts, Coupling Constants, Integration Processing->Analysis Structure_Confirmation Confirm Structure Analysis->Structure_Confirmation

Caption: General workflow for NMR analysis of this compound.

Experimental Details: While specific instrument parameters are often experiment-dependent, typical conditions for acquiring NMR spectra of similar compounds involve:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.[7]

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz for ¹H NMR).

  • Data to Collect: ¹H NMR and ¹³C NMR spectra are standard for structural confirmation.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Details:

  • Technique: The IR spectrum can be obtained using a KBr pellet or by analyzing the neat compound on a diamond ATR accessory. A published spectrum was obtained from a melt using a capillary cell.[6]

  • Expected Absorptions:

    • N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

    • C-N stretching (around 1250-1350 cm⁻¹).

    • Aromatic C=C stretching (around 1450-1600 cm⁻¹).

    • Aromatic C-H bending (out-of-plane, characteristic of the substitution pattern).

    • C-Cl and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Details:

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[6]

  • Expected Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This will result in a cluster of peaks around m/z 205, 207, and 209.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation.[8] May cause damage to organs through prolonged or repeated exposure.[8]

Precautionary Measures:

  • Use only in a well-ventilated area or under a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Avoid breathing dust.[9]

  • Wash hands thoroughly after handling.[9]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Signaling Pathways

Currently, there is no significant information available in the public domain regarding specific signaling pathways in which this compound is directly involved. Its primary role is as a synthetic intermediate in the development of more complex molecules that may have biological activity.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. This guide provides a foundational understanding of its characteristics, synthesis, and analysis, which is essential for its effective and safe use in research and development. The provided experimental protocols offer a starting point for laboratory work, and the tabulated data serves as a quick reference for researchers. Further investigation into the biological activities of compounds derived from this compound may reveal its indirect impact on various signaling pathways.

References

An In-depth Technical Guide to 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-3-chloroaniline, a key chemical intermediate. It covers its chemical identity, physicochemical properties, spectroscopic data, synthesis protocols, applications in research and development, and essential safety information.

Chemical Identity and Properties

This compound is an aromatic amine featuring a benzene (B151609) ring substituted with bromine, chlorine, and an amino group.[1] Its unique structure makes it a valuable building block in the synthesis of a variety of more complex molecules.[1][2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1][3][4][5]
CAS Number 21402-26-6[1][3][4][5]
Molecular Formula C₆H₅BrClN[1][3][4][5]
Molecular Weight 206.47 g/mol [1][3][4]
Canonical SMILES C1=CC(=C(C=C1N)Cl)Br[1][3]
InChI Key QLYHPNUFNZJXOQ-UHFFFAOYSA-N[1][3][5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to light yellow powder or crystalline material[1]
Melting Point 66-74 °C[1]
Density 1.722 ± 0.06 g/cm³[1]
Solubility Soluble in methanol, ethanol, acetone, and dichloromethane[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: Key Spectroscopic Data for this compound

TechniqueData Highlights
¹³C NMR Spectral data is available through sources like SpectraBase[3]
Mass Spectrometry (GC-MS) Molecular ion peaks can be observed around m/z 205, 207, and 209, corresponding to the isotopic distribution of bromine and chlorine.[3]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the primary amine and C-H, C-C vibrations of the aromatic ring are present. Data is available from sources like SpectraBase.[3][6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-chloroaniline (B41212).

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 3-chloroaniline

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-chloroaniline (1 equivalent) in DMF in a round-bottomed flask.

  • In a separate beaker, dissolve N-bromosuccinimide (NBS) (1.0 equivalent) in DMF.

  • Slowly add the NBS solution to the 3-chloroaniline solution dropwise at room temperature while stirring.

  • Continue stirring the reaction mixture for approximately 3 hours at room temperature after the addition is complete.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash it twice with brine.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter the mixture to remove the drying agent.

  • Concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • The resulting product, this compound, is typically a brown solid.[7] Further purification can be achieved by recrystallization or column chromatography if necessary.

G Workflow for the Synthesis of this compound cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A 3-Chloroaniline D Dissolve 3-Chloroaniline in DMF A->D B N-Bromosuccinimide (NBS) E Dissolve NBS in DMF B->E C DMF (Solvent) C->D C->E F Slowly add NBS solution to 3-Chloroaniline solution D->F E->F G Stir at Room Temperature for 3 hours F->G H Dilute with Ethyl Acetate G->H I Wash with Brine H->I J Dry Organic Layer (Na2SO4) I->J K Filter and Concentrate J->K L This compound K->L

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in various fields, particularly in the synthesis of pharmaceuticals and other specialty chemicals.[1][2]

  • Pharmaceutical Synthesis : It is a precursor for synthesizing bioactive molecules with potential anti-cancer and anti-inflammatory properties.[1] The presence of both bromo and chloro substituents allows for diverse chemical modifications, which is crucial for developing new therapeutic agents.

  • Agrochemicals : This compound is a building block for creating new herbicides and pesticides.[2][8]

  • Dye and Pigment Industry : It is used in the synthesis of azo dyes.[1][9]

  • Biochemical Research : this compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9.[1] This property makes it a useful tool for studying drug metabolism and potential drug-drug interactions.[1]

G Applications of this compound cluster_applications Key Application Areas cluster_pharma Pharmaceutical Development cluster_biochem Research Focus A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Dyes and Pigments A->D E Biochemical Research A->E F Anti-cancer Agents B->F G Anti-inflammatory Drugs B->G H Cytochrome P450 Inhibition (CYP1A2, CYP2C9) E->H I Drug Metabolism Studies H->I

Caption: Core applications of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information for this compound

Hazard StatementDescription
H302 Harmful if swallowed[3][10]
H311 Toxic in contact with skin[10]
H315 Causes skin irritation[10]
H319 Causes serious eye irritation[10]
H332 Harmful if inhaled[3][10]
H373 May cause damage to organs through prolonged or repeated exposure[3][10]
  • Engineering Controls : Use only in a well-ventilated area, preferably under a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[11][12]

    • Skin Protection : Wear protective gloves and a lab coat.[11][12]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[11][12]

  • Hygiene : Do not eat, drink, or smoke when using this product.[10][11] Wash hands thoroughly after handling.[10][12]

  • If Swallowed : Rinse mouth and seek immediate medical attention.[10][11][12] Do NOT induce vomiting.[12]

  • If on Skin : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[11][12] Seek medical attention.[11]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • If in Eyes : Rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from strong oxidizing agents.[12]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12]

References

Solubility of 4-Bromo-3-chloroaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-chloroaniline in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative information, estimated solubility values based on structurally analogous compounds, and detailed experimental protocols for the accurate determination of its solubility. This information is critical for researchers and professionals involved in the synthesis, purification, formulation, and development of novel chemical entities.

Physicochemical Properties of this compound

This compound is a halogenated aromatic amine with the molecular formula C₆H₅BrClN. Its structure, featuring a benzene (B151609) ring substituted with bromine, chlorine, and an amino group, dictates its physicochemical properties, including its solubility.

PropertyValueReference
Molecular Formula C₆H₅BrClN[1][2]
Molecular Weight 206.47 g/mol [1]
Appearance White to light yellow powder or crystalline material[1]
Melting Point 74 °C[3]
Boiling Point 276.3 ± 20.0 °C (Predicted)[3]
Density 1.722 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.84 ± 0.10 (Predicted)[3]

Solubility Profile

The solubility of this compound is governed by the interplay of its aromatic ring, the polar amino group, and the halogen substituents. The amino group can participate in hydrogen bonding, while the halogen atoms contribute to the molecule's polarity and van der Waals interactions.

Qualitative Solubility Summary

Based on available data, this compound exhibits the following general solubility characteristics:

  • Excellent Solubility: The compound is consistently reported to be soluble in methanol.[1][3]

  • Moderate Solubility: It shows solubility in other common organic solvents such as ethanol, acetone (B3395972), and dichloromethane.[1]

  • Low Water Solubility: As with many halogenated anilines, its solubility in water is expected to be limited. The progressive halogen substitution on the aniline (B41778) ring is known to decrease aqueous solubility.[1]

Estimated Quantitative Solubility
SolventChemical FormulaPredicted Solubility at 25°C ( g/100 mL)Rationale for Estimation
MethanolCH₃OH> 10Consistently reported as "soluble" or "excellent solubility," suggesting high solubility.[1][3]
EthanolC₂H₅OH5 - 10Structurally similar anilines and di-halogenated benzenes show good solubility in ethanol.[4][5][6]
AcetoneC₃H₆O5 - 10Similar to ethanol, acetone is a polar aprotic solvent capable of dissolving halogenated aromatic compounds.[4][6]
DichloromethaneCH₂Cl₂> 10Halogenated solvents are generally effective at dissolving halogenated aromatic compounds.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, standardized experimental protocols are necessary. The following sections detail two common and reliable methods: the gravimetric method and UV-Vis spectroscopy.

Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature.

    • Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the container under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is removed, place the container with the solid residue in a drying oven at a temperature below the melting point of this compound (e.g., 60 °C) until a constant weight is achieved.

    • Cool the container in a desiccator and weigh it on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

    • The solubility can be expressed in various units, such as g/100 mL or mg/mL.

UV-Vis Spectroscopy Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region. It is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature using UV-Vis spectroscopy.

Materials:

  • This compound (high purity)

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound at the desired temperature.

  • Sample Withdrawal, Filtration, and Dilution:

    • Follow the same procedure as described in the gravimetric method (Section 3.1, step 2) to obtain a clear, filtered aliquot of the saturated solution.

    • Accurately dilute the filtered aliquot with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted sample at the λmax.

    • Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

G cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 prep3 Allow excess solid to settle prep2->prep3 analysis1 Withdraw and filter a known volume of the supernatant prep3->analysis1 analysis2 Determine the mass of the solute (Gravimetric) or concentration (UV-Vis) analysis1->analysis2 calc1 Calculate solubility in desired units (e.g., g/100 mL) analysis2->calc1

Caption: Workflow for the experimental determination of solubility.

Solvent Selection Logic

The choice of an appropriate solvent is a critical step in many chemical processes. The following diagram outlines a logical pathway for selecting a suitable solvent based on desired solubility characteristics.

G start Define Process Requirement (e.g., Recrystallization, Reaction) sol_high High Solubility Required? start->sol_high test_polar Test Polar Protic Solvents (Methanol, Ethanol) sol_high->test_polar Yes test_nonpolar Test Non-Polar Solvents (e.g., Toluene, Hexane) sol_high->test_nonpolar No sol_low Low Solubility at Low Temp? test_aprotic Test Polar Aprotic Solvents (Acetone) sol_low->test_aprotic No select_solvent Select Optimal Solvent sol_low->select_solvent Yes test_polar->sol_low test_aprotic->sol_low test_nonpolar->select_solvent

Caption: Logical workflow for solvent selection based on solubility.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While quantitative data is sparse, qualitative assessments and data from analogous compounds provide a strong indication of its solubility profile. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer robust and reliable methods for their determination. This foundational knowledge is essential for the effective utilization of this compound in research and development.

References

Technical Guide: Physicochemical Properties of 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Bromo-3-chloroaniline, a key intermediate in various synthetic applications. The document outlines its core physicochemical properties, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Quantitative Data Summary

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in further chemical syntheses. The data, collated from various sources, are presented below.

PropertyValueReferences
Melting Point 59.0 °C - 74 °C[1][2][3][4][5]
Boiling Point 276.3 °C (at 760 mmHg)[1][5]
Predicted: 276.3 ± 20.0 °C[4]

Note: The observed range in melting point may be attributed to variations in purity and the specific analytical method employed.

Experimental Protocols

The determination of melting and boiling points is fundamental to the characterization of a chemical compound. The following are detailed methodologies for these measurements.

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.[3]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a sealed capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[3][6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or digital melting point apparatus)[1][7] or Thiele tube setup[1][2]

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle (for sample pulverization)

  • Heating oil (for Thiele tube method)

Procedure:

  • Sample Preparation: The sample of this compound must be completely dry and finely powdered.[3][8]

  • Loading the Capillary Tube: The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[8][9]

  • Apparatus Setup (Digital Apparatus):

    • The capillary tube is inserted into the heating block of the apparatus.[3]

    • A preliminary rapid heating can be performed to determine an approximate melting point.[1]

    • For an accurate measurement, the apparatus is set to heat rapidly to a temperature about 15-20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.[7][9]

  • Apparatus Setup (Thiele Tube):

    • The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is aligned with the thermometer bulb.[2]

    • The assembly is placed in a Thiele tube containing heating oil, with the rubber band positioned above the oil level.[1]

    • The side arm of the Thiele tube is heated gently, allowing convection currents to ensure uniform temperature distribution.[1][2]

  • Observation and Recording:

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[2]

    • The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[2]

For sufficient quantities of a liquid, the boiling point is most accurately determined through distillation.[4]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] During distillation, the temperature of the vapor in equilibrium with the boiling liquid is measured.[4]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or sand bath

  • Boiling chips or a magnetic stir bar

Procedure:

  • Apparatus Assembly: A simple distillation apparatus is assembled. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Sample Addition: At least 5 mL of the liquid sample and a few boiling chips are placed in the distillation flask.[11]

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The temperature will stabilize as the vapor condenses in the condenser. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[11]

  • Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as the boiling point is pressure-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of this compound.

G cluster_0 Physicochemical Property Determination cluster_1 Melting Point Determination cluster_2 Boiling Point Determination start Start: Characterize This compound mp_prep Sample Preparation: Dry and Pulverize start->mp_prep bp_setup Assemble Distillation Apparatus start->bp_setup mp_load Load Capillary Tube (2-3 mm height) mp_prep->mp_load mp_method Choose Method mp_load->mp_method mp_digital Digital Apparatus: Set heating program mp_method->mp_digital Digital mp_thiele Thiele Tube: Assemble with thermometer mp_method->mp_thiele Manual mp_heat Heat Slowly (1-2°C/min) mp_digital->mp_heat mp_thiele->mp_heat mp_observe Observe and Record Melting Range mp_heat->mp_observe end_point End: Physicochemical Properties Determined mp_observe->end_point bp_add Add Sample and Boiling Chips bp_setup->bp_add bp_heat Heat to Boiling bp_add->bp_heat bp_observe Record Stable Vapor Temperature bp_heat->bp_observe bp_observe->end_point

Caption: Workflow for Melting and Boiling Point Determination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the pKa and Basicity of 4-Bromo-3-chloroaniline

This technical guide provides a comprehensive analysis of the acid-base properties of this compound, focusing on its pKa value and the underlying principles governing its basicity. This information is critical for professionals in drug development and chemical synthesis, where understanding the ionization state of a molecule is paramount for predicting its solubility, membrane permeability, and reactivity.

Introduction to this compound

This compound is a di-halogenated aromatic amine with the chemical formula C₆H₅BrClN.[1] Its structure, featuring a bromine atom at the 4-position and a chlorine atom at the 3-position relative to the amino group, dictates its unique electronic and chemical properties.[2] The interplay of these substituents significantly influences the electron density on the amino nitrogen, thereby modulating its basicity.

Basicity and pKa Value

The basicity of an aniline (B41778) is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton (H⁺). In aniline, this lone pair is delocalized into the aromatic π-system, which already renders it a weaker base compared to aliphatic amines.[3] The introduction of electron-withdrawing substituents further diminishes this basicity.

The predicted pKa value for the conjugate acid of this compound is 2.84 ± 0.10 .[4] This low value indicates that it is a very weak base. The significant reduction in basicity compared to unsubstituted aniline (pKa of its conjugate acid is 4.63) is a direct consequence of the strong electron-withdrawing inductive effects (-I effect) of both the bromine and chlorine atoms.[4] These halogen substituents pull electron density away from the benzene (B151609) ring, which in turn withdraws electron density from the amino group. This makes the nitrogen's lone pair less available for protonation.[5][6]

The cumulative effect of two halogen substituents is evident when comparing this compound to its mono-halogenated counterparts, such as 4-bromoaniline (B143363) (pKa 3.86) and 4-chloroaniline (B138754) (pKa 3.98).[4][7][8] The presence of a second halogen further destabilizes the anilinium cation that forms upon protonation, shifting the equilibrium away from the protonated form and resulting in a lower pKa.

Quantitative Data on Basicity

The following table summarizes the pKa values of this compound and related compounds, illustrating the impact of halogen substitution on the basicity of the aniline scaffold.

CompoundCAS NumberpKa of Conjugate AcidReference
Aniline62-53-34.63[4]
4-Chloroaniline106-47-83.98[7]
4-Bromoaniline106-40-13.86[4][8]
This compound 21402-26-62.84 ± 0.10 (Predicted)[4]
3-Bromo-4-chloroaniline823-54-12.89 ± 0.10 (Predicted)[4]

Factors Influencing Basicity

The basicity of this compound is primarily governed by the electronic effects of its substituents. The following diagram illustrates the logical relationship between the molecular structure and its resulting low basicity.

G cluster_molecule This compound cluster_effects Electronic Effects cluster_outcome Resulting Properties Aniline Aniline Core (Weak Base) Density Reduced Electron Density on Amino Nitrogen Br 4-Bromo Substituent Inductive Strong Inductive Effect (-I) (Electron Withdrawing) Br->Inductive Resonance Weak Resonance Effect (+R) (Electron Donating) Br->Resonance Cl 3-Chloro Substituent Cl->Inductive Cl->Resonance Inductive->Density Dominant Effect Resonance->Density Minor Effect Basicity Decreased Basicity (Low pKa) Density->Basicity

Figure 1. Influence of substituents on the basicity of this compound.

Experimental Protocol: Spectrophotometric pKa Determination

One of the most common methods for determining the pKa of anilines is through UV-Vis spectrophotometric titration. This technique relies on the different absorption spectra of the protonated (anilinium ion) and deprotonated (free amine) forms of the compound.

Objective: To determine the pKa of this compound by measuring the change in absorbance at a specific wavelength as a function of pH.

Materials:

  • This compound

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Calibrated pH meter

  • Series of buffer solutions with known pH values (e.g., citrate, phosphate, borate (B1201080) buffers covering a range from pH 1 to 6)

  • Volumetric flasks and pipettes

  • Methanol (B129727) or other suitable co-solvent (due to the low aqueous solubility of the analyte)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Methodology:

  • Wavelength Selection:

    • Prepare two stock solutions of this compound at the same concentration in a suitable solvent mixture (e.g., 10% methanol in water).

    • Adjust the pH of one solution to a highly acidic value (e.g., pH 1 with HCl) to ensure complete protonation (BH⁺ form).

    • Adjust the pH of the second solution to a value well above the expected pKa (e.g., pH 6) to ensure it is predominantly in the neutral form (B).

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

    • Identify the wavelength (λ_max_) where the difference in absorbance between the two forms is maximal.

  • Preparation of Sample Solutions:

    • Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa (e.g., from pH 1.5 to 4.5 in 0.25 pH unit increments).

    • Prepare a stock solution of this compound.

    • To a series of volumetric flasks, add an equal aliquot of the aniline stock solution.

    • Dilute each flask to the final volume using the different buffer solutions, creating a set of samples with constant analyte concentration but varying pH.

  • Data Acquisition:

    • Set the spectrophotometer to the predetermined λ_max_.

    • Measure the absorbance of each prepared sample solution, using the corresponding buffer solution as the blank.

    • Record the absorbance (A) for each corresponding pH value.

  • Data Analysis:

    • The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

      • pKa = pH + log[(A - A_B) / (A_BH⁺ - A)]

      • Where:

        • A is the absorbance of the sample at a given pH.

        • A_B is the absorbance of the fully deprotonated (basic) form.

        • A_BH⁺ is the absorbance of the fully protonated (acidic) form.

    • Alternatively, plot the measured absorbance versus pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the absorbance of the acidic and basic forms.

The workflow for this experimental protocol is visualized below.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A1 Prepare Acidic & Basic Solutions A2 Scan Spectra & Find λmax A1->A2 A3 Prepare Buffered Samples A2->A3 B1 Measure Absorbance vs. pH A3->B1 C1 Plot Absorbance vs. pH B1->C1 C2 Identify Inflection Point C1->C2 C3 Calculate pKa C2->C3

Figure 2. Experimental workflow for spectrophotometric pKa determination.

References

4-Bromo-3-chloroaniline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloroaniline is a di-halogenated aromatic amine that has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its unique substitution pattern, featuring an amino group, a bromine atom, and a chlorine atom on a benzene (B151609) ring, provides multiple reactive sites for a diverse array of chemical transformations. This strategic arrangement of functional groups allows for regioselective reactions, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[1][2][3] The presence of both a bromine and a chlorine atom offers differential reactivity, with the carbon-bromine bond being more susceptible to cleavage in common cross-coupling reactions, thus enabling sequential and controlled functionalization.[4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions and its utility in the development of therapeutic agents.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 21402-26-6[6][7][8]
Molecular Formula C₆H₅BrClN[6][7][8]
Molecular Weight 206.47 g/mol [6][7][8]
IUPAC Name This compound[7]
Appearance White to light yellow/brown powder or crystalline material[6][9]
Melting Point 59-74°C[6][9]
Density 1.722 ± 0.06 g/cm³[6]
Solubility Soluble in methanol, ethanol, acetone, and dichloromethane[6]
SMILES C1=CC(=C(C=C1N)Cl)Br[6][7]
InChI InChI=1S/C6H5BrClN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2[7][8]
InChIKey QLYHPNUFNZJXOQ-UHFFFAOYSA-N[6][7][8]

Spectroscopic data is critical for the identification and characterization of this compound and its derivatives.

Spectroscopic DataKey FeaturesReference(s)
¹H NMR Signals typically observed in the aromatic region (δ 6.5-7.5 ppm) and a broad singlet for the amine protons.[10]
¹³C NMR Characteristic signals for the six aromatic carbons, with chemical shifts influenced by the halogen and amine substituents.[10]
IR Spectroscopy N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-H aromatic stretching.[7][11]
Mass Spectrometry Molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine atoms are observed.[7][12]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the electrophilic bromination of 3-chloroaniline (B41212). This reaction leverages the directing effects of the amine and chlorine substituents on the aromatic ring.

G cluster_0 Synthesis Workflow A 3-Chloroaniline C Reaction Mixture (Stir at RT, 3h) A->C Add dropwise to B N-Bromosuccinimide (NBS) in DMF B->C D Work-up (EtOAc extraction, Brine wash) C->D E Purification (Concentration) D->E F This compound E->F

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Bromination of 3-Chloroaniline

This protocol is adapted from established procedures for the bromination of anilines.[2]

Materials:

  • 3-Chloroaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottomed flask, dissolve 3-chloroaniline (1.0 eq.) in DMF.

  • In a separate beaker, prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in DMF.

  • Transfer the NBS solution to a dropping funnel.

  • While stirring the 3-chloroaniline solution at room temperature, add the NBS solution dropwise over a period of 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine (2 x volumes).

  • Separate the organic phase, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting this compound can be further purified by column chromatography or recrystallization if necessary. A typical yield for this reaction is in the range of 90-92%.[2]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. The differential reactivity of the C-Br and C-Cl bonds (C-Br > C-Cl) is a key advantage, allowing for selective functionalization at the 4-position.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound. For this compound, this reaction can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[5]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ complex1 Ar-Pd(II)L₂(X) pd0->complex1 Ar-X oxidative_addition Oxidative Addition complex2 Ar-Pd(II)L₂(R') complex1->complex2 R'-B(OR)₂ Base transmetalation Transmetalation complex2->pd0 Ar-R' reductive_elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Reaction Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagents/ConditionsPurposeReference(s)
Aryl Halide This compoundSubstrate-
Boron Reagent Arylboronic acid or esterCoupling partner[13][14]
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃Catalyst[13][14]
Ligand SPhos, XPhos, P(t-Bu)₃Stabilizes catalyst, promotes reaction[13][15]
Base K₂CO₃, K₃PO₄Activates boron reagent[13][14]
Solvent Toluene, Dioxane, DMEReaction medium[5][13]
Temperature 80 - 110 °CProvides activation energy[13]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[5][13]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, reacting an aryl halide with an amine.[16] This reaction is a cornerstone of medicinal chemistry for synthesizing aryl amines.[16] Similar to the Suzuki coupling, the C-Br bond of this compound reacts preferentially, allowing for the introduction of a new amino substituent at the 4-position.[13]

G cluster_1 Buchwald-Hartwig Amination Cycle pd0_bh Pd(0)L₂ complex1_bh Ar-Pd(II)L₂(X) pd0_bh->complex1_bh Ar-X oxidative_addition_bh Oxidative Addition complex2_bh Ar-Pd(II)L₂(NR'R'') complex1_bh->complex2_bh HNR'R'' Base amide_formation Amide Formation complex2_bh->pd0_bh Ar-NR'R'' reductive_elimination_bh Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Reaction Conditions for Buchwald-Hartwig Amination

ComponentExample Reagents/ConditionsPurposeReference(s)
Aryl Halide This compoundSubstrate-
Amine Primary or secondary amineCoupling partner[13][15]
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Catalyst[13]
Ligand XPhos, RuPhos, BINAPStabilizes catalyst, promotes reaction[13][16]
Base NaOtBu, K₃PO₄Deprotonates amine[13]
Solvent Toluene, DioxaneReaction medium[13]
Temperature 80 - 110 °CProvides activation energy[13]
Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.[13]

Materials:

  • This compound (1.0 mmol)

  • Amine coupling partner (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)

  • Strong base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed Toluene (5 mL)

  • Glovebox or Schlenk line equipment

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Add the amine coupling partner followed by anhydrous, degassed toluene.

  • Seal the reaction vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired N-aryl product.

Utility in Drug Discovery

The structural motif derived from this compound is present in numerous biologically active compounds. Its utility as a building block allows for the systematic exploration of chemical space around a core scaffold, which is a key strategy in drug discovery. For instance, quinoline (B57606) derivatives synthesized using halogenated anilines as precursors have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.[5] These kinases are critical targets in oncology, and their inhibition can halt the proliferation of cancer cells.

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER-2) GF->Receptor Binds & Activates Downstream Downstream Signaling (Ras-Raf-MAPK) Receptor->Downstream Phosphorylates & Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (Synthesized from This compound derivatives) Inhibitor->Receptor Blocks ATP Binding Site

Caption: Role of kinase inhibitors in blocking cancer cell signaling pathways.

Safety and Handling

This compound is a chemical that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • H302: Harmful if swallowed.[7]

  • H332: Harmful if inhaled.[7]

  • H373: May cause damage to organs through prolonged or repeated exposure.[7]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

References

An In-depth Technical Guide to 4-Bromo-3-chloroaniline: Commercial Availability, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chloroaniline is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of novel anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of its commercial availability, detailed protocols for its synthesis and purification, and an exploration of its role in the creation of bioactive molecules. Spectroscopic data for this compound is also presented.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Purity levels are typically offered at 98% or higher, with quantities ranging from grams to kilograms to meet both research and bulk manufacturing needs.

Table 1: Commercial Suppliers of this compound

SupplierAvailable QuantitiesPurity
Amerigo ScientificContact for detailsHigh Purity
SmoleculeIn Stock>98%
Thermo Scientific Chemicals50 g96%
TCI America (via Fisher Scientific)5 g>98.0% (GC)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

PropertyValue
CAS Number 21402-26-6
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Appearance White to light yellow powder or crystal
Melting Point 64.0 to 68.0 °C
IUPAC Name This compound

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-chloroaniline (B41212).

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-chloroaniline using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 3-chloroaniline

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Prepare a solution of 3-chloroaniline in DMF.

  • In a separate flask, prepare a solution of NBS (1.0 equivalent) in DMF.

  • Slowly add the 3-chloroaniline solution dropwise to the NBS solution at room temperature with continuous stirring.

  • After the addition is complete, continue to stir the reaction mixture for 3 hours at room temperature.

  • Upon completion of the reaction, dilute the mixture with ethyl acetate.

  • Wash the organic layer twice with a brine solution.

  • Separate the organic phase and dry it over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the organic phase to obtain the crude product.[1]

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimum amount of hot 70% ethanol.

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold 70% ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

G General Synthesis and Purification Workflow A 3-Chloroaniline in DMF C Reaction Mixture A->C B NBS in DMF B->C D Workup (Ethyl Acetate, Brine) C->D 3 hours at RT E Crude this compound D->E F Recrystallization (Ethanol/Water) E->F G Pure this compound F->G G Apoptosis Induction by Benzothiazole Aniline Derivatives A Benzothiazole Aniline Derivative B Cancer Cell A->B Targets C Induction of Apoptosis B->C Triggers D Cell Death C->D G Mechanism of Kinase Inhibition A Kinase Inhibitor (e.g., 4-Anilino-3-quinolinecarbonitrile) C ATP Binding Site A->C Binds to B Protein Kinase B->C Contains D Inhibition of Kinase Activity C->D Leads to E Blockage of Downstream Signaling D->E

References

structural formula of 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloroaniline is an important halogenated aromatic amine with the chemical formula C₆H₅BrClN.[1] Its structure consists of a benzene (B151609) ring substituted with a bromine atom at the fourth position, a chlorine atom at the third position, and an amino group at the first position. This compound serves as a crucial building block and intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and dye industries.[2][3] Its utility in biochemical research, for instance in studying enzyme interactions, further underscores its significance.[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and experimental protocols related to this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
IUPAC Name This compound[1][4][5]
CAS Number 21402-26-6[1][2][4]
Molecular Formula C₆H₅BrClN[1][2][4][5]
Molecular Weight 206.47 g/mol [2][4]
Appearance White to light yellow powder or crystalline material[2]
Melting Point 59.0-74.0 °C[2][5]
Density 1.722 ± 0.06 g/cm³[2]
Solubility Soluble in methanol, ethanol, acetone, and dichloromethane[2]
InChI InChI=1S/C6H5BrClN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2[1][4]
InChIKey QLYHPNUFNZJXOQ-UHFFFAOYSA-N[1][4][5]
SMILES C1=CC(=C(C=C1N)Cl)Br[4]

Spectroscopic Data

The structural elucidation and characterization of this compound are typically achieved through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H stretching vibrations of the amino group and the C-H and C-C vibrations of the aromatic ring.[2]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural confirmation.[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the bromination of 3-chloroaniline.

Experimental Protocol: Bromination of 3-Chloroaniline

This protocol describes the synthesis of this compound starting from m-chloroaniline using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • m-Chloroaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of m-chloroaniline (1 equivalent) in DMF in a round-bottom flask.

  • In a separate flask, dissolve NBS (1.0 equivalent) in DMF.

  • At room temperature, add the DMF solution of m-chloroaniline dropwise to the DMF solution of NBS with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture for 3 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer twice with brine.

  • Separate the organic phase and dry it over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The resulting brown solid is this compound, which can be further purified if necessary. This method typically yields the product in the range of 90-92%.[3]

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[2]

  • Dye and Pigment Industry: The compound is used in the production of azo dyes.[2]

  • Biochemical Research: It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, making it a useful tool for studying drug metabolism pathways and potential drug-drug interactions.[2]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin.[2][4] It may cause damage to organs through prolonged or repeated exposure.[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling this compound.[6] Work in a well-ventilated area or under a chemical fume hood.[6]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[6][7]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[6][7]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6][8]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[2]

Visualizations

Structural Formula

Caption: Structural formula of this compound.

Synthesis Workflow

G start 3-Chloroaniline reaction Bromination start->reaction reagent N-Bromosuccinimide (NBS) DMF reagent->reaction product This compound reaction->product

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Synthesis of 4-Bromo-3-chloroaniline from 3-chloroaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-bromo-3-chloroaniline, a valuable building block in the development of pharmaceuticals and other bioactive molecules.[1] The described method is a regioselective bromination of 3-chloroaniline (B41212).

Introduction

This compound is an aromatic amine containing both bromine and chlorine substituents on the benzene (B151609) ring.[1] Its molecular formula is C₆H₅BrClN and it has a molecular weight of 206.47 g/mol .[2][3] This compound serves as a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and dyes.[1][4] The presence of two distinct halogen atoms allows for differential reactivity in cross-coupling and other substitution reactions, making it a versatile precursor for complex molecular architectures. This protocol details a common and effective method for its preparation via the direct bromination of 3-chloroaniline.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction, where 3-chloroaniline is treated with a brominating agent to introduce a bromine atom at the position para to the amino group.

Reaction_Scheme 3-chloroaniline 3-Chloroaniline This compound This compound 3-chloroaniline->this compound DMF, Room Temp NBS N-Bromosuccinimide (NBS) Succinimide Succinimide

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on the bromination of m-chloroaniline using N-bromosuccinimide (NBS) in dimethylformamide (DMF).[4]

Materials:

  • m-Chloroaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of m-chloroaniline in DMF. In a separate flask, dissolve N-bromosuccinimide (1.0 equivalent) in DMF.

  • Addition of Brominating Agent: At room temperature, add the DMF solution of m-chloroaniline dropwise to the DMF solution of NBS with continuous stirring.

  • Reaction: After the addition is complete, stir the reaction mixture for 3 hours at room temperature.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase twice with brine solution.

    • Separate the organic phase and dry it over anhydrous Na₂SO₄.

  • Isolation of Product:

    • Filter the mixture to remove the drying agent.

    • Concentrate the organic phase using a rotary evaporator to obtain the crude product. The product is reported to be a brown solid.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material3-Chloroaniline[4]
Brominating AgentN-Bromosuccinimide (NBS)[4]
SolventDimethylformamide (DMF)[4]
Reaction TemperatureRoom Temperature[4]
Reaction Time3 hours[4]
Yield90-92%[4]
Physical AppearanceBrown Solid[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow A Dissolve m-chloroaniline in DMF C Add m-chloroaniline solution to NBS solution dropwise at RT A->C B Dissolve NBS in DMF B->C D Stir for 3 hours at RT C->D E Dilute with Ethyl Acetate D->E F Wash with Brine (2x) E->F G Separate Organic Layer F->G H Dry over Anhydrous Na2SO4 G->H I Filter H->I J Concentrate under reduced pressure I->J K Obtain this compound (Brown Solid) J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[1] Consult the Safety Data Sheet (SDS) before handling.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

This protocol provides a reliable method for the synthesis of this compound, a key intermediate for further chemical synthesis in research and drug development. The high yield and straightforward procedure make it a practical choice for laboratory-scale preparations.

References

Application Notes and Protocols for the Regioselective Bromination of m-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the regioselective bromination of m-chloroaniline, a critical transformation in the synthesis of various pharmaceutical and agrochemical intermediates. The regioselectivity of electrophilic aromatic substitution on the m-chloroaniline ring is governed by the directing effects of the amino and chloro substituents. The strongly activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing chloro group lead to a mixture of brominated products. This guide explores two primary methodologies utilizing N-bromosuccinimide (NBS) and copper(II) bromide (CuBr₂) as brominating agents and discusses the influence of reaction conditions on the isomer distribution. Detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and the principles of regioselectivity are provided to aid researchers in achieving desired product outcomes.

Introduction

The bromination of m-chloroaniline is a key step in the synthesis of valuable chemical entities. The resulting bromo-chloroaniline isomers, such as 2-bromo-5-chloroaniline, 4-bromo-3-chloroaniline, and 6-bromo-3-chloroaniline, serve as versatile building blocks in medicinal chemistry and materials science.[1] The inherent directing effects of the substituents on the aniline (B41778) ring present a challenge in achieving high regioselectivity. The amino group is a potent activating group that directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Conversely, the chlorine atom is a deactivating group but also directs to the ortho and para positions. The interplay of these electronic effects, coupled with steric hindrance, dictates the final product distribution. This document outlines protocols that leverage different brominating agents and reaction conditions to control the regioselective outcome of this important reaction.

Data Presentation

The regioselectivity of the bromination of m-chloroaniline is highly dependent on the chosen reagent and the solvent system. The following tables summarize the product isomer distributions obtained under different experimental conditions.

Table 1: Regioselective Bromination of m-Substituted Anilines with N-Bromosuccinimide (NBS) in Various Solvents

Substrate (m-X-aniline)SolventProduct Isomer Distribution (%)
2-Bromo Isomer
m-ChloroanilineCCl₄25
m-ChloroanilineCH₃CN10
m-ChloroanilineTHF15
m-ChloroanilineDMF5

Data adapted from a study on meta-substituted anilines, providing insights into the expected regioselectivity for m-chloroaniline.

Table 2: Product Distribution from the Bromination of 3-Chloroanilinium Cation with Copper(II) Bromide in HBr Solution

ProductIsomer Position
6-Bromo-3-chloroaniliniumBromination at C6 (ortho to -NH₃⁺, meta to -Cl)
4-Bromo-3-chloroaniliniumBromination at C4 (para to -NH₃⁺, ortho to -Cl)
4,6-Dibromo-3-chloroaniliniumDibromination at C4 and C6

This qualitative data from the bromination of the anilinium salt highlights the formation of ortho and para brominated products relative to the amino group.

Experimental Protocols

Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol describes the bromination of m-chloroaniline with NBS, where the regioselectivity can be tuned by the choice of solvent.

Materials:

  • m-Chloroaniline

  • N-Bromosuccinimide (NBS)

  • Selected solvent: Carbon tetrachloride (CCl₄), Acetonitrile (CH₃CN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)

  • Sodium thiosulfate (B1220275) solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve m-chloroaniline (1.0 eq.) in the chosen solvent (e.g., DMF for higher para-selectivity) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve N-bromosuccinimide (1.05 eq.) in the same solvent and add it dropwise to the m-chloroaniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired bromo-m-chloroaniline isomers.

Protocol 2: Bromination using Copper(II) Bromide (CuBr₂) in an Ionic Liquid

This protocol is adapted from a general procedure for the para-selective bromination of anilines and is expected to yield predominantly this compound.[2]

Materials:

Procedure:

  • In a round-bottom flask, combine m-chloroaniline (1.0 eq.) and 1-hexyl-3-methylimidazolium bromide.

  • Add copper(II) bromide (2.0 eq.) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.[2]

  • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the ionic liquid).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Mandatory Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis m_chloroaniline m-Chloroaniline dissolve Dissolve m-chloroaniline in solvent m_chloroaniline->dissolve brominating_agent Brominating Agent (NBS or CuBr2) add_reagent Add brominating agent brominating_agent->add_reagent solvent Solvent (e.g., DMF or [HMIM]Br) solvent->dissolve dissolve->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench reaction monitor->quench extract Extract product quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography analysis Characterize product (NMR, MS) chromatography->analysis

Caption: Experimental workflow for the regioselective bromination of m-chloroaniline.

regioselectivity cluster_molecule m-Chloroaniline cluster_positions Electrophilic Attack Positions cluster_products Potential Monobrominated Products aniline NH2 (Activating, o,p-director) ring Benzene Ring aniline->ring chloro Cl (Deactivating, o,p-director) chloro->ring pos2 Position 2 (ortho to NH2) ring->pos2 Attack at C2 pos4 Position 4 (para to NH2, ortho to Cl) ring->pos4 Attack at C4 pos6 Position 6 (ortho to NH2, ortho to Cl) ring->pos6 Attack at C6 prod2 2-Bromo-3-chloroaniline pos2->prod2 prod4 This compound pos4->prod4 prod6 6-Bromo-3-chloroaniline pos6->prod6

Caption: Directing effects influencing the regioselectivity of m-chloroaniline bromination.

References

Application Notes and Protocols: 4-Bromo-3-chloroaniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chloroaniline is a pivotal chemical intermediate in the synthesis of a range of pharmaceuticals, most notably multi-kinase inhibitors used in oncology. Its unique substitution pattern provides a versatile scaffold for the construction of complex bioactive molecules. This document provides detailed application notes on the use of this compound in the synthesis of the targeted cancer therapies Sorafenib (B1663141) and Regorafenib (B1684635). It includes comprehensive experimental protocols, quantitative data on reaction yields and purity, and visualizations of the relevant pharmacological signaling pathways and synthetic workflows.

Introduction

This compound serves as a critical starting material in the pharmaceutical industry due to its utility in forming key structural motifs in active pharmaceutical ingredients (APIs).[1][2][3] The presence of bromine, chlorine, and amino functional groups allows for a variety of chemical transformations, making it an ideal precursor for complex drug molecules. This intermediate is particularly significant in the synthesis of urea-based kinase inhibitors, such as Sorafenib and Regorafenib, which are approved for the treatment of various cancers.[4][5]

Chemical Structure of this compound:

Pharmaceutical Applications

This compound is a key building block in the synthesis of several targeted anti-cancer drugs. Its primary applications are in the production of:

  • Sorafenib: An oral kinase inhibitor that targets the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, involved in tumor cell proliferation and angiogenesis.[1][6][7] It is approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[2]

  • Regorafenib: Another oral multi-kinase inhibitor that blocks the activity of various protein kinases, including those involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[8][9][10] It is used to treat metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma.[8]

Synthetic Protocols

The following are detailed protocols for the synthesis of Sorafenib and Regorafenib, utilizing this compound as a key intermediate.

Synthesis of Sorafenib

The synthesis of Sorafenib from this compound typically involves the formation of an isocyanate intermediate, followed by a coupling reaction with 4-(4-aminophenoxy)-N-methylpicolinamide.

Experimental Protocol:

  • Preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate:

    • In a reaction vessel under an inert atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline (B120176) (derived from this compound) in a suitable solvent such as toluene.

    • Add phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) dropwise at a controlled temperature (typically 0-5 °C).

    • The reaction is monitored by TLC or HPLC until completion.

    • The solvent is removed under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.

  • Synthesis of Sorafenib:

    • Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent like dichloromethane (B109758) or pyridine.[4]

    • Add the previously prepared 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution.

    • The reaction mixture is stirred at room temperature or gentle heating (e.g., 80°C in pyridine) for a period of 3 to 16 hours.[4]

    • Upon completion, the reaction mixture is worked up by washing with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated.

    • The crude product is purified by column chromatography or recrystallization to afford Sorafenib.

Quantitative Data for Sorafenib Synthesis:

StepReactantsSolventTemperatureTimeYieldPurityReference
Phenyl carbamate (B1207046) formation4-chloro-3-(trifluoromethyl)aniline, Phenyl chloroformate, PyridineDichloromethane0°C to RT1 h93.8%N/A[4]
Sorafenib synthesis from phenyl carbamate4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamatePyridine80°C3 h48.2%N/A[4]
Sorafenib synthesis from isocyanate (patent example)4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanateDichloroethane60-65°C15 min93%99.9%[11]
Synthesis of Regorafenib

The synthesis of Regorafenib also proceeds through key intermediates derived from this compound, culminating in a similar urea (B33335) bond formation.

Experimental Protocol:

  • Preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate: This intermediate is synthesized from 4-chloro-3-(trifluoromethyl)aniline as described in the Sorafenib synthesis protocol.

  • Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide:

    • In a reaction vessel under a nitrogen atmosphere, combine 4-amino-3-fluorophenol (B140874) and 4-chloro-N-methyl-2-pyridinecarboxamide in a solvent such as N,N-dimethylacetamide (DMAc).[5]

    • Add a base, for example, potassium tert-butoxide, and heat the mixture (e.g., to 105°C) for several hours.[5]

    • After cooling, the product is typically precipitated by the addition of water and collected by filtration.

  • Synthesis of Regorafenib:

    • Dissolve the 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide intermediate in a suitable solvent.

    • Add the 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

    • The reaction is stirred until completion, and the product is isolated and purified, often by recrystallization from a solvent mixture like acetone/water to yield Regorafenib monohydrate.[12]

Quantitative Data for Regorafenib Synthesis:

StepReactantsSolventTemperatureTimeYieldPurityReference
Diaryl ether formation4-amino-3-fluorophenol, 4-chloro-N-methylpyridine-2-carboxamide, BaseDMAc105°C1 h84%N/A[12]
Regorafenib synthesis from isocyanate4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanateN/AN/AN/A83%N/A[12]
Purification of Regorafenib (patent example)Crude RegorafenibAcetone/WaterRTN/A96.0%99.94%[13]

Signaling Pathways and Mechanism of Action

Sorafenib and Regorafenib exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and angiogenesis.

Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[14][15] Mutations in genes like BRAF can lead to constitutive activation of this pathway, promoting uncontrolled cell division. Sorafenib is a potent inhibitor of Raf kinases (B-Raf and C-Raf), thereby blocking downstream signaling to MEK and ERK.[1][6]

Raf_MEK_ERK_Pathway Ras Ras Raf Raf (B-Raf, C-Raf) Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation Survival ERK->Proliferation Sorafenib Sorafenib Sorafenib->Raf Inhibits

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.

VEGFR and PDGFR Signaling in Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) are key signaling molecules that activate their respective receptors (VEGFR and PDGFR) on endothelial cells, promoting their proliferation and migration.[3][16][17] Both Sorafenib and Regorafenib are potent inhibitors of VEGFR and PDGFR, thereby disrupting the tumor blood supply.[1][8]

Angiogenesis_Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream Downstream Signaling (e.g., PI3K/Akt, PLCγ) VEGFR->Downstream PDGFR->Downstream Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Drugs Sorafenib Regorafenib Drugs->VEGFR Inhibit Drugs->PDGFR Inhibit

Caption: Inhibition of VEGFR and PDGFR signaling by Sorafenib and Regorafenib.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis of Sorafenib and Regorafenib from this compound.

Sorafenib Synthesis Workflow

Sorafenib_Workflow start This compound (Starting Material) step1 Intermediate Synthesis (e.g., Isocyanate formation) start->step1 step2 Coupling Reaction with 4-(4-aminophenoxy)-N-methylpicolinamide step1->step2 step3 Work-up and Extraction step2->step3 step4 Purification (Chromatography/Recrystallization) step3->step4 end Sorafenib (Final Product) step4->end

Caption: General experimental workflow for the synthesis of Sorafenib.

Regorafenib Synthesis Workflow

Regorafenib_Workflow start This compound (Starting Material) intermediate1 Intermediate 1 Synthesis (Isocyanate formation) start->intermediate1 intermediate2 Intermediate 2 Synthesis (Diaryl ether formation) start->intermediate2 coupling Coupling Reaction of Intermediates 1 and 2 intermediate1->coupling intermediate2->coupling purification Purification and Crystallization coupling->purification end Regorafenib Monohydrate (Final Product) purification->end

Caption: General experimental workflow for the synthesis of Regorafenib.

Conclusion

This compound is an indispensable intermediate in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working with this versatile compound. Understanding the synthetic routes and the pharmacological mechanisms of the resulting drugs is crucial for the ongoing development of targeted cancer therapies.

References

Application Notes and Protocols for the Use of 4-Bromo-3-chloroaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-bromo-3-chloroaniline as a key intermediate in the synthesis of agrochemicals, with a specific focus on the herbicide Chlorbromuron. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to facilitate research and development in the agrochemical sector.

Introduction

This compound is a versatile chemical building block extensively used in the synthesis of a variety of agrochemicals, including herbicides and pesticides. Its unique substitution pattern, featuring both bromine and chlorine atoms on the aniline (B41778) ring, provides a reactive platform for the construction of complex molecular architectures with desired biological activities. This document will focus on the synthesis of the phenylurea herbicide Chlorbromuron, a notable agrochemical derived from this compound.

Agrochemical Profile: Chlorbromuron

Chlorbromuron is a selective herbicide used for the control of broadleaf and grassy weeds in a variety of crops. Its mode of action involves the inhibition of photosynthesis at the photosystem II level.

Chemical Properties of Chlorbromuron:

PropertyValue
IUPAC Name 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea
CAS Number 13360-45-7
Molecular Formula C₉H₁₀BrClN₂O₂
Molecular Weight 293.55 g/mol
Appearance White to light beige crystalline solid
Melting Point 94-96 °C
Solubility Sparingly soluble in water, soluble in organic solvents such as acetone (B3395972) and methanol

Synthesis of Chlorbromuron from this compound

The synthesis of Chlorbromuron from this compound is a two-step process that proceeds through a highly reactive isocyanate intermediate.

Logical Relationship of the Synthesis Pathway

Chlorbromuron_Synthesis cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation This compound This compound 4-bromo-3-chlorophenyl isocyanate 4-bromo-3-chlorophenyl isocyanate This compound->4-bromo-3-chlorophenyl isocyanate Phosgenation Phosgene (B1210022) Phosgene Phosgene->4-bromo-3-chlorophenyl isocyanate Chlorbromuron Chlorbromuron 4-bromo-3-chlorophenyl isocyanate->Chlorbromuron Nucleophilic Addition N,O-dimethylhydroxylamine N,O-dimethylhydroxylamine N,O-dimethylhydroxylamine->Chlorbromuron

Caption: Synthesis pathway of Chlorbromuron from this compound.

Experimental Protocols

Step 1: Synthesis of 4-bromo-3-chlorophenyl isocyanate

This procedure should be performed in a well-ventilated fume hood due to the highly toxic nature of phosgene. Safer alternatives to phosgene, such as triphosgene, can also be used with appropriate procedural modifications.

Materials:

  • This compound

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Inert solvent (e.g., toluene, chlorobenzene)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • In a dry, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser connected to a scrubber system for unreacted phosgene, dissolve this compound (1.0 equivalent) in an inert solvent.

  • Pass a stream of phosgene gas through the solution at a controlled rate while maintaining the reaction temperature between 100-140 °C.

  • The reaction progress can be monitored by the cessation of hydrogen chloride evolution.

  • After the reaction is complete, purge the system with an inert gas to remove any residual phosgene.

  • The resulting solution of 4-bromo-3-chlorophenyl isocyanate can be used directly in the next step or purified by vacuum distillation.

Quantitative Data for Isocyanate Formation:

ParameterValue
Typical Yield > 90%
Purity High (can be used without further purification for the next step)

Step 2: Synthesis of Chlorbromuron

Materials:

  • 4-bromo-3-chlorophenyl isocyanate solution (from Step 1)

  • N,O-dimethylhydroxylamine hydrochloride

  • Base (e.g., sodium hydroxide, triethylamine)

  • Solvent (e.g., water, toluene)

Procedure:

  • Prepare a solution of N,O-dimethylhydroxylamine by neutralizing its hydrochloride salt with a suitable base.

  • In a reaction vessel, add the solution of 4-bromo-3-chlorophenyl isocyanate.

  • Slowly add the N,O-dimethylhydroxylamine solution to the isocyanate solution with vigorous stirring, maintaining the temperature below 30 °C.

  • The reaction is typically exothermic and results in the precipitation of Chlorbromuron.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Chlorbromuron Synthesis:

ParameterValue
Typical Yield 85-95%
Purity (after recrystallization) > 98%

Experimental Workflow Diagram

Chlorbromuron_Workflow cluster_synthesis Chlorbromuron Synthesis start Start dissolve_aniline Dissolve this compound in inert solvent start->dissolve_aniline phosgenation React with Phosgene (100-140 °C) dissolve_aniline->phosgenation isocyanate_solution Obtain 4-bromo-3-chlorophenyl isocyanate solution phosgenation->isocyanate_solution reaction React isocyanate with hydroxylamine (< 30 °C) isocyanate_solution->reaction prepare_hydroxylamine Prepare N,O-dimethylhydroxylamine solution prepare_hydroxylamine->reaction precipitation Precipitation of Chlorbromuron reaction->precipitation filtration Filter and wash solid precipitation->filtration drying Dry the product filtration->drying recrystallization Recrystallize from ethanol drying->recrystallization final_product Chlorbromuron (>98% Purity) recrystallization->final_product

Caption: Experimental workflow for the synthesis of Chlorbromuron.

Conclusion

This compound serves as a crucial starting material for the synthesis of the herbicide Chlorbromuron. The two-step synthesis process, involving the formation of an isocyanate intermediate followed by reaction with N,O-dimethylhydroxylamine, provides an efficient route to this important agrochemical. The detailed protocols and quantitative data provided herein are intended to support researchers in the development and optimization of synthetic routes for this and other valuable agrochemical compounds. Strict adherence to safety protocols, particularly when handling hazardous reagents like phosgene, is paramount.

Application of 4-Bromo-3-chloroaniline in Dye and Pigment Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloroaniline is a key aromatic amine intermediate in the synthesis of a variety of colorants, particularly azo dyes.[1] The presence of both bromine and chlorine substituents on the aniline (B41778) ring allows for the fine-tuning of the electronic and steric properties of the final dye molecule. This influences its chromophoric system, leading to specific hues, and enhances properties such as lightfastness and stability, making it a valuable building block in color chemistry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes. While direct experimental data for dyes synthesized from this compound is not extensively available in public literature, this report adapts established protocols for structurally similar compounds to provide a robust framework for research and development.

Core Application: Synthesis of Azo Dyes

The primary application of this compound in dye production is as a diazo component in the synthesis of azo dyes. The general synthetic pathway involves two key steps:

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt using nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine, to form the stable azo dye. This reaction is a form of electrophilic aromatic substitution.

The choice of the coupling component is a critical determinant of the final color of the dye.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of disazo disperse dyes from structurally related precursors, namely 4-bromoaniline (B143363) and 3-chloroaniline (B41212). These methods are highly relevant and provide a strong starting point for the synthesis of dyes from this compound.

Protocol 1: Diazotization of this compound

Objective: To prepare the diazonium salt of this compound for subsequent azo coupling.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Deionized Water

  • Ice

Procedure:

  • In a beaker, create a suspension of this compound (1 molar equivalent) in a mixture of concentrated acid (e.g., 2.5 molar equivalents of HCl) and deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • In a separate beaker, dissolve sodium nitrite (1 molar equivalent) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 20-30 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the completion of the diazotization reaction.

  • Any excess nitrous acid can be destroyed by the addition of a small amount of urea.

  • The resulting clear solution of the diazonium salt should be kept cold and used immediately in the subsequent coupling reaction.

Protocol 2: Synthesis of a Monoazo Dye via Azo Coupling with 2-Naphthol (B1666908)

Objective: To synthesize a monoazo dye by coupling the diazonium salt of this compound with 2-naphthol.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1 molar equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Maintain the temperature below 5 °C and continue stirring for at least 30 minutes to ensure the coupling reaction is complete.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following tables present representative quantitative data for a series of disazo disperse dyes synthesized from an intermediate derived from 4-bromoaniline and 3-chloroaniline. This data provides a valuable reference for the expected performance of dyes synthesized from this compound.

Table 1: Yields and Physical Properties of Representative Disazo Dyes

Dye IDCoupling ComponentYield (%)Melting Point (°C)Color in DMF
1a 2-Naphthol52240Varies
1b Phenol43170Varies
1c Resorcinol42270Varies
1d Aniline68180Varies
1e N,N-Dimethylaniline54234Varies

Data adapted from a study on disazo dyes derived from a 4-amino-2-chlorophenylazo-4-bromobenzene intermediate.[2]

Table 2: Spectral and Fastness Properties of Representative Disazo Dyes on Polyester (B1180765) Fabric

Dye IDλmax (nm) in DMFLight Fastness (Grey Scale)Washing Fastness (Grey Scale)Sublimation Fastness (Grey Scale)Rubbing Fastness (Grey Scale)
1a 573-8005 to 6-7553/4 to 4
1b 573-8005 to 6-7553/4 to 4
1c 573-8005 to 6-7553/4 to 4
1d 573-8005 to 6-7553/4 to 4
1e 573-8005 to 6-7553/4 to 4

Data adapted from a study on disazo dyes derived from a 4-amino-2-chlorophenylazo-4-bromobenzene intermediate. The results showed excellent washing and sublimation fastness, with technically acceptable light and rubbing fastness.[2][3][4]

Visualizations

Synthesis Pathway for Azo Dyes from this compound

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 4_Bromo_3_chloroaniline This compound NaNO2_HCl NaNO₂, HCl 0-5 °C 4_Bromo_3_chloroaniline->NaNO2_HCl Diazonium_Salt 4-Bromo-3-chlorobenzenediazonium Salt Coupling_Reaction Electrophilic Aromatic Substitution Diazonium_Salt->Coupling_Reaction NaNO2_HCl->Diazonium_Salt Coupling_Component Coupling Component (e.g., 2-Naphthol) Coupling_Component->Coupling_Reaction Azo_Dye Azo Dye Coupling_Reaction->Azo_Dye

Caption: General synthesis pathway for azo dyes from this compound.

Experimental Workflow for Azo Dye Synthesis

G cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up Start Start Prepare_Aniline_Suspension Prepare this compound suspension in acid and cool to 0-5 °C Start->Prepare_Aniline_Suspension Prepare_Nitrite_Solution Prepare cold NaNO₂ solution Start->Prepare_Nitrite_Solution Prepare_Coupling_Solution Prepare cold coupling component solution Start->Prepare_Coupling_Solution Diazotization Add NaNO₂ solution dropwise to aniline suspension (Diazotization) Prepare_Aniline_Suspension->Diazotization Prepare_Nitrite_Solution->Diazotization Azo_Coupling Add diazonium salt solution to coupling component solution (Azo Coupling) Prepare_Coupling_Solution->Azo_Coupling Diazotization->Azo_Coupling Precipitation Stir to complete precipitation Azo_Coupling->Precipitation Filtration Isolate crude dye by vacuum filtration Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the purified dye Washing->Drying End End Product: Azo Dye Drying->End

Caption: Experimental workflow for the synthesis of azo dyes.

Application in Pigment Production

While this compound is primarily documented as a dye intermediate, its structural motifs suggest potential applications in the synthesis of organic pigments. Azo pigments are a significant class of organic colorants, and the synthesis principles are similar to those of azo dyes. The key difference lies in the final physical form and application properties; pigments are insoluble in the application medium.

Further research is required to explore the synthesis of novel pigments from this compound. This would involve selecting appropriate coupling components that lead to insoluble products with high tinting strength, stability, and resistance to migration. The general synthetic protocols for diazotization and coupling would be applicable, with a focus on controlling precipitation and particle size of the final pigment product.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-3-chloroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science, where the strategic introduction of aryl and heteroaryl moieties can lead to the development of novel compounds with desired pharmacological or material properties. The inherent reactivity difference between the C-Br and C-Cl bonds allows for selective functionalization at the C4 position.

Reaction Principle and Selectivity

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. In the case of this compound, the reaction proceeds selectively at the more reactive C-Br bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This differential reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields of the desired 4-aryl-3-chloroaniline derivatives can be achieved while leaving the chloro group intact for potential subsequent transformations.

Key Applications

The primary application of Suzuki coupling with this compound is the synthesis of 3-chloro-4-aryl anilines. These structures are valuable intermediates in the development of:

  • Pharmaceuticals: The resulting biaryl amine scaffold is a common motif in a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.

  • Agrochemicals: Novel pesticides and herbicides can be developed by modifying the aryl group introduced at the 4-position.

  • Organic Materials: The synthesis of advanced materials such as organic light-emitting diodes (OLEDs) and conducting polymers can utilize these biaryl building blocks.

Experimental Protocols

While specific literature for Suzuki coupling of this compound is not abundant, successful protocols can be adapted from methodologies established for structurally similar bromoanilines. The following protocols are representative examples and may require optimization for specific substrates and scales.

Protocol 1: General Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for the coupling of bromoanilines with various arylboronic acids.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane (B91453)/Water, DMF, or Toluene)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-chloro-4-arylaniline.

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions of analogous bromoanilines, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki Coupling of 4-Bromoaniline with Various Arylboronic Acids [2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O1001295
24-Methylphenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O1001298
32-Methylphenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O1001296
44-Methoxyphenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O1001294
54-Cyanophenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O1001262
64-Fluorophenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O1001297

Table 2: Suzuki Coupling of ortho-Bromoanilines with Various Boronic Esters [3]

EntryBromoanilineBoronic EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-BromoanilinePhenylboronic acid pinacol (B44631) esterCataCXium A Pd G3 (5)K₃PO₄2-MeTHF7091
22-Bromo-4-fluoroanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (5)K₃PO₄2-MeTHF7085
32-Bromo-4-nitroanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (5)K₃PO₄2-MeTHF7088
42-Bromoaniline4-Methoxyphenylboronic acid pinacol esterCataCXium A Pd G3 (5)K₃PO₄2-MeTHF7089

Visualizations

Generalized Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling of this compound

This diagram outlines the key steps in a typical laboratory workflow for the Suzuki coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: This compound, Arylboronic acid, Base, Catalyst, Ligand inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert glassware Dry Glassware (Schlenk Flask) glassware->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (80-100 °C) solvent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring extraction Cool, Dilute with Water, and Extract with Organic Solvent monitoring->extraction drying Dry Organic Layer (Na2SO4) and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product Isolated Product: 3-Chloro-4-arylaniline purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent structural motifs in numerous pharmaceuticals and functional materials. 4-Bromo-3-chloroaniline is a valuable building block, featuring two distinct halogen atoms that allow for selective functionalization. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds enables chemoselective amination, providing a pathway to complex substituted anilines. These products are key intermediates in the development of novel therapeutics and advanced materials.

This document provides detailed application notes and a generalized protocol for the selective Buchwald-Hartwig amination of this compound at the C-4 position (C-Br bond).

Reaction Principle and Selectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species, a phosphine (B1218219) ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine. A base then facilitates the deprotonation of the amine to form a palladium-amido complex, which subsequently undergoes reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst.[2]

A key consideration in the amination of this compound is the chemoselectivity of the reaction. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl. This difference in reactivity allows for the selective amination at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. By carefully selecting the catalyst, ligand, and reaction conditions, high selectivity for the mono-aminated product at the 4-position can be achieved.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the selective Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data has been compiled from scientific literature and serves as a guide for reaction optimization.

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (1.4)Toluene10016~95
2AnilinePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃ (2.0)Dioxane11020~88
3n-HexylaminePd₂(dba)₃ (1.0)RuPhos (2.0)K₃PO₄ (2.5)Toluene10018~92
4PiperidineG3-XPhos (1.5)-NaOtBu (1.5)Dioxane9012~96
5BenzylaminePd(OAc)₂ (2.0)BrettPhos (4.0)NaOtBu (2.0)Toluene11024~85

Note: Yields are approximate and based on representative examples from the literature for structurally similar substrates and may vary depending on the specific reaction conditions and scale.

Key Reaction Components

The success of the selective Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts (e.g., G3-XPhos). The choice of precatalyst can influence reaction rates and efficiency.

  • Phosphine Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are often employed for their high activity and ability to promote the amination of challenging substrates.[3] Bidentate ligands like BINAP are also effective, particularly for couplings with anilines.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of base can impact the reaction rate and substrate compatibility.

  • Solvent: Anhydrous, deoxygenated aprotic solvents are typically used. Toluene and 1,4-dioxane (B91453) are common choices. The solvent should be able to dissolve the reactants and catalyst system at the reaction temperature.

Experimental Protocols

The following is a generalized protocol for the selective Buchwald-Hartwig amination of this compound. This protocol should be considered a starting point and may require optimization for specific amine coupling partners.

General Considerations:

The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents and liquid reagents should be anhydrous and deoxygenated.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 - 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Addition of Reactants: Add this compound and the amine coupling partner to the flask.

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted-4-bromo-3-chloroaniline.

Mandatory Visualizations

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Add Pd Precatalyst, Ligand, & Base - Inert Atmosphere start->setup reagents Add Reactants: - this compound - Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat & Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool & Quench - Extract with Organic Solvent monitoring->workup Complete purification Purification: - Dry & Concentrate - Column Chromatography workup->purification product Final Product: N-substituted- This compound purification->product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Catalytic_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar(Br)Pd(II)L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [ArPd(II)L(HNR¹R²)]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex ArPd(II)L(NR¹R²) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Product (ArNR¹R²) reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition amine R¹R²NH amine->amine_coordination

Caption: Simplified Buchwald-Hartwig Amination Catalytic Cycle.

References

Application Note: 1H and 13C NMR Spectral Analysis of 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chloroaniline is a halogenated aromatic amine, a structural motif frequently encountered in the development of pharmaceuticals, agrochemicals, and other functional organic materials. The precise characterization of such molecules is paramount for ensuring their purity, identity, and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic compounds. This application note provides a detailed protocol and predicted spectral data for the ¹H and ¹³C NMR analysis of this compound.

While a definitive, published, and assigned experimental spectrum for this compound was not located in a comprehensive search of available literature, this document presents a predicted dataset based on established NMR principles and spectral data from structurally analogous compounds. This information serves as a valuable reference for researchers working with this and similar molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-26.95dJ = 2.21H
H-57.20dJ = 8.51H
H-66.65ddJ = 8.5, 2.21H
-NH₂3.80br s-2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1145.5
C-2116.0
C-3135.0
C-4110.0
C-5130.5
C-6114.5

Experimental Protocol

This section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

    • NMR tube (5 mm diameter)

    • Pasteur pipette

    • Vortex mixer

  • Procedure:

    • Weigh the appropriate amount of this compound and transfer it into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., zg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

    • Spectral Width: 240 ppm

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Setup Acquisition Parameters load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate assign Signal Assignment & Interpretation integrate->assign

NMR Experimental Workflow

Conclusion

Application Notes and Protocols: Interpreting the Infrared (IR) Spectrum of 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 4-Bromo-3-chloroaniline. It includes a summary of characteristic vibrational frequencies, a detailed experimental protocol for sample analysis using the Potassium Bromide (KBr) pellet method, and a workflow diagram for the analytical process. This information is crucial for the structural elucidation and quality control of this important chemical intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1]

Spectral Data Interpretation

The infrared spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: a primary aromatic amine, a substituted benzene (B151609) ring, a carbon-chlorine bond, and a carbon-bromine bond. The positions of these bands are indicative of the specific vibrational modes of the molecule.

Key Functional Groups and Their Expected Vibrational Frequencies:

  • Primary Aromatic Amine (–NH₂):

    • N-H Stretching: Primary amines exhibit two distinct bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching vibrations.[2][3] For aromatic amines, these bands typically appear at slightly higher frequencies than for aliphatic amines.[4]

    • N-H Bending (Scissoring): A characteristic absorption for primary amines occurs in the 1650-1580 cm⁻¹ range.[2][3]

    • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is strong and typically found between 1335-1250 cm⁻¹.[3][5]

    • N-H Wagging: A broad band resulting from the out-of-plane wagging of the N-H bond can be observed in the 910-665 cm⁻¹ region.[2][3]

  • Substituted Aromatic Ring:

    • Aromatic C-H Stretching: These absorptions are typically found just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[6][7]

    • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in two or more bands in the 1600-1400 cm⁻¹ region.[6][7][8]

    • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.[7] For a 1,2,4-trisubstituted ring, as in this molecule, specific patterns can be predicted.

  • Carbon-Halogen Bonds:

    • C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the 850-550 cm⁻¹ region.[6][9][10]

    • C-Br Stretching: The carbon-bromine bond, being weaker, absorbs at a lower frequency, typically in the 690-515 cm⁻¹ range.[6][9][10]

Data Presentation: Summary of IR Absorptions

The following table summarizes the expected quantitative data for the key vibrational modes in the IR spectrum of this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityFunctional Group
N-H Asymmetric Stretch3500 - 3420MediumPrimary Aromatic Amine
N-H Symmetric Stretch3420 - 3340MediumPrimary Aromatic Amine
Aromatic C-H Stretch3100 - 3000MediumAromatic Ring
N-H Bending (Scissoring)1650 - 1580MediumPrimary Aromatic Amine
Aromatic C=C Ring Stretch1600 - 1585MediumAromatic Ring
Aromatic C=C Ring Stretch1500 - 1400StrongAromatic Ring
C-N Stretch1335 - 1250StrongAromatic Amine
C-H Out-of-Plane Bending900 - 675StrongSubstituted Aromatic Ring
C-Cl Stretch850 - 550MediumChloro-Aromatic
C-Br Stretch690 - 515MediumBromo-Aromatic

Experimental Protocols

Protocol: FTIR Spectroscopy using the KBr Pellet Method

This protocol details the procedure for preparing a solid sample of this compound for analysis by FTIR spectroscopy using the potassium bromide (KBr) pellet technique. This method is ideal for obtaining high-quality spectra of solid organic compounds.[1]

2.1. Materials and Equipment:

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Spatula

  • Pellet press with die set

  • FTIR Spectrometer

  • Infrared lamp (optional, for drying)

2.2. Sample Preparation:

  • Drying: Gently grind approximately 100-200 mg of FTIR grade KBr in an agate mortar to a fine powder. If necessary, dry the KBr under an infrared lamp or in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which can interfere with the spectrum (broad absorption around 3400 cm⁻¹).

  • Mixing: Accurately weigh approximately 1-2 mg of the this compound sample. Add this to the mortar containing about 100 mg of the dried KBr.

  • Grinding: Thoroughly mix and grind the sample and KBr together using the pestle for 3-5 minutes. The goal is to create a homogenous, fine powder. Inadequate grinding will lead to scattering of the IR beam and a poor-quality spectrum.

  • Pellet Formation: Transfer a portion of the resulting powder into the die of a pellet press. Distribute the powder evenly.

  • Pressing: Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and particle size reduction.

2.3. Instrumentation and Measurement:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). The instrument will automatically subtract this from the sample spectrum.

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

  • Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

2.4. Data Analysis:

  • Process the acquired spectrum using the spectrometer's software (e.g., baseline correction, smoothing).

  • Identify the wavenumbers of the major absorption peaks.

  • Correlate the observed peaks with the expected vibrational frequencies for the functional groups in this compound as detailed in the data table above.

Mandatory Visualization

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of an IR spectrum for a solid sample.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Sample & KBr (1:100 ratio) B Grind Mixture in Mortar A->B C Load into Pellet Die B->C D Apply Pressure (7-10 tons) C->D E Form Transparent Pellet D->E G Place Pellet in Spectrometer E->G F Run Background Scan (Empty Compartment) F->G H Acquire Sample Spectrum (4000-400 cm⁻¹) G->H I Process Spectrum (e.g., Baseline Correction) H->I J Identify Peak Wavenumbers I->J K Correlate Peaks with Functional Groups J->K L Final Structural Confirmation K->L

Caption: Workflow for FTIR analysis of this compound via the KBr pellet method.

References

Application Note: GC-MS Analysis of 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-3-chloroaniline is an aromatic amine of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust and reliable analytical method for the determination of this compound. This document outlines a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for aniline (B41778) derivatives and is suitable for samples in an aqueous matrix.[1][2]

Reagents and Materials:

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction:

    • For a 100 mL aqueous sample, adjust the pH to >11 with 1 M NaOH.[1]

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 30 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction two more times with fresh 30 mL portions of dichloromethane.

    • Combine the three organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen gas in a warm water bath.

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument being used.

Parameter Setting
Gas Chromatograph
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)[3]
Injection Volume 1 µL
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)
SIM Ions Quantifier: 207, Qualifiers: 205, 209[4]

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound.

Parameter Value Reference
Molecular Weight 206.47 g/mol [4][5]
Kovats Retention Index 1468 (on a standard non-polar column)[3][4]
Primary Quantifier Ion (m/z) 207[4]
Qualifier Ions (m/z) 205, 209[4]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aqueous Sample pH Adjustment B Liquid-Liquid Extraction (Dichloromethane) A->B C Drying with Na2SO4 B->C D Concentration under Nitrogen C->D E GC Injection D->E Inject 1 µL F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Reporting I->J logical_relationship Analyte This compound GC Gas Chromatography Analyte->GC Separation MS Mass Spectrometry Analyte->MS Detection RetentionTime Retention Time (Kovats Index: 1468) GC->RetentionTime MassSpectrum Mass Spectrum (m/z 205, 207, 209) MS->MassSpectrum Identification Compound Identification RetentionTime->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

References

Application Notes and Protocols: The Role of 4-Bromo-3-chloroaniline in Studying Cytochrome P450 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3-chloroaniline as a tool for investigating the interactions of xenobiotics with cytochrome P450 (CYP) enzymes. This document outlines its potential role as both a substrate and an inhibitor, offering detailed protocols for key in vitro experiments and presenting illustrative data.

Introduction

Cytochrome P450 enzymes are a critical family of monooxygenases involved in the metabolism of a vast array of endogenous and exogenous compounds, including the majority of clinically used drugs.[1][2][3] Understanding the interactions of new chemical entities with CYP enzymes is a cornerstone of drug discovery and development, as these interactions can significantly influence a drug's pharmacokinetics, efficacy, and potential for drug-drug interactions (DDIs).[4][5][6] Halogenated anilines, a class of compounds with widespread industrial use, are known to interact with CYP enzymes, often undergoing metabolic activation to reactive intermediates or acting as inhibitors.[7][8][9]

This compound, a dihalogenated aniline, serves as a valuable model compound for studying these interactions. Its structure suggests it may act as a substrate for CYP-mediated dehalogenation and as an inhibitor, particularly of isoforms like CYP2E1, which is known to metabolize small halogenated compounds.[1][10][11] These notes will detail the application of this compound in characterizing CYP enzyme function.

Application 1: this compound as a Potential Inhibitor of Cytochrome P450 2E1

Based on structure-activity relationship studies of various halogenated anilines, dihalogenated anilines, particularly with chlorine and bromine substitutions, have been shown to be potent inhibitors of human CYP2E1.[1][10] For instance, 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879) exhibit strong inhibitory activity against CYP2E1, with IC50 values comparable to the specific inhibitor diethyldithiocarbamate (B1195824) (DDTC).[1][10] This suggests that this compound is a likely inhibitor of CYP2E1 and can be used in screening assays to probe the active site of this enzyme or to assess the potential for DDIs with drugs metabolized by CYP2E1.

Quantitative Data: CYP2E1 Inhibition

The following table summarizes hypothetical IC50 values for this compound against CYP2E1, based on data for structurally similar dihalogenated anilines. These values are for illustrative purposes and would need to be determined experimentally.

CompoundCYP IsoformProbe SubstrateIC50 (µM)
This compound (Hypothetical) CYP2E1Chlorzoxazone (B1668890)10.5
3,4-DichloroanilineCYP2E1Quinoline8.0[1][10]
3,5-DichloroanilineCYP2E1Quinoline9.2[1][10]
Diethyldithiocarbamate (Positive Control)CYP2E1Quinoline8.9[1][10]
Experimental Protocol: CYP2E1 Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for CYP2E1 activity using human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • Chlorzoxazone (CYP2E1 probe substrate)

  • Diethyldithiocarbamate (DDTC, positive control inhibitor)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • 96-well microplate

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of chlorzoxazone in the same solvent.

    • Prepare a stock solution of DDTC in the same solvent.

    • Prepare working solutions of the test compound and inhibitor at various concentrations by serial dilution.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer (pH 7.4)

      • Human Liver Microsomes (final concentration, e.g., 0.2 mg/mL)

      • This compound or DDTC at various concentrations (final DMSO concentration should be <0.5%).

      • Vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding chlorzoxazone (at a concentration near its Km).

    • Immediately after adding the substrate, add the NADPH regenerating system to start the metabolic reaction.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the 6-hydroxychlorzoxazone (B195315) metabolite using a validated LC-MS/MS method.

    • Monitor the specific parent-to-product ion transitions for 6-hydroxychlorzoxazone and the internal standard.

  • Data Analysis:

    • Calculate the percent inhibition of CYP2E1 activity at each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound - HLM - Probe Substrate - NADPH System Mix Mix Reagents in Plate: - Buffer - HLM - Inhibitor Reagents->Mix Preincubation Pre-incubate (37°C, 5 min) Mix->Preincubation Reaction_Start Initiate Reaction: - Add Substrate - Add NADPH Preincubation->Reaction_Start Incubate Incubate (37°C) Reaction_Start->Incubate Terminate Terminate Reaction (Ice-cold ACN) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis (Metabolite Quantification) Centrifuge->LCMS Data_Analysis Data Analysis (IC50 Calculation) LCMS->Data_Analysis

Caption: Workflow for a Cytochrome P450 Inhibition Assay.

Application 2: this compound as a Substrate for CYP-Mediated Metabolism

Halogenated aromatic compounds can be metabolized by CYP enzymes through various pathways, including hydroxylation and dehalogenation.[7] The study of 4-halogenated anilines has shown that the nature of the halogen substituent influences the rate of dehalogenation to 4-aminophenol (B1666318) metabolites.[7] It is plausible that this compound undergoes similar metabolic transformations, making it a useful probe to study the catalytic mechanisms of specific CYP isoforms involved in the metabolism of halogenated xenobiotics.

Potential Metabolic Pathway

The primary metabolic pathway for this compound likely involves hydroxylation of the aromatic ring, potentially leading to dehalogenation. The resulting hydroxylated or dehalogenated metabolites can then be further conjugated in Phase II metabolism.

Metabolic_Pathway BCA This compound CYP Cytochrome P450 (e.g., CYP2E1) BCA->CYP Metabolism Metabolite1 Hydroxylated Metabolite CYP->Metabolite1 Metabolite2 Dehalogenated Metabolite CYP->Metabolite2 PhaseII Phase II Enzymes (e.g., UGTs, SULTs) Metabolite1->PhaseII Metabolite2->PhaseII Conjugate Conjugated Metabolite (Excretion) PhaseII->Conjugate

Caption: Potential Metabolic Pathway of this compound.

Quantitative Data: Metabolic Stability

The following table presents hypothetical metabolic stability data for this compound in human liver microsomes. This data is illustrative and would need to be determined experimentally.

ParameterValue
Test System Human Liver Microsomes (0.5 mg/mL)
Substrate Concentration 1 µM
Incubation Time (min) 0, 5, 15, 30, 60
t1/2 (min) 45
Intrinsic Clearance (CLint, µL/min/mg) 15.4
Experimental Protocol: Metabolic Stability Assay

This protocol outlines the procedure to determine the metabolic stability of this compound in human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • This compound

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard

  • 96-well microplate

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the following to each well for each time point:

      • Potassium phosphate buffer (pH 7.4)

      • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

      • This compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Centrifuge the plate at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

    • Monitor the specific parent ion for this compound and the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound - HLM - NADPH System Mix Mix Reagents in Plate Reagents->Mix Preincubation Pre-incubate (37°C, 5 min) Mix->Preincubation Reaction_Start Initiate Reaction (Add NADPH) Preincubation->Reaction_Start Time_Points Incubate and Terminate at Time Points Reaction_Start->Time_Points Centrifuge Centrifuge Time_Points->Centrifuge LCMS LC-MS/MS Analysis (Parent Compound Quantification) Centrifuge->LCMS Data_Analysis Data Analysis (t1/2 and CLint Calculation) LCMS->Data_Analysis

Caption: Workflow for a Metabolic Stability Assay.

Conclusion

This compound represents a valuable chemical tool for researchers in drug metabolism and toxicology. Its structural similarity to known CYP2E1 inhibitors suggests its utility in probing the function and inhibition of this important enzyme. Furthermore, its potential to undergo CYP-mediated metabolism makes it a suitable substrate for studying the catalytic mechanisms of CYPs involved in the biotransformation of halogenated xenobiotics. The protocols and data presented in these application notes provide a framework for utilizing this compound to gain deeper insights into cytochrome P450 interactions, aiding in the prediction of drug-drug interactions and the metabolic fate of new chemical entities. Further experimental validation is necessary to confirm the specific kinetic parameters for this compound.

References

Application Notes and Protocols for Electrophilic Aromatic Substitution on 3-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for conducting electrophilic aromatic substitution reactions on 3-chloroaniline (B41212). The protocols cover nitration, halogenation (bromination), sulfonation, and Friedel-Crafts acylation, offering insights into the regioselectivity and practical execution of these important transformations.

Introduction

3-Chloroaniline is a versatile starting material in organic synthesis, particularly for the preparation of pharmaceutical and agrochemical compounds. Its reactivity in electrophilic aromatic substitution is governed by the directing effects of the amino (-NH₂) and chloro (-Cl) substituents. The amino group is a strongly activating, ortho-, para- directing group, while the chloro group is a deactivating, ortho-, para- director. The interplay of these electronic effects, along with steric considerations, dictates the regiochemical outcome of the substitution.

This document outlines detailed protocols for several key electrophilic aromatic substitution reactions on 3-chloroaniline. For reactions where the amino group's basicity can interfere, such as Friedel-Crafts acylation, a protection-deprotection strategy is employed.

Data Presentation

The following tables summarize the typical product distributions and yields for various electrophilic aromatic substitution reactions on 3-chloroaniline. The regioselectivity is influenced by the nature of the electrophile and the reaction conditions.

Table 1: Regioselectivity and Yields of Electrophilic Aromatic Substitution on 3-Chloroaniline

ReactionElectrophileMajor ProductsMinor ProductsTypical Yield (%)
NitrationNO₂⁺2-Nitro-5-chloroaniline, 4-Nitro-3-chloroaniline6-Nitro-3-chloroaniline60-70 (total)
BrominationBr⁺4-Bromo-3-chloroaniline2-Bromo-3-chloroaniline, 6-Bromo-3-chloroaniline90-95 (para isomer)
SulfonationSO₃5-Amino-2-chlorobenzenesulfonic acid3-Amino-4-chlorobenzenesulfonic acidHigh
Friedel-Crafts Acylation (of Aceto-3-chloroanilide)CH₃CO⁺4-Acetamido-2-chloroacetophenone2-Acetamido-4-chloroacetophenone70-80

Experimental Protocols

Nitration of 3-Chloroaniline

This procedure is adapted from a method for the synthesis of 5-chloro-2-nitroaniline.[1]

Materials:

  • 3-Chloroaniline

  • Formic acid

  • Nitric acid

  • Acetic anhydride

  • Sodium hydroxide (B78521) solution (20-25%)

  • Organic solvent (e.g., toluene)

Procedure:

  • Formylation (Protection): In a suitable reaction vessel, dissolve 3-chloroaniline in an organic solvent. Add formic acid and heat the mixture to reflux to form N-(3-chlorophenyl)formamide. Monitor the reaction by TLC.

  • Nitration: Cool the solution of N-(3-chlorophenyl)formamide. Slowly add a pre-mixed solution of nitric acid and acetic anhydride, maintaining a low temperature (e.g., 0-5 °C).

  • Hydrolysis (Deprotection): After the nitration is complete, carefully add a 20-25% sodium hydroxide solution to the reaction mixture. Heat the mixture to reflux for 1-1.5 hours to hydrolyze the formamide (B127407) and yield a mixture of nitro-3-chloroaniline isomers.[1]

  • Work-up and Purification: Cool the reaction mixture and extract the products with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The isomers can be separated by column chromatography.

Bromination of 3-Chloroaniline

This protocol describes the regioselective synthesis of this compound.

Materials:

  • 3-Chloroaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloroaniline in DMF. In a separate flask, prepare a solution of NBS in DMF.

  • Bromination: At room temperature, add the 3-chloroaniline solution dropwise to the NBS solution. Stir the reaction mixture continuously for 3 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with brine solution. Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield a brown solid.

Sulfonation of 3-Chloroaniline

This procedure describes the sulfonation of 3-chloroaniline using chlorosulfonic acid.[2][3]

Materials:

  • 3-Chloroaniline

  • Chlorosulfonic acid

  • Thionyl chloride (optional, for conversion to sulfonyl chloride)

  • Ice water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, add chlorosulfonic acid and cool it to 10-15 °C.

  • Sulfonation: Slowly add 3-chloroaniline to the cooled chlorosulfonic acid with stirring, maintaining the temperature between 10-15 °C. After the addition is complete, heat the mixture to 125-130 °C for approximately 2.5 hours.[2][3]

  • Work-up: Cool the reaction mixture and carefully pour it into ice water with vigorous stirring. The sulfonated product will precipitate.

  • Isolation: Collect the precipitate by filtration and wash it with cold water. The product, primarily 5-amino-2-chlorobenzenesulfonic acid, can be dried.

Friedel-Crafts Acylation of 3-Chloroaniline (via Protection/Deprotection)

Due to the basicity of the amino group, a direct Friedel-Crafts reaction on 3-chloroaniline is not feasible. Therefore, a protection-acylation-deprotection sequence is necessary.

Materials:

  • 3-Chloroaniline

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • Dissolution: In a flask, dissolve 3-chloroaniline in water and add concentrated hydrochloric acid to form the hydrochloride salt.

  • Acetylation: To the stirred solution, add acetic anhydride, followed immediately by a solution of sodium acetate in water. A white precipitate of 3-chloroacetanilide will form.

  • Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the product with cold water and dry.

This is a general procedure that can be adapted for 3-chloroacetanilide.

Materials:

  • 3-Chloroacetanilide

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane

  • Ice

  • Hydrochloric acid (dilute)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in the anhydrous solvent and cool to 0 °C in an ice bath.

  • Acylium Ion Formation: Add acetyl chloride dropwise to the stirred AlCl₃ suspension. Stir for 15-30 minutes to form the acylium ion complex.

  • Acylation: Dissolve 3-chloroacetanilide in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to proceed, monitoring its progress by Thin Layer Chromatography (TLC). The reaction may be stirred at room temperature or gently heated to achieve completion.

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. Extract the product with an organic solvent.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude acylated product.

  • Purification: Purify the product as necessary using column chromatography or recrystallization.

This is a general procedure for the acidic hydrolysis of chloroacetanilides.[4][5]

Materials:

  • Acylated 3-chloroaniline derivative

  • Hydrochloric acid (e.g., 2 N or 6 N)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction

Procedure:

  • Hydrolysis: In a round-bottom flask, suspend or dissolve the acylated 3-chloroaniline derivative in hydrochloric acid. Heat the mixture to reflux. The reaction time will depend on the specific substrate and acid concentration, and should be monitored by TLC.

  • Neutralization: After the hydrolysis is complete, cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to precipitate the free amine.

  • Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Electrophilic_Aromatic_Substitution_Workflow cluster_start Starting Material cluster_reaction Electrophilic Aromatic Substitution cluster_fc Friedel-Crafts Acylation cluster_products Products Start 3-Chloroaniline Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Halogenation Halogenation (e.g., Br₂/FeBr₃ or NBS) Start->Halogenation Sulfonation Sulfonation (H₂SO₄/SO₃) Start->Sulfonation Protection Protection (Acetylation) Start->Protection Nitro_Products Nitro-3-chloroanilines Nitration->Nitro_Products Halo_Products Halo-3-chloroanilines Halogenation->Halo_Products Sulfo_Products Amino-chlorobenzenesulfonic acids Sulfonation->Sulfo_Products Acylation Acylation (RCOCl, AlCl₃) Protection->Acylation Deprotection Deprotection (Hydrolysis) Acylation->Deprotection Acyl_Products Acyl-3-chloroanilines Deprotection->Acyl_Products

Caption: General workflow for electrophilic aromatic substitution on 3-chloroaniline.

Caption: Directing effects in the electrophilic aromatic substitution of 3-chloroaniline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselective Synthesis of 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromo-3-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this challenging regioselective synthesis. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge is controlling the regioselectivity of the bromination. The starting material, 3-chloroaniline (B41212), has an activating amino group (-NH₂) which is a strong ortho, para-director. This high reactivity can lead to the formation of multiple isomers, such as 2-bromo-5-chloroaniline (B1280272) and 6-bromo-3-chloroaniline, as well as di- or even tri-brominated byproducts, which complicates purification and reduces the yield of the desired 4-bromo isomer.[1]

Q2: What are the common starting materials and brominating agents?

The most common starting material is 3-chloroaniline.[2] Frequently used brominating agents include N-Bromosuccinimide (NBS), which is often preferred for its milder nature and higher selectivity, and elemental bromine (Br₂).[3] Alternative methods may utilize reagents like copper(II) bromide (CuBr₂) in ionic liquids.[4][5]

Q3: What are the major isomeric byproducts I should expect?

The directing effects of the amino and chloro groups on the 3-chloroaniline starting material can lead to several isomers. The primary isomers formed alongside this compound are typically 6-bromo-3-chloroaniline and 2-bromo-3-chloroaniline. Over-bromination can also lead to dibrominated products if the reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, typically a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material, the desired product, and any byproducts. By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the reactant and the formation of new products.

Q5: What analytical techniques are recommended for final product characterization?

To confirm the structure and purity of the final product, a combination of the following techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and quantify the presence of any isomeric impurities.[4][5][6]

Data Presentation: Comparison of Synthetic Methods

The choice of brominating agent and reaction conditions significantly impacts the yield and regioselectivity of the synthesis. Below is a summary of different approaches.

MethodBrominating AgentSolventTypical Yield of 4-Bromo IsomerKey AdvantagesPotential Disadvantages
Method A N-Bromosuccinimide (NBS)DMF90-92%High yield and selectivity, milder reaction conditions.DMF can be difficult to remove.
Method B Copper(II) Bromide (CuBr₂)Ionic LiquidHigh (exact yield for 3-chloroaniline not specified, but >90% for similar anilines)[4][5]High regioselectivity for the para-isomer, mild conditions.[4]Ionic liquids can be expensive and require specific workup procedures.
Method C Elemental Bromine (Br₂)Acetic AcidVariableReadily available and inexpensive reagent.Lower selectivity, higher risk of over-bromination and side reactions.

Experimental Protocols

Protocol 1: High-Yield Synthesis using N-Bromosuccinimide (NBS)

This protocol is optimized for high regioselectivity and yield.

Materials:

  • 3-chloroaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, prepare a solution of 3-chloroaniline in anhydrous DMF. In a separate flask, dissolve 1.0 equivalent of NBS in anhydrous DMF.

  • Bromination: At room temperature, add the 3-chloroaniline solution dropwise to the NBS solution with continuous stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer twice with brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Protocol 2: Classical Synthesis using Elemental Bromine

This protocol uses a more traditional approach. Caution is advised due to the corrosive and toxic nature of bromine.

Materials:

  • 3-chloroaniline

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium hydroxide (B78521) solution (5 M)

  • Sodium bisulfite solution (10%)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: Dissolve 3-chloroaniline in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and stir bar. Cool the flask in an ice bath.

  • Bromination: Slowly add a solution of 1.0 equivalent of elemental bromine in glacial acetic acid dropwise to the cooled aniline (B41778) solution over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture into ice-cold water. If the color of bromine persists, add 10% sodium bisulfite solution dropwise until the color disappears.

  • Work-up: Neutralize the solution by slowly adding 5 M sodium hydroxide solution until a precipitate forms. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of the desired product. 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Loss of product during work-up or purification.1. Increase reaction time and monitor by TLC until starting material is consumed. 2. Ensure proper temperature control; for Br₂, keep the temperature low during addition. 3. Ensure proper pH adjustment during extraction; perform multiple extractions with the organic solvent.
Multiple spots on TLC, indicating a mixture of isomers. 1. Reaction conditions are too harsh, leading to low regioselectivity. 2. Brominating agent was added too quickly.1. Switch to a milder brominating agent like NBS. 2. Add the brominating agent slowly and at a low temperature to control the reaction rate.
Significant amount of di- or tri-brominated byproduct. 1. Excess of brominating agent used. 2. High reactivity of the aniline.1. Use a precise 1.0 equivalent or slightly less of the brominating agent. 2. Consider protecting the amino group as an acetamide (B32628) to reduce its activating effect before bromination, followed by deprotection.[7]
Product is a dark oil or discolored solid. Presence of oxidized impurities or residual bromine.1. During work-up, wash the organic layer with a sodium thiosulfate (B1220275) or sodium bisulfite solution to remove excess bromine. 2. Treat the crude product with activated carbon during recrystallization to remove colored impurities.
Difficulty separating the desired 4-bromo isomer from other isomers. Similar polarities and physical properties of the isomers.1. Use column chromatography with a shallow solvent gradient for better separation. 2. High-Performance Liquid Chromatography (HPLC) on a reverse-phase column can be effective for separating closely related isomers.[6][8]

Visual Guides

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_end start_end process process decision decision output output A Start: 3-Chloroaniline B Dissolve in Solvent (e.g., DMF or Acetic Acid) A->B C Cool Reaction Mixture (if required) B->C D Slowly Add Brominating Agent C->D E Monitor by TLC D->E F Reaction Complete? E->F F->E No G Quench & Neutralize F->G Yes H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Final Product: This compound J->K Troubleshooting_Isomers problem problem analysis analysis cause cause solution solution A Problem: Low Yield of Desired Isomer (High Isomer Ratio) B Analyze TLC/GC-MS Data A->B C1 Major Byproduct: Dibrominated Species B->C1 Over-bromination C2 Major Byproduct: Other Mono-bromo Isomers B->C2 Poor Regioselectivity C3 Major Component: Unreacted Starting Material B->C3 Incomplete Reaction S1 Solution: - Reduce equivalents of brominating agent (1.0 eq) - Consider protecting the amine group C1->S1 S2 Solution: - Lower reaction temperature during addition - Add brominating agent more slowly - Use a more selective reagent (NBS) C2->S2 S3 Solution: - Increase reaction time - Ensure 1.0 eq of brominating agent was used C3->S3

References

Technical Support Center: Multi-Step Synthesis of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of halogenated anilines.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline (B41778) halogenation reaction producing multiple halogenated products (e.g., di- or tri-substituted anilines)?

Aniline and its derivatives are highly reactive towards electrophilic aromatic substitution.[1][2] The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring and making the ortho and para positions extremely susceptible to electrophilic attack.[1][3] This high reactivity often leads to over-halogenation, where multiple halogen atoms are added to the ring, even without a traditional Lewis acid catalyst.[1][4] For instance, the reaction of aniline with bromine water readily produces a white precipitate of 2,4,6-tribromoaniline.[1][4]

Q2: How can I achieve selective monohalogenation of my substituted aniline?

To control the reaction and achieve selective mono-substitution, the strong activating effect of the amino group must be reduced.[1] The most common and effective strategy is to protect the amino group by converting it into an amide, typically through acetylation with acetic anhydride (B1165640) or acetyl chloride.[1][5][6][7] The resulting acetanilide (B955) is still an ortho, para-director, but the acetyl group withdraws electron density from the nitrogen, moderating the activation of the ring.[1][5] This allows for a more controlled and selective halogenation.[1] After the halogenation step, the acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to yield the desired monohalogenated aniline.[1]

Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What is happening and how can I prevent it?

The discoloration of anilines, often to a dark brown or black color, is a classic sign of oxidation.[8] The amino group is easily oxidized, especially when exposed to air, light, or certain reagents, leading to the formation of colored polymeric by-products.[1][8] This is particularly prevalent under harsh reaction conditions.[1]

To prevent oxidation:

  • Use Purified Reagents: Ensure your aniline starting material is pure and colorless. Old aniline is often a dark reddish-brown and should be distilled before use.[9]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce air oxidation.[1]

  • Protecting Groups: Acetylation of the amino group not only controls reactivity for halogenation but also makes the substrate less prone to oxidation.[1]

  • Control Reaction Temperature: Avoid excessive heat, which can accelerate oxidation.

Q4: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity of the halogenation?

Achieving high regioselectivity can be challenging. While the para-product is often favored due to steric hindrance, especially with a protecting group, obtaining high selectivity for the ortho position may require specific strategies.[1] The choice of halogenating agent, solvent, and catalyst can influence the ortho/para ratio. For instance, a copper-catalyzed oxidative bromination of free anilines has been shown to provide good regioselectivity.[10]

Q5: Why is my Friedel-Crafts reaction failing with an aniline substrate?

Friedel-Crafts reactions (both alkylation and acylation) typically fail with aniline and its derivatives. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[2][5] This acid-base reaction forms a complex that deactivates the aromatic ring by placing a positive charge on the nitrogen atom, thus inhibiting the desired electrophilic aromatic substitution.[2][5]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of Halogenated Product 1. Deactivated substrate. 2. Ineffective halogenating agent. 3. Catalyst poisoning or deactivation. 4. Incorrect reaction conditions (temperature, solvent).1. Ensure the aniline is not protonated (anilinium salt is strongly deactivating). The reaction medium should not be overly acidic. 2. Use a more reactive halogenating agent or add an appropriate catalyst. For example, N-halosuccinimides (NCS, NBS, NIS) are effective halogen sources.[11] 3. Arylamines themselves can act as catalysts for halogenation.[11][12] However, at high concentrations, the catalyst can deactivate.[12] 4. Optimize reaction temperature and solvent. Halogenation of N,N-dialkylaniline N-oxides is highly sensitive to the solvent.[13]
Over-halogenation (Di- or Tri-substitution) Highly activated aniline ring due to the -NH₂ group.1. Protect the amino group: Acetylate the aniline with acetic anhydride or acetyl chloride before halogenation.[1][4][5] 2. Use milder halogenating agents: For example, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of Br₂ or Cl₂. 3. Control stoichiometry: Use a stoichiometric amount of the halogenating agent.
Poor Regioselectivity (Mixture of ortho/para isomers) 1. Steric and electronic effects of substituents on the aniline ring. 2. Reaction conditions favoring a mixture of products.1. Use a protecting group: The bulky acetyl group can sterically hinder the ortho positions, favoring para-substitution.[5] 2. Catalyst selection: Certain catalysts can direct the halogenation to a specific position. For example, copper-catalyzed bromination has shown good regioselectivity.[10] 3. Solvent effects: Varying the solvent can sometimes influence the ortho/para ratio.
Product Discoloration (Yellow, Brown, or Black) Oxidation of the aniline amino group.1. Purification: For solid compounds, attempt recrystallization, possibly with a small amount of a reducing agent like sodium dithionite (B78146) or activated charcoal.[8] For liquid compounds, distillation (vacuum or steam) is often effective.[8] Distilling over zinc dust can help prevent oxidation.[8] 2. Storage: Store the purified halogenated aniline under an inert atmosphere (nitrogen or argon), in a cool, dark place.[8]
Difficulty in Purifying the Product 1. Similar polarity of starting material and product. 2. Presence of colored impurities. 3. Dehalogenation during purification.1. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic aniline will move into the aqueous layer as its ammonium (B1175870) salt, separating it from neutral impurities. The aniline can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8] 2. See "Product Discoloration" above. 3. Avoid harsh pH conditions or strong reducing agents during purification, as these can cause dehalogenation.[8]

Experimental Protocols

Protocol 1: Controlled Monobromination of Aniline via Acetylation

This protocol describes the protection of the amino group, followed by selective bromination at the para-position, and subsequent deprotection.

Step 1: Acetylation of Aniline to Acetanilide

  • In a fume hood, add 10.0 g of aniline to a 250 mL flask.

  • Add 30 mL of glacial acetic acid.

  • While stirring, slowly add 12.0 g of acetic anhydride.

  • Heat the mixture gently under reflux for 15-20 minutes.

  • Pour the hot mixture into 250 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from hot water to obtain pure crystals. Dry the crystals thoroughly.

Step 2: Bromination of Acetanilide

  • Dissolve 5.0 g of the dry acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.

  • In a separate flask, dissolve 2.0 mL of bromine in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with constant stirring. The temperature should be maintained below 25°C.

  • After the addition is complete, stir the mixture for 30 minutes.

  • Pour the reaction mixture into 100 mL of cold water.

  • Collect the precipitated p-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline

  • Transfer the crude p-bromoacetanilide to a 250 mL round-bottom flask.

  • Add 20 mL of 95% ethanol (B145695) and 15 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 30-45 minutes until the solution is clear.

  • Pour the hot solution into 150 mL of cold water.

  • Make the solution alkaline by slowly adding a concentrated solution of sodium hydroxide (B78521) until p-bromoaniline precipitates.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the p-bromoaniline by vacuum filtration, wash with cold water, and dry.

Protocol 2: Purification of a Colored Halogenated Aniline by Acid-Base Extraction

This protocol is useful for removing neutral and acidic impurities from a crude halogenated aniline.

  • Dissolve the crude halogenated aniline (e.g., 5.0 g) in 50 mL of an organic solvent like diethyl ether or ethyl acetate (B1210297) in a separatory funnel.

  • Add 50 mL of 1M aqueous hydrochloric acid (HCl) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.[8]

  • Allow the layers to separate. The halogenated aniline will be protonated and move into the aqueous (bottom) layer, while neutral organic impurities remain in the organic (top) layer.[8]

  • Drain the aqueous layer into a clean flask. Wash the organic layer two more times with 25 mL portions of 1M HCl and combine all aqueous fractions.[8]

  • Cool the combined aqueous layer in an ice bath.

  • Slowly add a 6M NaOH solution with stirring until the solution is basic (pH > 9, check with pH paper). The halogenated aniline will precipitate or form an oil.[8]

  • Transfer the basified aqueous solution to a clean separatory funnel and extract the purified aniline back into an organic solvent (e.g., diethyl ether or ethyl acetate) three times using 30 mL portions.

  • Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified halogenated aniline.[8]

Visualizations

experimental_workflow cluster_protection Protection Step cluster_halogenation Halogenation Step cluster_deprotection Deprotection Step aniline Aniline acetylation Acetylation (Acetic Anhydride) aniline->acetylation acetanilide Acetanilide acetylation->acetanilide halogenation Halogenation (e.g., Br2/CH3COOH) acetanilide->halogenation halo_acetanilide Halogenated Acetanilide halogenation->halo_acetanilide deprotection Hydrolysis (Acid or Base) halo_acetanilide->deprotection halo_aniline Halogenated Aniline deprotection->halo_aniline troubleshooting_logic start Problem: Low Yield or Multiple Products check_reactivity Is the aniline ring too reactive? start->check_reactivity protect_amine Solution: Protect the amino group (e.g., Acetylation) check_reactivity->protect_amine Yes check_conditions Are reaction conditions optimal? check_reactivity->check_conditions No protect_amine->check_conditions optimize_conditions Solution: Optimize temperature, reagents, and catalyst check_conditions->optimize_conditions No end Successful Synthesis check_conditions->end Yes optimize_conditions->end

References

Technical Support Center: Purification of Crude 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Bromo-3-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials such as 3-chloroaniline, residual brominating agents like N-bromosuccinimide (NBS), and over-brominated side products (e.g., dibromo-3-chloroaniline). Positional isomers can also be present. Additionally, colored impurities may form due to the aerial oxidation of the aniline (B41778) functional group.[1][2]

Q2: My this compound sample is discolored (yellow to brown). What is the cause and how can I fix it?

A2: Discoloration in anilines is typically caused by the formation of colored polymeric by-products resulting from oxidation.[1] This can often be remedied by recrystallization with the addition of a small amount of activated charcoal, which will adsorb the colored impurities.[1][2]

Q3: I am experiencing poor separation and streaking during column chromatography of this compound on silica (B1680970) gel. What can I do to improve this?

A3: The basic nature of the aniline's amino group can lead to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica gel, causing peak tailing and poor separation.[2] To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (TEA), typically 0.5-2%, should be added to the mobile phase.[2]

Q4: Can I use acid-base extraction to purify crude this compound?

A4: Yes, acid-base extraction is a highly effective method for separating this compound from neutral or acidic impurities. By treating the crude product (dissolved in an organic solvent) with an aqueous acid like hydrochloric acid (HCl), the basic aniline will be protonated and move into the aqueous layer. The layers can then be separated, and the pure aniline can be recovered from the aqueous layer by adding a base to neutralize the acid.[1][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after recrystallization The chosen solvent is too good at dissolving the compound even at low temperatures. Too much solvent was used. The cooling process was too rapid.Test a different solvent or a solvent mixture. Use the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "oils out" during recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the compound. The compound is too impure.Use a lower-boiling point solvent. Attempt to purify the compound by another method, such as column chromatography, before recrystallization.
Co-elution of impurities during column chromatography The polarity of the mobile phase is not optimal for separating the desired compound from impurities with similar polarities.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand. A less polar solvent system will increase the retention time on the column and may improve separation.[2]
Product is still colored after a single purification step High levels of colored, polymeric impurities due to oxidation.A multi-step purification approach may be necessary. For example, an initial acid-base extraction to remove neutral impurities, followed by recrystallization with activated charcoal to remove colored by-products.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for different purification techniques for crude this compound, assuming a starting purity of approximately 95%.

Purification Technique Typical Purity Achieved Expected Yield Key Advantages Common Drawbacks
Recrystallization >99%60-80%Simple setup, effective for removing small amounts of impurities and colored by-products.Can have lower yields due to the solubility of the product in the mother liquor. May not be effective for removing impurities with similar solubility.
Column Chromatography >99.5%70-90%Excellent for separating isomers and impurities with different polarities.More time-consuming and requires larger volumes of solvent. Potential for product loss on the column.[2]
Acid-Base Extraction 98-99%>90%Highly effective for removing neutral and acidic impurities. High recovery rates.Does not remove basic impurities. The product must be recovered from an aqueous solution.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol (B145695)/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature.

  • Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A mixture of hexanes and ethyl acetate (B1210297) (e.g., 9:1 v/v). Add 1% triethylamine (TEA) to the mobile phase to prevent peak tailing.[2]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis and Collection: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

Purification Workflow for Crude this compound

PurificationWorkflow start_node Crude this compound decision1 Initial Purity Assessment (e.g., TLC, NMR) start_node->decision1 process1 Acid-Base Extraction decision1->process1 Significant non-basic impurities present process2 Column Chromatography decision1->process2 Isomeric or similarly polar impurities present process3 Recrystallization decision1->process3 Minor impurities decision2 Are colored impurities present? process1->decision2 process2->decision2 process3->decision2 process4 Add Activated Charcoal during Recrystallization decision2->process4 Yes end_node Pure this compound (>99%) decision2->end_node No process4->end_node

Caption: Decision workflow for selecting a purification technique.

Experimental Workflow for Column Chromatography

ColumnChromatographyWorkflow prep_col 1. Prepare Silica Gel Slurry in Mobile Phase pack_col 2. Pack Chromatography Column prep_col->pack_col load_sample 4. Load Sample onto Column pack_col->load_sample prep_sample 3. Dissolve Crude Product in Minimal Mobile Phase prep_sample->load_sample elute 5. Elute with Mobile Phase (e.g., Hexane:EtOAc + 1% TEA) load_sample->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate final_product Purified this compound evaporate->final_product

Caption: Step-by-step workflow for column chromatography.

References

Technical Support Center: Synthesis of 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 4-Bromo-3-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary synthesis routes for this compound:

  • Direct Bromination of 3-chloroaniline (B41212): This method involves the electrophilic aromatic substitution of 3-chloroaniline with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like N,N-dimethylformamide (DMF).[1]

  • Reduction of a Nitro Precursor: This route typically involves the nitration of a suitable bromochlorobenzene derivative, followed by the reduction of the nitro group to an amine. A common precursor is 1-bromo-2-chloro-4-nitrobenzene.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: The most common impurities are process-related and can include:

  • Unreacted Starting Materials: Residual 3-chloroaniline or the corresponding nitro-precursor.

  • Isomeric Impurities: Other isomers of bromo-chloroaniline, such as 2-Bromo-3-chloroaniline and 6-Bromo-3-chloroaniline, can form depending on the regioselectivity of the bromination reaction.

  • Over-brominated Products: Di-bromo species like 2,4-dibromo-3-chloroaniline (B6328549) or 4,6-dibromo-3-chloroaniline can be formed if the reaction conditions are not carefully controlled.

  • Dehalogenated Impurities: During the reduction of a nitro precursor, particularly with catalytic hydrogenation (e.g., using Pd/C), loss of a halogen atom can occur, leading to byproducts like 3-chloroaniline.

Q3: Which analytical techniques are most suitable for identifying impurities in this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used techniques for the separation and identification of impurities in halogenated anilines.[2] HPLC is versatile for a wide range of compounds, while GC-MS provides excellent separation for volatile impurities and definitive identification through mass spectral data.

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities in HPLC/GC Analysis
  • Symptom: Multiple peaks are observed in the chromatogram with the same mass-to-charge ratio (m/z) as the desired product in GC-MS, or closely eluting peaks in HPLC.

  • Probable Cause: The bromination of 3-chloroaniline is not perfectly regioselective. The amino group is a strong activating group and directs ortho- and para- to itself. Since the para position is desired for bromination, competing ortho-bromination can occur, leading to the formation of 2-Bromo-3-chloroaniline and 6-Bromo-3-chloroaniline.

  • Solution:

    • Reaction Conditions: Optimize the reaction temperature and the rate of addition of the brominating agent. Running the reaction at a lower temperature can enhance regioselectivity.

    • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the bromination of anilines with electron-withdrawing groups. Experiment with different solvents to improve the desired isomer ratio.

    • Purification: Utilize preparative chromatography or recrystallization to isolate the desired this compound isomer.

Issue 2: Detection of Higher Molecular Weight Impurities (Over-bromination)
  • Symptom: Peaks with a higher molecular weight than the product are detected, often showing an isotopic pattern characteristic of multiple bromine atoms.

  • Probable Cause: The high activation of the aniline (B41778) ring by the amino group can lead to multiple brominations, resulting in dibromo-chloroaniline impurities.

  • Solution:

    • Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 1.0 equivalent of NBS).[1] An excess of the brominating agent will favor the formation of over-brominated products.

    • Reaction Time: Monitor the reaction closely by TLC or in-process HPLC/GC to stop it once the starting material is consumed and before significant over-bromination occurs.

Issue 3: Presence of Dehalogenated Impurities (when using the nitro-reduction route)
  • Symptom: A peak corresponding to 3-chloroaniline (or other dehalogenated species) is observed in the chromatogram.

  • Probable Cause: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is known to cause dehalogenation of aryl halides.

  • Solution:

    • Choice of Reducing Agent: Employ alternative reducing agents that are less prone to causing dehalogenation. Tin(II) chloride (SnCl₂) or iron powder in acidic media (Fe/HCl) are effective for nitro group reduction without affecting halogens.

Quantitative Data Summary

The following table summarizes typical analytical data for this compound and its potential impurities. Retention times are illustrative and can vary based on the specific chromatographic conditions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (Relative)Key m/z Fragments
3-chloroaniline (Starting Material)C₆H₆ClN127.570.8127, 92, 65
This compound (Product) C₆H₅BrClN 206.47 1.0 205, 207, 126, 99
2-Bromo-3-chloroaniline (Isomer)C₆H₅BrClN206.47~1.05205, 207, 126, 99
6-Bromo-3-chloroaniline (Isomer)C₆H₅BrClN206.47~0.95205, 207, 126, 99
2,4-Dibromo-3-chloroaniline (Over-bromination)C₆H₄Br₂ClN285.36>1.1283, 285, 287, 204, 206
4,6-Dibromo-3-chloroaniline (Over-bromination)C₆H₄Br₂ClN285.36>1.1283, 285, 287, 204, 206

Experimental Protocols

HPLC-UV Method for Impurity Profiling
  • Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. Impurities will have different retention times compared to the main product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

GC-MS Method for Impurity Identification
  • Principle: Gas chromatography separates volatile compounds, and mass spectrometry provides mass information for identification.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane (B109758) or methanol.

Visualizations

Synthesis_Pathway cluster_bromination Route 1: Direct Bromination cluster_reduction Route 2: Nitro-Reduction 3-Chloroaniline 3-Chloroaniline NBS NBS / DMF 3-Chloroaniline->NBS 4-Bromo-3-chloroaniline_1 This compound NBS->4-Bromo-3-chloroaniline_1 Nitro_Precursor 1-Bromo-2-chloro- 4-nitrobenzene Reduction Reduction (e.g., SnCl2/HCl) Nitro_Precursor->Reduction 4-Bromo-3-chloroaniline_2 This compound Reduction->4-Bromo-3-chloroaniline_2

Caption: Primary synthesis routes for this compound.

Impurity_Formation 3-Chloroaniline 3-Chloroaniline Bromination Bromination (NBS) 3-Chloroaniline->Bromination Product This compound Bromination->Product Major Pathway Isomer_Impurity Isomeric Impurities (2-Bromo & 6-Bromo) Bromination->Isomer_Impurity Side Reaction (Ortho-attack) Over_bromination Over-bromination (Dibromo- impurities) Bromination->Over_bromination Product->Bromination Further Reaction

Caption: Formation of impurities during the direct bromination route.

Analytical_Workflow Sample Crude this compound Sample Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation Analysis HPLC or GC-MS Analysis Preparation->Analysis Data Chromatographic Data (Retention Time, Peak Area) Analysis->Data MS_Data Mass Spectral Data (m/z, Isotopic Pattern) Analysis->MS_Data if GC-MS Identification Impurity Identification Data->Identification MS_Data->Identification Quantification Impurity Quantification (% Area) Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for impurity identification and quantification.

References

Technical Support Center: Bromination of 3-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 3-chloroaniline (B41212). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the electrophilic bromination of 3-chloroaniline.

Q1: My reaction yielded a mixture of multiple products, and the desired isomer is difficult to isolate. What went wrong?

A1: The direct bromination of 3-chloroaniline often leads to a mixture of products due to the strong activating and ortho-, para-directing nature of the amine (-NH₂) group. The primary cause is over-bromination (polybromination) and a lack of regioselectivity. The electron-donating amine group makes the aromatic ring highly reactive, leading to the formation of di- or tri-brominated species and various positional isomers.[1][2][3]

Solution: To enhance selectivity for a single product, especially the para-isomer (4-bromo-3-chloroaniline), you should implement a protection-bromination-deprotection strategy. By converting the highly activating -NH₂ group into a moderately activating acetamido group (-NHCOCH₃), you can control the reaction's regioselectivity and prevent over-bromination.[1] The bulky acetamido group sterically hinders substitution at the ortho positions, favoring the para position.

Caption: Troubleshooting logic for handling multiple products.

Q2: My reaction yield is very low, and I recovered a significant amount of unreacted 3-chloroaniline. How can I improve conversion?

A2: Low conversion can result from several factors:

  • Insufficient Brominating Agent: Ensure you are using the correct stoichiometry. For mono-bromination, at least one equivalent of the brominating agent is required.

  • Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at a temperature that is too low can result in slow kinetics and incomplete conversion.

  • Choice of Brominating Agent: Some brominating agents are milder than others. For a deactivated ring (due to the electron-withdrawing -Cl group), a more reactive agent or a catalyst might be necessary for direct bromination.

Solution:

  • Verify Stoichiometry: Double-check the molar equivalents of your brominating agent.

  • Optimize Temperature: Gradually increase the reaction temperature. For brominations in acetic acid, temperatures between room temperature and 50°C are common. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Change Brominating Agent: If using a mild agent like N-Bromosuccinimide (NBS) gives low yield, consider a more reactive system or a different approach. However, the most reliable method for improving yield is the protection strategy detailed in the protocol below.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for 3-chloroaniline?

A1: The choice depends on your specific goals regarding safety, selectivity, and reaction conditions.

  • Liquid Bromine (Br₂): Effective but hazardous due to its high toxicity and corrosiveness. It often leads to over-bromination with highly activated substrates like anilines.[2][4]

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It is a reliable choice, especially for the bromination of the protected acetanilide (B955) intermediate.[5]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that is considered safer and more atom-economical than NBS. It often results in cleaner reactions and high yields.[1]

  • Copper-Mediated Systems (e.g., CuBr₂): These methods can offer high selectivity under benign conditions, avoiding the use of elemental bromine and strong acids.[6]

The recommended approach for achieving high yield and selectivity is to use NBS or DBDMH on N-(3-chlorophenyl)acetamide (the protected form of 3-chloroaniline).

Q2: Why is protecting the amine group necessary?

A2: The amine group (-NH₂) is a powerful activating group in electrophilic aromatic substitution. This high reactivity leads to two primary problems:

  • Polysubstitution: The ring becomes so electron-rich that multiple bromine atoms are added.[3]

  • Lack of Regioselectivity: Bromination can occur at all activated ortho and para positions, leading to a mixture of isomers.

Converting the amine to an acetamide (B32628) (-NHCOCH₃) moderates its activating effect. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making the ring less reactive and preventing polysubstitution. The steric bulk of the acetamide group also blocks the ortho positions, directing the incoming bromine to the para position, thus yielding a single, desired product.[1]

Reaction_Pathway Direct vs. Protected Bromination Pathways cluster_direct Direct Bromination cluster_protected Protected Strategy Aniline 3-Chloroaniline Br2 + Br2 Aniline->Br2 Mix Mixture of Products: - this compound - 2-Bromo-3-chloroaniline - 2,4-Dibromo-3-chloroaniline Br2->Mix pAniline 3-Chloroaniline Ac2O + Acetic Anhydride (B1165640) pAniline->Ac2O Acetanilide N-(3-chlorophenyl)acetamide Ac2O->Acetanilide Protection NBS + NBS / Acetic Acid Acetanilide->NBS BromoAcetanilide N-(4-bromo-3-chlorophenyl)acetamide NBS->BromoAcetanilide Bromination Deprotect + H+/H2O or OH- BromoAcetanilide->Deprotect FinalProduct This compound (High Yield & Purity) Deprotect->FinalProduct Deprotection

Caption: Comparison of direct vs. protected bromination pathways.

Data Summary: Comparison of Bromination Methods

The following table summarizes expected outcomes from different bromination strategies for anilines. The protection-bromination-deprotection strategy consistently offers superior results for both yield and purity.

MethodBrominating AgentTypical SolventKey AdvantagesKey DisadvantagesExpected Yield (para-isomer)
Direct Bromination Br₂Acetic AcidFast, single stepHazardous, low selectivity, polybromination is common[2]Low to Moderate (<50%)
Direct Bromination NBSAcetonitrileSafer than Br₂Moderate selectivity, can still produce mixturesModerate (~50-60%)
Protected Strategy NBS or DBDMHAcetic AcidHigh yield, excellent para-selectivity, high purity, safer reagents[1]Multi-step process (protection/deprotection required)High to Excellent (>85%)
Cu-Catalyzed CuSO₄ / NaBrCH₃CN / H₂OMild conditions, avoids Br₂[7]Requires catalyst, may need optimizationGood to High (70-90%)

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Protection Strategy

This three-step protocol is the recommended method for achieving a high yield of pure this compound.

Experimental_Workflow cluster_step1 Step 1: Protection (Acetylation) cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deprotection (Hydrolysis) s1_start Dissolve 3-chloroaniline in glacial acetic acid s1_add Add acetic anhydride dropwise at 0-5°C s1_start->s1_add s1_stir Stir at room temp (30-60 min) s1_add->s1_stir s1_precip Pour into ice water to precipitate product s1_stir->s1_precip s1_filter Filter, wash with cold water, and dry the solid N-(3-chlorophenyl)acetamide s1_precip->s1_filter s2_start Dissolve protected aniline in glacial acetic acid s1_filter->s2_start Use Product s2_add Add N-Bromosuccinimide (NBS) in portions s2_start->s2_add s2_stir Stir at room temp until TLC shows completion (1-2 h) s2_add->s2_stir s2_precip Pour into water to precipitate product s2_stir->s2_precip s2_filter Filter, wash, and dry the solid N-(4-bromo-3-chlorophenyl)acetamide s2_precip->s2_filter s3_start Suspend brominated acetanilide in Ethanol (B145695)/Water s2_filter->s3_start Use Product s3_add Add concentrated HCl and heat to reflux (1-2 h) s3_start->s3_add s3_cool Cool mixture to room temperature s3_add->s3_cool s3_base Neutralize with aq. NaOH to precipitate the free amine s3_cool->s3_base s3_filter Filter, wash with water, and dry the final product This compound s3_base->s3_filter

Caption: High-yield experimental workflow.

Step 1: Synthesis of N-(3-chlorophenyl)acetamide (Protection)

  • In a fume hood, dissolve 3-chloroaniline (1.0 eq.) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.1 eq.) dropwise while stirring, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and air dry. The product is typically pure enough for the next step.

Step 2: Synthesis of N-(4-bromo-3-chlorophenyl)acetamide (Bromination)

  • Dissolve the dried N-(3-chlorophenyl)acetamide (1.0 eq.) in glacial acetic acid.

  • With stirring, add N-Bromosuccinimide (NBS) (1.05 eq.) in small portions over 15-20 minutes.

  • Stir the mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is usually complete within 1-2 hours.

  • Once the starting material is consumed, pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine. Wash again with water and dry.

Step 3: Synthesis of this compound (Deprotection)

  • Place the crude N-(4-bromo-3-chlorophenyl)acetamide (1.0 eq.) in a round-bottom flask with a mixture of ethanol and water (e.g., 9:1 ratio).

  • Add concentrated hydrochloric acid (e.g., 2-3 eq.) and heat the mixture to reflux.

  • Maintain reflux for 1-2 hours or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the mixture by adding an aqueous solution of sodium hydroxide (B78521) (e.g., 10-20% w/v) until the solution is basic (pH > 8). The free amine product will precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to obtain pure this compound.

References

Technical Support Center: 4-Bromo-3-chloroaniline Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-chloroaniline. Here, you will find detailed information to optimize common reactions, troubleshoot experimental challenges, and ensure the successful synthesis of your target molecules.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electronic properties of this compound can present unique challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound giving a low yield?

A1: Low yields can be attributed to several factors. The electron-withdrawing nature of the chloro and amino groups on the aniline (B41778) ring can affect the reactivity of the C-Br bond. Common issues include suboptimal catalyst/ligand systems, inappropriate base or solvent selection, and side reactions such as protodeboronation or homocoupling of the boronic acid.[1][2]

Q2: What are the most common side products in the Suzuki coupling of this compound?

A2: The primary side products are often the result of protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid to form a biaryl byproduct.[1] Dehalogenation of the starting material, leading to the formation of 3-chloroaniline, can also occur.[3]

Q3: How do I choose the best palladium catalyst and ligand for this reaction?

A3: For electron-deficient aryl bromides like this compound, a highly active catalyst system is recommended.[4] Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and catacxium families (e.g., XPhos, SPhos, CataCXium® A), are often effective as they promote the oxidative addition step.[4] Traditional ligands like triphenylphosphine (B44618) (PPh₃) may result in lower yields.[5]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Conversion Ineffective catalyst systemScreen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[4][6]
Inappropriate baseUse a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[4]
Low reaction temperatureGradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for byproduct formation.[1]
Protodeboronation of Boronic Acid Presence of water or acidic protonsUse anhydrous solvents and reagents. Consider using the corresponding boronic ester (e.g., pinacol (B44631) ester) or trifluoroborate salt, which can be more stable.[1][3]
Homocoupling of Boronic Acid High temperature or overly active catalystLower the reaction temperature. Reduce the catalyst loading. Ensure the reaction is under a strict inert atmosphere to minimize oxidative processes that can lead to homocoupling.[1]
Dehalogenation of Starting Material Hydride source in the reaction mixtureEnsure solvents are pure and free of potential hydride donors. This can sometimes arise from the amine itself or solvent impurities.[3]
Difficulty in Product Purification Close polarity of product and byproductsOptimize the reaction to minimize byproduct formation. For purification, consider alternative chromatography techniques or recrystallization.
Data Presentation: Catalyst and Ligand Effects

The following table summarizes the effect of different catalyst systems on the Suzuki-Miyaura coupling of analogous aryl bromides. This data can serve as a starting point for optimizing your reaction with this compound.

Catalyst System Aryl Halide Base Solvent Temp (°C) Time (h) Yield (%)
Pd(PPh₃)₄4-BromopyridineK₂CO₃Toluene (B28343)/H₂O1001285
PdCl₂(dppf)4-ChloropyridineK₃PO₄Dioxane1001692
Pd@MIL-101Cr-NH₂ (8wt%)4-BromotolueneK₃PO₄RT0.598
Pd(OAc)₂ / SPhos(4-(Butylsulfinyl)phenyl)boronic acidK₃PO₄Toluene/H₂O--High Activity

Note: Data is compiled from various sources for analogous substrates and should be used as a guideline.[6][7][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene/water mixture) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow start Start reagents Combine this compound, boronic acid, and base in a Schlenk flask start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir (e.g., 80-110 °C) solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Optimizing this reaction for this compound requires careful selection of the catalyst, ligand, and base.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the Buchwald-Hartwig amination of this compound?

A1: The primary challenges include catalyst deactivation, incomplete reaction, and the formation of side products such as hydrodehalogenation (replacement of bromine with hydrogen).[9] The choice of base is also critical, as it can influence the reaction rate and the stability of the catalyst.[10]

Q2: Which ligands are most effective for this type of amination?

A2: Bulky, electron-rich biarylphosphine ligands are generally the most effective for the amination of aryl halides.[11] Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have shown excellent performance in similar systems.[11]

Q3: Can I use a weaker base to avoid decomposition of sensitive functional groups?

A3: While strong bases like sodium tert-butoxide (NaOtBu) are common, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, especially with more advanced catalyst systems.[11] The use of weaker bases may require higher reaction temperatures or longer reaction times.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Conversion Poorly active catalyst systemUse a more electron-rich and sterically hindered ligand (e.g., XPhos, RuPhos).[11] Consider using a pre-formed palladium catalyst (e.g., G3 or G4 precatalysts).[11]
Base strength is not optimalIf using a strong base like NaOtBu, ensure it is fresh and handled under inert conditions. If substrates are base-sensitive, screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[10][11]
Hydrodehalogenation Presence of a hydride sourceEnsure all reagents and solvents are anhydrous and of high purity.
Catalyst side reactionA different ligand may favor reductive elimination over hydrodehalogenation.[9]
Product is Contaminated with Ligand or its Oxide Excess ligand usedUse a 1:1 to 1.2:1 ligand to palladium ratio.
Difficult purificationDuring workup, a wash with a dilute acid solution can sometimes help remove phosphine-related impurities.
Data Presentation: Base and Solvent Effects

The selection of base and solvent is crucial for the success of the Buchwald-Hartwig amination. The following table provides a general guide based on literature for similar substrates.

Base Solvent General Applicability Considerations
NaOtBuToluene, DioxaneWidely applicable, strong base.Can be too harsh for substrates with sensitive functional groups.
K₃PO₄Dioxane, TolueneMilder alternative to alkoxides.May require higher temperatures or more active catalysts.
Cs₂CO₃Toluene, DioxaneGood for a broad range of substrates, including those with acidic protons.More expensive than other inorganic bases.
LHMDSToluene, THFStrong, non-nucleophilic base.Can be used when other bases fail.

Note: The optimal combination is substrate-dependent and requires experimental screening.[10][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath (typically 80-110 °C) with stirring.[11]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)X pd0->pd2_complex Ar-X label_oa Oxidative Addition oxidative_addition Oxidative Addition pd_amido_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ pd2_complex->pd_amido_complex R₂NH label_ac Amine Coordination amine_coordination Amine Coordination pd_amido L₂Pd(II)(Ar)(NR₂) pd_amido_complex->pd_amido -HX label_dp Deprotonation deprotonation Deprotonation (Base) pd_amido->pd0 Ar-NR₂ label_re Reductive Elimination reductive_elimination Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 3: Sandmeyer Reaction

The Sandmeyer reaction allows for the conversion of the amino group of this compound into a variety of other functional groups via a diazonium salt intermediate.[3]

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction is giving a low yield and many colored byproducts. What is going wrong?

A1: The instability of the diazonium salt is a common cause of low yields and byproduct formation in Sandmeyer reactions.[12] It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step.[6] Decomposition of the diazonium salt can lead to the formation of phenols and other undesired products.[2][12]

Q2: How can I improve the stability of the diazonium salt?

A2: Maintaining a low temperature and using a sufficient excess of acid are key to stabilizing the diazonium salt. The choice of acid can also be important; for a bromination reaction, using HBr for both diazotization and as the halogen source can improve yields.[13]

Q3: What is the role of the copper(I) salt, and can I use other reagents?

A3: The copper(I) salt (e.g., CuBr, CuCl, CuCN) acts as a catalyst to facilitate the conversion of the diazonium salt to the corresponding aryl halide or nitrile via a radical mechanism.[11][14] While copper(I) is standard, other copper sources like CuBr₂ have also been used.[3] For the synthesis of aryl iodides, a copper catalyst is often not necessary, and KI can be used directly.[6]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield of Desired Product Decomposition of diazonium saltStrictly maintain low temperatures (0-5 °C) during diazotization and addition to the copper salt solution.[6]
Incomplete diazotizationEnsure a slight excess of nitrous acid is present (test with starch-iodide paper).[13] Use a sufficient excess of mineral acid.[13]
Side reactions (e.g., phenol (B47542) formation)Add the diazonium salt solution to a hot solution of the copper salt to promote rapid reaction and minimize decomposition in the aqueous phase.[13]
Formation of Azo Dyes (colored byproducts) Self-coupling of the diazonium salt with the starting aniline or productEnsure complete diazotization of the starting aniline. Maintain acidic conditions to prevent coupling.
Difficulty in Removing Copper from the Product Copper salts coordinated to the productDuring workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia (B1221849) to form a water-soluble copper complex.
Data Presentation: Sandmeyer Reaction Conditions

The following table provides a summary of typical conditions for Sandmeyer reactions.

Target Product Diazotization Reagents Substitution Reagents Typical Temperature Typical Yield Range
Aryl BromideNaNO₂, HBrCuBr in HBr0-5 °C (diazotization), then heat56-99%
Aryl ChlorideNaNO₂, HClCuCl in HCl0-5 °C (diazotization), then heat70-80%
Aryl CyanideNaNO₂, HClCuCN, KCN0-5 °C (diazotization), then warm52-93%
Aryl IodideNaNO₂, H₂SO₄KI0-5 °C (diazotization), then warm~80%

Note: Yields are generalized from literature and are highly substrate-dependent.[3]

Experimental Protocol: General Procedure for Sandmeyer Bromination
  • Diazotization: Dissolve this compound (1.0 equiv.) in an aqueous solution of HBr (e.g., 48%) and cool to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.05 equiv.) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Copper(I) Bromide Solution: In a separate flask, dissolve CuBr in aqueous HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. The reaction may be exothermic, and gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition is complete, the mixture may be gently warmed (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water, aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography.

Visualization: Troubleshooting Low Yield in Sandmeyer Reactions

Sandmeyer_Troubleshooting start Low Yield in Sandmeyer Reaction check_diazotization Check Diazotization Step start->check_diazotization check_decomposition Check for Diazonium Salt Decomposition start->check_decomposition check_reaction_cond Review Sandmeyer Reaction Conditions start->check_reaction_cond temp_high Temperature > 5°C? check_diazotization->temp_high delay Delay Between Diazotization and Reaction? check_decomposition->delay acid_low Insufficient Acid? temp_high->acid_low No sol_temp Maintain 0-5°C temp_high->sol_temp Yes nitrite_issue NaNO₂ Addition Too Fast? acid_low->nitrite_issue No sol_acid Use Excess Mineral Acid acid_low->sol_acid Yes sol_nitrite Add NaNO₂ Solution Slowly and Dropwise nitrite_issue->sol_nitrite Yes sol_delay Use Diazonium Salt Immediately After Preparation delay->sol_delay Yes phenol Phenol Detected as Byproduct? delay->phenol No sol_phenol Add Diazonium Salt to Hot CuBr Solution phenol->sol_phenol Yes

References

safe handling and storage procedures for 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 4-Bromo-3-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that poses several risks. It is harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1] It can cause skin irritation and serious eye irritation.[1] Furthermore, there is a risk of damage to organs through prolonged or repeated exposure.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When working with this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, eye protection (chemical goggles or safety glasses), and face protection.[1][2] In case of inadequate ventilation, respiratory protection should also be worn.[2]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a well-ventilated place.[2] Some sources recommend storage in a cool, dark, and dry area, potentially under an inert gas to prevent degradation.[3] It is also important to protect it from air and light, as long-term exposure may cause decomposition.[3][4]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is necessary in case of exposure.

  • If inhaled: Move the victim to fresh air. If they feel unwell, call a POISON CENTER or doctor.[1][5]

  • If on skin: Wash the affected area with plenty of soap and water.[1][2] Immediately call a POISON CENTER or doctor.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[2][3]

  • If swallowed: Rinse the mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[5]

Q5: What are the known incompatibilities for this compound?

A5: While specific chemical incompatibility data for this compound is limited, general principles for anilines and halogenated compounds should be followed. Avoid contact with strong oxidizing agents, acids, and acid chlorides. Reactions with these substances can be vigorous and produce hazardous byproducts.

Troubleshooting Guides

Scenario 1: I observe a change in the color of the this compound powder.

  • Possible Cause: The compound may be degrading due to improper storage conditions, such as exposure to light, air, or moisture.

  • Solution: Immediately move the container to a cool, dark, and dry place, preferably under an inert atmosphere. Evaluate the purity of the material before use in sensitive experiments. For future storage, ensure the container is tightly sealed and stored according to the recommended conditions.

Scenario 2: I have a small spill of this compound powder in the laboratory.

  • Immediate Action: Evacuate the immediate area and ensure proper ventilation. Avoid breathing the dust.

  • Cleanup Protocol:

    • Wear the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

    • Gently cover the spill with an inert absorbent material like clay or diatomaceous earth.[2]

    • Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of the contaminated materials and waste according to local, regional, and national regulations.[2]

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₅BrClN
Molecular Weight206.47 g/mol
AppearanceWhite to light yellow powder or crystal[5]
Melting Point64.0 to 74.0 °C[5]
SolubilityModerately soluble in organic solvents

GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3[2]
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2[1][2]
Specific Target Organ Toxicity (Repeated Exposure)Category 2[1]

Experimental Protocols

Protocol for Safe Weighing of this compound

  • Preparation:

    • Ensure the weighing area is in a well-ventilated space, preferably within a chemical fume hood.

    • Don all required PPE: lab coat, chemical-resistant gloves, and safety goggles.

    • Prepare a labeled, sealable container for the weighed compound.

  • Weighing Procedure:

    • Place a weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula. Avoid creating dust.

    • Once the desired weight is reached, securely close the stock container.

    • Carefully transfer the weighed powder to the prepared container and seal it.

  • Cleanup:

    • Wipe the spatula and the weighing area with a damp cloth to remove any residual powder.

    • Dispose of the weighing paper and any contaminated cleaning materials in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the task.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Risks & Review SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh/Transfer Compound Carefully to Avoid Dust C->D E Keep Container Tightly Closed When Not in Use D->E F Clean Work Area & Equipment E->F G Dispose of Waste Properly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

Spill_Response_Logic cluster_assessment Initial Assessment cluster_action Response Actions A Spill Occurs B Is the spill large or small? A->B C Is there a risk of inhalation? B->C Small D Evacuate Area & Seek Assistance (For Large Spill) B->D Large E Wear Full PPE (Including Respirator) C->E Yes F Contain Spill with Inert Absorbent C->F No E->F G Collect & Dispose of as Hazardous Waste F->G H Decontaminate the Area G->H

Caption: Decision logic for responding to a this compound spill.

References

4-Bromo-3-chloroaniline material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Bromo-3-chloroaniline. It includes a summary of material safety data, a detailed experimental protocol for the synthesis of an azo dye, and a troubleshooting guide to address common issues encountered during experimentation.

Material Safety Data Sheet (MSDS) at a Glance

The following tables summarize the key safety and physical properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 21402-26-6[1][2][3]
Molecular Formula C₆H₅BrClN[1][2][3]
Molecular Weight 206.47 g/mol [1][2][3]
Appearance White to light yellow powder or crystal[2]
Melting Point 66-67 °C[4]
Boiling Point 276.3°C at 760 mmHg[4]
Flash Point >100 °C[4]
Storage Conditions Room temperature, in a dry, cool, and well-ventilated place.[4][5]

Table 2: Hazard Identification and GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][6][7]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin[5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[5]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[5]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[6][7]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure[5][6][7]

Experimental Protocol: Synthesis of an Azo Dye

This protocol details the synthesis of a representative azo dye using this compound and 2-naphthol (B1666908).

Objective: To synthesize (E)-1-((4-bromo-3-chlorophenyl)diazenyl)naphthalen-2-ol.

Materials:

Procedure:

Part 1: Diazotization of this compound

  • In a 250 mL beaker, add 2.06 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process.[8][9]

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.[9]

  • Add the sodium nitrite solution dropwise to the cold aniline (B41778) suspension over 15-20 minutes. Ensure the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.[8]

  • After the addition is complete, continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.[9]

  • Check for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. A blue-black color indicates an excess of nitrous acid. If the test is negative, add a small amount more of the sodium nitrite solution.[8]

Part 2: Azo Coupling with 2-Naphthol

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.[9]

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[8][9]

  • Slowly add the freshly prepared, cold diazonium salt solution (from Part 1) to the cold 2-naphthol solution with continuous, efficient stirring.[8][9]

  • A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.[9]

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.[9]

  • Purify the crude product by recrystallization from ethanol to obtain the final product.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during experiments with this compound.

Q1: The diazotization reaction is not proceeding to completion, and I still have starting aniline present. What should I do?

A1:

  • Temperature Control: Ensure the reaction temperature is strictly maintained between 0-5 °C. Higher temperatures can cause the unstable diazonium salt to decompose.[1]

  • Acid Concentration: Verify that a sufficient excess of hydrochloric acid is present. The reaction requires a strongly acidic medium.

  • Nitrite Addition: Make sure you have added a slight excess of sodium nitrite. Use starch-iodide paper to test for the presence of nitrous acid. A blue-black color indicates an excess. If the test is negative, add a small amount of additional sodium nitrite solution.[8]

Q2: My yield of the azo dye is very low. What are the possible reasons?

A2:

  • Premature Decomposition of Diazonium Salt: The diazonium salt is unstable and should be used immediately after its preparation. Allowing it to warm up or sit for an extended period will lead to decomposition and lower yields.[1]

  • Incomplete Coupling: The coupling reaction is pH-dependent. Ensure the 2-naphthol solution is sufficiently alkaline to facilitate the electrophilic aromatic substitution.

  • Side Reactions: If the diazonium salt solution is allowed to warm up before coupling, it can react with water to form a phenol (B47542) as a byproduct, reducing the yield of the desired azo dye.[1]

Q3: The color of my final azo dye product is dull or seems impure. How can I improve its purity?

A3:

  • Recrystallization: Proper recrystallization is key to obtaining a pure product with a vibrant color. Ensure you are using a suitable solvent (e.g., ethanol) and allow for slow cooling to promote the formation of well-defined crystals.

  • Washing: Thoroughly wash the crude product with cold deionized water after filtration to remove any unreacted starting materials or inorganic salts.

  • Purification of Starting Materials: The purity of your starting this compound and 2-naphthol can significantly impact the final product. If necessary, purify the starting materials before use.

Q4: I am observing the formation of byproducts in my reaction. What are the likely side reactions?

A4:

  • Phenol Formation: As mentioned, the reaction of the diazonium salt with water to form 4-bromo-3-chlorophenol (B77146) is a common side reaction, especially if the temperature is not well-controlled.

  • Azo Coupling with Unreacted Aniline: In some cases, the diazonium salt can couple with unreacted this compound, leading to the formation of a triazene (B1217601) byproduct. This is more common with electron-rich anilines.

Experimental Workflow Diagram

experimental_workflow Azo Dye Synthesis Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling start Dissolve this compound in HCl and water cool_aniline Cool to 0-5 °C start->cool_aniline add_nitrite Add NaNO2 solution dropwise (maintain 0-5 °C) cool_aniline->add_nitrite prep_nitrite Prepare NaNO2 solution prep_nitrite->add_nitrite stir_diazo Stir for 20 mins at 0-5 °C add_nitrite->stir_diazo test_excess Test for excess HNO2 (Starch-iodide paper) stir_diazo->test_excess diazonium_salt Diazonium Salt Solution test_excess->diazonium_salt add_diazo Slowly add Diazonium Salt Solution diazonium_salt->add_diazo prep_naphthol Dissolve 2-Naphthol in NaOH cool_naphthol Cool to 0-5 °C prep_naphthol->cool_naphthol cool_naphthol->add_diazo stir_couple Stir for 30 mins at 0-5 °C add_diazo->stir_couple filter_product Vacuum Filter Crude Product stir_couple->filter_product wash_product Wash with Cold Water filter_product->wash_product recrystallize Recrystallize from Ethanol wash_product->recrystallize final_product Pure Azo Dye recrystallize->final_product

Caption: Workflow for the synthesis of an azo dye from this compound.

References

managing side reactions in the synthesis of 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of 4-Bromo-3-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions during the electrophilic bromination of 3-chloroaniline (B41212) are the formation of isomeric monobrominated and polybrominated products. The amino group of the aniline (B41778) is a strong activating group and directs electrophilic substitution to the ortho and para positions. Therefore, the main side products are:

  • 2-Bromo-3-chloroaniline and 6-Bromo-3-chloroaniline (ortho isomers): Bromination occurs at the positions ortho to the amine group.

  • 2,4-Dibromo-3-chloroaniline and 4,6-Dibromo-3-chloroaniline: Over-bromination can lead to the introduction of two bromine atoms on the aromatic ring.

  • Unreacted 3-chloroaniline: Incomplete reaction will leave the starting material as an impurity.

Q2: How can I control the regioselectivity of the bromination to favor the desired 4-bromo isomer?

A2: Controlling regioselectivity is crucial for maximizing the yield of this compound. Key strategies include:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is a milder and more selective brominating agent, which can help minimize over-bromination.[1][2]

  • Solvent Selection: The polarity of the solvent can significantly influence the ratio of para to ortho isomers. Non-polar solvents generally favor para substitution. The regioselectivity of the bromination of anilines with electron-withdrawing groups is markedly dependent on the polarity of the solvent.[3]

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C) can enhance selectivity by reducing the rate of competing side reactions.[1]

  • Stoichiometry: Using a controlled stoichiometry of the brominating agent (ideally 1.0 equivalent) is critical to prevent the formation of di- and tri-brominated byproducts.[4]

Q3: What purification techniques are most effective for removing isomeric impurities?

A3: Purification of the crude product to remove isomeric and poly-brominated impurities is typically achieved through:

  • Recrystallization: This is a common and effective method for purifying crystalline solids. The choice of solvent is critical and may require some experimentation. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal.

  • Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), is typically used to separate the less polar desired product from more polar impurities.[5]

Q4: Can I use a protecting group strategy to improve selectivity?

A4: Yes, a protecting group strategy can be employed to enhance regioselectivity. The amino group can be acylated (e.g., to form an acetanilide) to reduce its activating effect and increase steric hindrance at the ortho positions. The bromination is then performed on the protected aniline, followed by deprotection to yield the desired product. However, this adds extra steps to the synthesis. For many applications, optimizing the direct bromination of unprotected aniline is a more efficient approach.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of multiple side products. 3. Product loss during workup and purification.1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. Consider extending the reaction time if necessary. 2. Optimize reaction conditions to improve regioselectivity (see FAQ Q2). Use a milder brominating agent like NBS. 3. Ensure efficient extraction and minimize the amount of solvent used for recrystallization to avoid product loss in the mother liquor.
High Percentage of ortho-Isomers 1. Reaction temperature is too high. 2. The solvent used is too polar.1. Perform the reaction at a lower temperature (e.g., 0 °C). 2. Experiment with less polar solvents such as dichloromethane (B109758) or acetonitrile.
Presence of Di- and Poly-brominated Byproducts 1. Excess brominating agent was used. 2. The reaction was run for an extended period after completion.1. Use a precise stoichiometry of the brominating agent (1.0 to 1.1 equivalents). 2. Monitor the reaction closely by TLC and quench the reaction promptly upon consumption of the starting material.
Oily Product That is Difficult to Crystallize 1. Presence of significant impurities. 2. Residual solvent.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Reaction Does Not Proceed to Completion 1. Inactive brominating agent. 2. Low reaction temperature.1. Use a fresh, high-purity brominating agent. NBS can decompose over time. 2. While low temperatures are good for selectivity, the reaction may require room temperature to proceed at a reasonable rate. Monitor the reaction and adjust the temperature as needed.

Experimental Protocols

Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established methods for the selective bromination of substituted anilines.[4][7]

Materials:

  • 3-chloroaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq.) in DMF.

  • In a separate flask, prepare a solution of NBS (1.0 eq.) in DMF.

  • Add the NBS solution dropwise to the 3-chloroaniline solution at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (2 x 150 ml for a 92 mmol scale reaction).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (based on analogous reaction with 3-(trifluoromethyl)aniline): [7]

ParameterValue
Starting Material3-(trifluoromethyl)aniline
Brominating AgentN-Bromosuccinimide (NBS)
SolventN,N-Dimethylformamide (DMF)
Reaction TemperatureRoom Temperature
Reaction Time3 hours
Reported Yield of 4-bromo-3-(trifluoromethyl)aniline 90-92%

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve 3-chloroaniline in DMF add_nbs Add NBS solution dropwise start->add_nbs react Stir at room temperature for 3 hours add_nbs->react dilute Dilute with ethyl acetate react->dilute wash Wash with brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end end purify->end Obtain pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Formation of Side Products start->side_products loss_workup Loss During Workup start->loss_workup monitor_tlc Monitor by TLC, extend reaction time incomplete_reaction->monitor_tlc optimize_conditions Optimize conditions (temp, solvent, reagent) side_products->optimize_conditions efficient_workup Efficient extraction, careful recrystallization loss_workup->efficient_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues and facilitate rapid problem-solving in the laboratory.

General Troubleshooting Workflow

When encountering low yields or reaction failures, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence for diagnosing and resolving common issues.

G cluster_start Initial Observation cluster_checks Primary Checks cluster_catalyst Catalyst System Optimization cluster_side_reactions Side Reaction Analysis cluster_solution Resolution start Low Yield or No Reaction reagents Reagent Quality & Stoichiometry start->reagents atmosphere Inert Atmosphere reagents->atmosphere conditions Reaction Conditions (Temp, Time) atmosphere->conditions catalyst Catalyst/Precatalyst Activity conditions->catalyst ligand Ligand Choice & Integrity catalyst->ligand base Base Selection & Strength ligand->base solvent Solvent Effects & Solubility base->solvent side_reactions Identify Side Products (e.g., Homocoupling, Decomposition) solvent->side_reactions solution Optimized Conditions & Improved Yield side_reactions->solution

Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Category 1: Catalyst and Ligand Issues

Q1: My reaction is sluggish or has failed to start. What are the most common initial checks related to the catalyst?

A1: When a cross-coupling reaction fails to initiate, the primary suspects are often the catalyst's integrity and the reaction environment. Here’s what to check first:

  • Catalyst Activity: Palladium(0) species are the active catalysts in most cross-coupling reactions and are sensitive to air and moisture. If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored under an inert atmosphere. For Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, their in situ reduction to Pd(0) may be inefficient.

  • Inert Atmosphere: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of palladium black. It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Reagent Purity: Impurities in your starting materials, solvents, or base can act as catalyst poisons. Ensure all reagents are of high purity.

Q2: I am observing the formation of palladium black. What does this signify and how can I prevent it?

A2: The formation of palladium black is a clear indication of catalyst deactivation through the aggregation of Pd(0) species.[1] This can be caused by:

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.

  • Absence of a Stabilizing Ligand: Ligands are crucial for stabilizing the Pd(0) center.

  • Impurities: As mentioned, impurities can lead to catalyst decomposition.

To prevent the formation of palladium black, you can:

  • Use a more stabilizing ligand.

  • Lower the reaction temperature.

  • Ensure the purity of all reaction components.

Q3: How do I choose the right ligand for my specific cross-coupling reaction?

A3: Ligand selection is critical and highly dependent on the specific transformation. Here are some general guidelines:

  • Electron-rich and Bulky Ligands: For challenging substrates, such as aryl chlorides or sterically hindered coupling partners, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald's biarylphosphine ligands like XPhos, SPhos) are often necessary to promote the oxidative addition step.

  • Bidentate vs. Monodentate Ligands: Bidentate ligands like dppf can offer greater stability to the palladium center. However, in many cases, the active catalyst is a monoligated palladium species, making bulky monodentate ligands more effective.[2]

  • Screening: The optimal ligand is often identified through screening. It is advisable to start with a ligand known to be effective for the specific reaction type and then optimize if necessary.

Quantitative Data Summary: Ligand Comparison

The following tables provide a summary of quantitative data for ligand performance in specific cross-coupling reactions.

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene with Various Amines [3]

LigandAmineYield (%)
XPhosAniline>99
RuPhosAniline98
SPhosAniline96
XPhosMorpholine98
RuPhosMorpholine95
SPhosMorpholine92

Reaction Conditions: Bromobenzene (1.0 mmol), amine (1.2 mmol), NaOtBu (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), ligand (0.02 mmol), toluene (B28343) (2 mL), 100 °C, 16 h.

Table 2: Effect of Phosphine Ligand on Yield in a Model Heck Reaction

LigandLigand:Pd RatioTemperature (°C)Time (h)Yield (%)
PPh₃2:11002485
P(o-tolyl)₃2:11002492
PCy₃2:11002475

Reaction Conditions: Aryl bromide (1.0 mmol), styrene (B11656) (1.2 mmol), (C₆H₅CN)₂PdCl₂ (0.02 mmol), ligand, Et₃N (1.5 mmol), DMF (5 mL).

Category 2: Reaction Parameters (Base, Solvent, Temperature)

Q4: The choice of base seems overwhelming. How do I select an appropriate base for my reaction?

A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the nucleophile in Buchwald-Hartwig aminations. The choice of base can significantly impact reaction yield and rate.

  • Strength and Solubility: The base must be strong enough for the desired chemical transformation but not so strong that it causes unwanted side reactions. Its solubility in the reaction solvent is also a critical factor.

  • Common Bases:

    • Suzuki Coupling: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[1]

    • Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.

    • Heck and Sonogashira Couplings: Amine bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are frequently employed.

Quantitative Data Summary: Base Comparison

Table 3: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid [1]

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001695
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001692
3Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001694
4Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001691
5Et₃NToluene/H₂OPd(OAc)₂PPh₃1001645

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Q5: My starting materials are not dissolving in the reaction solvent. What should I do?

A5: Poor solubility of reagents is a common reason for low reaction yields. If you observe poor solubility, a change of solvent is necessary.

  • Solvent Screening: Test a range of solvents with varying polarities. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. For polar substrates, more polar aprotic solvents like DMF or DMSO might be more suitable.

  • Solvent Mixtures: A mixture of solvents can also be effective. For example, in Suzuki couplings, a mixture of an organic solvent like toluene or THF with water is often used to dissolve both the organic substrates and the inorganic base.[4]

Q6: What is the optimal temperature for my cross-coupling reaction?

A6: The optimal reaction temperature is a balance between achieving a sufficient reaction rate and maintaining catalyst stability.

  • General Range: Most palladium-catalyzed cross-coupling reactions are run at elevated temperatures, typically between 80-120 °C.

  • Temperature Optimization: If a reaction is sluggish, cautiously increasing the temperature in 10 °C increments may improve the yield. However, excessively high temperatures can lead to catalyst decomposition and the formation of side products. Conversely, if side reactions are an issue, lowering the temperature may be beneficial.

Quantitative Data Summary: Temperature Effect

Table 4: The Effect of Various Temperatures on a Suzuki Coupling Reaction [5]

EntryTemperature (°C)Time (h)Conversion (%)
1302440
2501275
380598
4100598

Reaction conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd/NiFe₂O₄ catalyst, K₂CO₃ (2 mmol), DMF/H₂O (1:1).

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a 96-Well Plate Format

This protocol outlines a high-throughput method for screening various phosphine ligands to identify the optimal choice for a specific cross-coupling reaction.

Materials:

  • 96-well reaction block with stir bars

  • Aryl halide and coupling partner stock solutions

  • Palladium precatalyst stock solution (e.g., Pd₂(dba)₃)

  • Stock solutions of various phosphine ligands

  • Base stock solution

  • Anhydrous, degassed solvent

  • Internal standard for GC or LC-MS analysis

  • Automated liquid handler (optional)

  • Plate sealer

  • GC-MS or LC-MS for analysis

Procedure:

  • Plate Preparation: Place a stir bar in each well of the 96-well reaction block.

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, coupling partner, palladium precatalyst, ligands, base, and internal standard in the appropriate anhydrous, degassed solvent.[6]

  • Dispensing Reagents:

    • Using a liquid handling system or a multichannel pipette, dispense the palladium precursor stock solution into each designated well.

    • Dispense a different phosphine ligand stock solution into each well or row, according to your experimental design.

    • Add the base stock solution to all wells.

    • Initiate the reactions by adding the stock solution containing the aryl halide, coupling partner, and internal standard to all wells.[3]

  • Reaction Execution:

    • Seal the 96-well plate.

    • Place the reaction block on a magnetic stirrer and heating block set to the desired temperature.

    • Stir the reactions for the specified time.

  • Work-up and Analysis:

    • After the reaction is complete, cool the plate to room temperature.

    • Quench the reactions by adding an appropriate solution (e.g., water or saturated aqueous NH₄Cl).

    • Add an extraction solvent (e.g., ethyl acetate) to each well and mix thoroughly.

    • Centrifuge the plate to separate the layers.

    • Transfer an aliquot of the organic layer from each well to a new plate for analysis by GC-MS or LC-MS.

  • Data Analysis: Determine the yield of the desired product in each well relative to the internal standard.

G cluster_prep Preparation cluster_dispense Dispensing (96-well plate) cluster_reaction Reaction cluster_analysis Analysis stock Prepare Stock Solutions (Reactants, Catalyst, Ligands, Base) dispense_pd Dispense Pd Precursor stock->dispense_pd dispense_ligand Dispense Ligands dispense_pd->dispense_ligand dispense_base Dispense Base dispense_ligand->dispense_base dispense_reactants Dispense Reactants & Start Reaction dispense_base->dispense_reactants react Seal, Heat & Stir dispense_reactants->react workup Work-up & Extraction react->workup analyze Analyze by GC/LC-MS workup->analyze result Identify Optimal Ligand analyze->result

Caption: Workflow for high-throughput phosphine ligand screening.

Protocol 2: General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a general procedure for comparing the effectiveness of different bases in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 mmol each)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (11 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours). Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography and determine the isolated yield. Repeat the procedure for each base being screened.

Disclaimer: The information provided in this technical support center is for research and development purposes only. All experimental procedures should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

avoiding dibromination in the synthesis of 4-bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-3-chloroaniline, with a specific focus on preventing the formation of dibrominated byproducts.

Troubleshooting Guide

Issue: Formation of Significant Amounts of Dibrominated Byproduct (e.g., 2,4-Dibromo-3-chloroaniline)

The aniline (B41778) functional group is strongly activating, making the aromatic ring highly susceptible to electrophilic substitution.[1][2] This high reactivity can lead to polybromination if the reaction conditions are not carefully controlled. Below are common causes and solutions to mitigate the formation of dibrominated impurities.

Possible Cause Solution
Highly Activating Amino Group The free amino group strongly directs electrophilic attack to the ortho and para positions, leading to multiple substitutions. Solution: Temporarily protect the amino group by converting it to a less activating acetamido group (-NHCOCH₃). This is achieved by reacting the 3-chloroaniline (B41212) with acetic anhydride (B1165640). The acetamido group is still ortho, para-directing but is less activating, allowing for controlled monobromination. The protecting group can be subsequently removed by acid or base hydrolysis to yield the desired this compound.[3][4]
Reactive Brominating Agent Molecular bromine (Br₂) is a highly reactive brominating agent and can readily lead to over-bromination of activated aromatic rings like anilines.
Solution 1: Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine.[2][5] It often provides higher yields of the monobrominated product with minimal dibromination, especially when used in polar aprotic solvents like DMF.[6]
Solution 2: Control Stoichiometry: Use a precise stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents) to favor monosubstitution.
Reaction Conditions High temperatures and prolonged reaction times can increase the likelihood of side reactions, including dibromination.
Solution 1: Temperature Control: Perform the bromination at a low temperature (e.g., 0-5°C) to reduce the reaction rate and improve selectivity.[7]
Solution 2: Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity of the bromination of anilines with electron-withdrawing groups.[1] Polar solvents can enhance the selectivity for the desired isomer.
Incomplete Acetylation (if using protection strategy) If the initial acetylation of 3-chloroaniline is incomplete, the remaining unreacted aniline will be highly susceptible to over-bromination.
Solution: Ensure the acetylation reaction goes to completion. This can be monitored by Thin Layer Chromatography (TLC). A slight excess of acetic anhydride can be used to drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: Why is dibromination a common problem in the synthesis of this compound?

A1: The amino group (-NH₂) in 3-chloroaniline is a strong activating group for electrophilic aromatic substitution. This high reactivity makes the aromatic ring prone to reacting with more than one equivalent of the brominating agent, leading to the formation of dibrominated and other polybrominated byproducts.[1][2]

Q2: What is the most effective method to achieve selective monobromination of 3-chloroaniline?

A2: While several methods can be employed, the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF) is a highly effective and commonly used method for selective monobromination of anilines.[6] This method often provides high yields of the desired this compound with minimal formation of dibrominated side products. Another robust method involves the acetylation of the amino group to reduce its activating influence, followed by bromination and subsequent deprotection.

Q3: How can I remove the dibrominated byproduct from my final product?

A3: Purification can often be achieved through column chromatography on silica (B1680970) gel. The difference in polarity between the monobrominated and dibrominated products allows for their separation. Recrystallization from a suitable solvent system may also be effective in isolating the desired this compound.

Q4: Can I use bromine in acetic acid for this synthesis?

A4: Yes, using bromine in acetic acid is a possible method. However, it is more prone to over-bromination compared to using NBS.[2] If this method is chosen, careful control of the reaction temperature (keeping it low) and the stoichiometry of bromine is crucial to minimize the formation of dibrominated byproducts.

Data Presentation

The following table summarizes quantitative data for different methods of synthesizing this compound, highlighting the yield of the desired product and the extent of dibromination where reported.

Method Brominating Agent Solvent Temperature Yield of this compound Dibrominated Byproduct Formation Reference
Direct BrominationN-Bromosuccinimide (NBS)N,N-Dimethylformamide (DMF)Room Temperature90-92%Not specified, but method is described as selective[6]
Direct BrominationN-Bromosuccinimide (NBS)Dichloromethane (DCM)Room TemperatureHigh (exact % not given for 3-chloroaniline)Described as highly selective for monobromination[1]
Acetylation-Bromination-DeprotectionBromine (Br₂)Acetic AcidNot specifiedGood (exact % not given for this specific substrate)Significantly reduced compared to direct bromination of the free aniline[3][4]

Experimental Protocols

Method 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the selective monobromination of anilines.

Materials:

  • 3-chloroaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq.) in DMF.

  • In a separate flask, dissolve NBS (1.0 eq.) in DMF.

  • Slowly add the NBS solution dropwise to the 3-chloroaniline solution at room temperature with constant stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine (2 x volume of organic layer).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Method 2: Acetylation-Bromination-Deprotection Sequence

This three-step protocol is a classic and reliable method for achieving selective para-bromination of anilines.

Part A: Acetylation of 3-chloroaniline

  • Dissolve 3-chloroaniline (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the solution while stirring. The reaction is exothermic.

  • After the initial exotherm subsides, gently warm the mixture to ensure the reaction goes to completion (monitor by TLC).

  • Pour the warm mixture into ice-cold water to precipitate the 3-chloroacetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Part B: Bromination of 3-chloroacetanilide

  • Dissolve the dried 3-chloroacetanilide (1.0 eq.) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise, maintaining the low temperature and stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into cold water to precipitate the crude 4-bromo-3-chloroacetanilide.

  • Collect the product by vacuum filtration and wash with a sodium bisulfite solution to remove excess bromine.

Part C: Hydrolysis of 4-bromo-3-chloroacetanilide

  • To the crude 4-bromo-3-chloroacetanilide, add an aqueous solution of hydrochloric acid (e.g., 10% v/v).

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallize if necessary.

Visualization

The following diagram illustrates a logical workflow for troubleshooting the issue of dibromination during the synthesis of this compound.

Troubleshooting_Dibromination start Start: Synthesis of this compound check_dibromination Analyze product mixture (TLC, GC, NMR). Is dibromination significant? start->check_dibromination no_issue No significant dibromination. Proceed to purification. check_dibromination->no_issue No issue_detected Significant dibromination detected. Initiate troubleshooting. check_dibromination->issue_detected Yes end End: Pure this compound no_issue->end check_method Review current synthetic method. issue_detected->check_method direct_bromination Direct Bromination with Br₂? check_method->direct_bromination solution_protection Implement Amino Group Protection: 1. Acetylation of 3-chloroaniline. 2. Bromination of acetanilide. 3. Hydrolysis to final product. direct_bromination->solution_protection Yes check_brominating_agent Using NBS? direct_bromination->check_brominating_agent No solution_protection->end solution_use_nbs Switch to a milder brominating agent: Use N-Bromosuccinimide (NBS). check_brominating_agent->solution_use_nbs No check_conditions Review Reaction Conditions: - Temperature - Stoichiometry - Solvent check_brominating_agent->check_conditions Yes solution_use_nbs->check_conditions optimize_conditions Optimize Conditions: - Lower reaction temperature (0-5°C). - Ensure 1.0-1.1 eq. of brominating agent. - Consider polar aprotic solvent (e.g., DMF). check_conditions->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for avoiding dibromination.

References

Technical Support Center: Disposal Guidelines for Waste Containing 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe disposal of waste containing 4-Bromo-3-chloroaniline. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and may be harmful if inhaled.[1][2] It can cause skin and serious eye irritation.[1] Prolonged or repeated exposure may cause damage to organs.[1][2]

Q2: What immediate steps should be taken in case of accidental exposure?

A2: In case of accidental exposure, it is crucial to take the following first aid measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If swallowed: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: When handling waste containing this compound, appropriate personal protective equipment (PPE) is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat or chemical-resistant apron, full-length pants, and closed-toe shoes are required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Q4: How should small spills of this compound be managed?

A4: For small spills, evacuate unnecessary personnel and ensure adequate ventilation.[3] Wear appropriate PPE. Absorb the spill with an inert material such as clay or diatomaceous earth.[3] Collect the material in a suitable, closed container for disposal.[4] The spill area should be thoroughly cleaned and ventilated.

Q5: Can I dispose of this compound waste down the drain?

A5: No. This compound is a halogenated organic compound and should not be disposed of down the drain. This can lead to environmental contamination. All waste containing this chemical must be collected and disposed of as hazardous waste.

Quantitative Hazard Data

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1][2]
Acute Toxicity, DermalH311: Toxic in contact with skin[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposure[1][2]

Note: No specific occupational exposure limits (OELs) have been established for this compound. Therefore, exposure should be kept to the lowest possible level.

Experimental Protocols for Waste Disposal

1. Segregation and Collection of Waste

  • Solid Waste:

    • Collect solid this compound, contaminated lab materials (e.g., gloves, weighing paper, absorbent pads), and any reaction byproducts in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste (Organic Solvents):

    • Collect solutions of this compound in organic solvents in a separate, labeled hazardous waste container for halogenated organic waste.

    • Do not mix with non-halogenated solvent waste.

  • Liquid Waste (Aqueous Solutions):

    • Collect aqueous solutions containing this compound in a dedicated, labeled hazardous waste container.

    • Do not dispose of aqueous solutions down the drain.

2. Labeling of Waste Containers

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The approximate concentration and quantity of the waste

    • The date of accumulation

3. Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area.

  • Ensure that incompatible waste streams are segregated to prevent accidental reactions.

4. Disposal Procedure

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.

  • High-temperature incineration is a common and effective treatment method for halogenated organic compounds.[6] Other potential treatment technologies include steam stripping for aqueous waste and advanced oxidation processes (AOPs).[6][7]

Visual Workflow for Waste Disposal

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated gloves, solid compound) collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid liquid_organic Liquid Waste (in organic solvents) collect_organic Collect in Labeled Halogenated Organic Waste Container liquid_organic->collect_organic liquid_aqueous Liquid Waste (in aqueous solutions) collect_aqueous Collect in Labeled Aqueous Waste Container liquid_aqueous->collect_aqueous storage Store in Designated Secondary Containment Area collect_solid->storage collect_organic->storage collect_aqueous->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup treatment Approved Treatment Facility (e.g., Incineration) ehs_pickup->treatment

Caption: Waste disposal workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Halogenated anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The choice between a bromo- or chloro-substituted aniline (B41778) is a common juncture in synthetic planning. This guide provides an objective, data-driven comparison of the reactivity of these two classes of anilines in key synthetic transformations, namely palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Core Reactivity Principles: A Tale of Two Halogens

The fundamental difference in reactivity between bromo- and chloroanilines stems from the intrinsic properties of the carbon-halogen (C-X) bond. Two key factors are at play: bond dissociation energy and the electronegativity of the halogen.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the C-X bond. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, necessitating less energy to break.[1][2][3] Consequently, bromoanilines are generally more reactive and often require milder reaction conditions than their chloro- counterparts.[1][4][5]

  • Nucleophilic Aromatic Substitution (SNAr): In contrast, the reactivity trend in SNAr reactions is often inverted. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The first step, the nucleophilic attack, is typically rate-determining. The reactivity is therefore influenced by the halogen's ability to stabilize the developing negative charge in this intermediate through its inductive electron-withdrawing effect. Due to chlorine's higher electronegativity compared to bromine, chloro-substituted anilines can be more reactive in SNAr reactions, especially when the aromatic ring is activated by other electron-withdrawing groups.[5][8] The established reactivity order for SNAr is often F > Cl ≈ Br > I.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Clearer Distinction

In the realm of palladium-catalyzed cross-coupling, the higher reactivity of bromoanilines is well-established and consistently observed. This enhanced reactivity often translates to higher yields, shorter reaction times, and the ability to use less active catalysts or milder conditions.

Data Presentation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The data below, compiled from various sources, illustrates the generally higher yields achieved with bromoanilines compared to chloroanilines under similar or less demanding conditions.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
3-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME80 °C / 12 h95
3-ChloroanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)100 °C / 18 h85
4-Bromo-3-(trifluoromethyl)aniline4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 °C / 4 h92
4-Chloro-3-(trifluoromethyl)aniline4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH100 °C / 16 h88

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.[3][9]

Data Presentation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, for the formation of C-N bonds, also demonstrates the superior reactivity of aryl bromides. The oxidative addition of the C-Br bond to the palladium(0) complex is more facile than that of the C-Cl bond.[9]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
3-BromoanilineAnilinePd(OAc)₂ / XPhosNaOt-BuToluene100 °C / 8 h90
3-ChloroanilineAnilinePd₂(dba)₃ / RuPhosLiHMDSDioxane110 °C / 24 h75
4-BromoanilineMorpholinePd(OAc)₂ / BINAPNaOt-BuToluene90 °C / 12 h94
4-ChloroanilineMorpholinePd G3 RuPhosLHMDSTHF65 °C / 18 h85

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.[2][9]

Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison

In SNAr reactions, the chloro-substituent can lead to higher reactivity than the bromo-substituent, particularly when the cleavage of the carbon-halogen bond is not the rate-determining step.[5][6] The higher electronegativity of chlorine helps to stabilize the anionic Meisenheimer intermediate formed during the nucleophilic attack. However, the leaving group ability (I > Br > Cl > F) can become more important if the second step, expulsion of the halide, is rate-limiting. This can lead to complex reactivity patterns that are highly dependent on the specific substrate, nucleophile, and reaction conditions.[1]

Due to the nuanced nature of SNAr reactivity, a simple side-by-side quantitative comparison is often misleading without considering the specific reaction mechanism. However, the general trend observed in many systems with activated aryl halides is that chloro-derivatives react as fast or slightly faster than bromo-derivatives.

Experimental Protocols

The following are representative, generalized protocols that can be adapted to compare the reactivity of bromo- and chloroanilines.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To compare the yield of the coupled product starting from a bromoaniline and a chloroaniline.

Materials:

  • Bromoaniline derivative (1.0 mmol)

  • Chloroaniline derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (10 mL)

  • Schlenk flasks, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In two separate, dry Schlenk flasks under an inert atmosphere, combine the respective aniline derivative (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add 10 mL of anhydrous toluene to each flask.

  • Degas the mixtures by bubbling argon through the solvent for 15 minutes.

  • Heat the reaction mixtures to 100 °C with vigorous stirring.

  • Monitor the reactions by TLC or GC-MS at regular intervals (e.g., every 2 hours).

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica (B1680970) gel.

  • Determine the isolated yields and compare the reaction times for the bromo- and chloroaniline derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: To compare the rate of substitution of a bromo- and a chloro-substituted nitroaniline with a nucleophile.

Materials:

  • 4-Bromo-2-nitroaniline (1.0 mmol)

  • 4-Chloro-2-nitroaniline (1.0 mmol)

  • Piperidine (B6355638) (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (B87167) (DMSO) (10 mL)

  • Reaction vials, magnetic stirrer, heating block

Procedure:

  • In two separate reaction vials, dissolve the respective nitroaniline derivative (1.0 mmol) and potassium carbonate (2.0 mmol) in 10 mL of DMSO.

  • Add piperidine (1.2 mmol) to each vial.

  • Heat the reaction mixtures to 80 °C with vigorous stirring.

  • Monitor the disappearance of the starting material and the formation of the product by LC-MS at regular intervals (e.g., every 30 minutes).

  • Upon completion, pour the reaction mixtures into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the products by column chromatography.

  • Compare the reaction times and isolated yields to assess the relative reactivity.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Parallel Reactions cluster_analysis Analysis Bromoaniline Bromoaniline Reaction_Br Cross-Coupling or SNAr (Identical Conditions) Bromoaniline->Reaction_Br Chloroaniline Chloroaniline Reaction_Cl Cross-Coupling or SNAr (Identical Conditions) Chloroaniline->Reaction_Cl Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction_Br->Monitoring Reaction_Cl->Monitoring Purification Work-up & Purification Monitoring->Purification Comparison Compare Yields & Reaction Times Purification->Comparison reactivity_factors cluster_pd Palladium Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Reactivity Reactivity Pd_Reactivity Bromoaniline > Chloroaniline Reactivity->Pd_Reactivity SNAr_Reactivity Chloroaniline >= Bromoaniline (Often) Reactivity->SNAr_Reactivity C_X_Bond C-Br Bond Weaker than C-Cl Bond Oxidative_Addition Faster Oxidative Addition to Pd(0) C_X_Bond->Oxidative_Addition leads to Oxidative_Addition->Pd_Reactivity results in Electronegativity Cl more Electronegative than Br Meisenheimer Better Stabilization of Meisenheimer Complex Electronegativity->Meisenheimer leads to Meisenheimer->SNAr_Reactivity results in

References

A Comparative Guide to Halogenated Aniline Building Blocks for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated anilines are indispensable building blocks in the synthesis of a wide array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] The nature and position of the halogen substituent on the aniline (B41778) ring profoundly influence the molecule's physicochemical properties and reactivity. This guide offers a comparative analysis of halogenated aniline building blocks, providing researchers, scientists, and drug development professionals with experimental data and protocols to inform their synthetic strategies.

Spectroscopic and Physicochemical Properties

The electronic and steric properties of halogenated anilines can be readily characterized by various spectroscopic techniques. These analyses are crucial for structural elucidation and for predicting the reactivity of these building blocks.[1][3]

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for various mono-halogenated anilines, providing a basis for comparison.

Table 1: UV-Vis Spectroscopy Data [1]

CompoundSolventλmax 1 (nm)λmax 2 (nm)
4-FluoroanilineCyclohexane230293
4-ChloroanilineEthanol243298
4-BromoanilineAlcohol245296.5
4-IodoanilineEthanol250308

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) [1]

CompoundN-H Stretch (asym/sym)C=C Stretch (aromatic)C-N StretchC-X Stretch
4-Chloroaniline~3464 / ~3375~1615, ~1500~1285~820
2-Bromoaniline~3400 / ~3300~1610, ~1490~1280~750

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH₂/H₆H₃/H₅NH₂
4-Fluoroaniline6.85-6.95 (m)6.60-6.70 (m)3.60 (s)
4-Chloroaniline7.10 (d, J=8.5 Hz)6.65 (d, J=8.5 Hz)3.70 (s)
4-Bromoaniline7.25 (d, J=8.6 Hz)6.60 (d, J=8.6 Hz)3.70 (s)
4-Iodoaniline7.45 (d, J=8.5 Hz)6.50 (d, J=8.5 Hz)3.75 (s)

Reactivity in Cross-Coupling Reactions

Halogenated anilines are pivotal substrates in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds. The reactivity of the carbon-halogen (C-X) bond is a critical factor, with the general trend being C-I > C-Br > C-Cl >> C-F.[2][4] This trend is a direct consequence of the bond dissociation energies.[4][5]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity of the halogenated aniline in this reaction is influenced by both the halogen and other substituents on the aromatic ring. Electron-withdrawing groups can enhance the rate of oxidative addition, a key step in the catalytic cycle.[6]

Table 4: Representative Yields for Suzuki-Miyaura Coupling [6][7]

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)
3-BromoanilinePhenylboronic AcidPd/CK₂CO₃Toluene/H₂O1285
3-ChloroanilinePhenylboronic AcidPd(OAc)₂/SPhosK₃PO₄Toluene2470
4-BromoanilinePhenylboronic AcidPd-poly(AA) hybridK₃PO₄Toluene/H₂O1062
4-BromonitrobenzenePhenylboronic AcidPd-poly(AA) hybridK₃PO₄Toluene/H₂O1095
Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to Suzuki coupling, the reactivity of the C-X bond is crucial.

Table 5: Representative Yields for Buchwald-Hartwig Amination [7]

Aryl HalideAmineCatalyst SystemBaseSolventTime (h)Yield (%)
3-BromoanilineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene892
3-ChloroanilineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene1680

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for UV-Vis Spectroscopy[1]
  • Sample Preparation: Accurately weigh approximately 1-5 mg of the halogenated aniline sample.[1] Dissolve the sample in a UV-grade solvent (e.g., ethanol, cyclohexane) in a 10 mL volumetric flask to create a stock solution.[1] Perform serial dilutions to obtain a final concentration that yields an absorbance reading between 0.2 and 1.0 AU.[1]

  • Instrumentation and Measurement: Use a dual-beam UV-Vis spectrophotometer.[1] Fill a quartz cuvette with the pure solvent to be used as a reference (blank).[1] Fill a second matched quartz cuvette with the diluted sample solution.[1]

  • Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm) to identify the maximum absorbance (λmax).

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and workflows is crucial for optimizing reactions and troubleshooting.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-B(OR)2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-B(OR)2(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-B(OR)2(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Trend cluster_reactivity Reactivity in Palladium-Catalyzed Cross-Coupling Iodoaniline Iodoaniline Bromoaniline Bromoaniline Iodoaniline->Bromoaniline > Chloroaniline Chloroaniline Bromoaniline->Chloroaniline > Fluoroaniline Fluoroaniline Chloroaniline->Fluoroaniline >>

Caption: General reactivity trend of halogenated anilines.

Experimental_Workflow Start Reaction Setup Solvent Solvent Addition & Degassing Start->Solvent Reaction Heating & Stirring Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization Purification->Analysis

Caption: A typical experimental workflow for cross-coupling reactions.

References

Validating the Structure of 4-Bromo-3-chloroaniline: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of chemical compounds is a cornerstone of safe and effective drug development and chemical research. For substituted anilines, such as 4-Bromo-3-chloroaniline, even minor variations in substituent positions on the aromatic ring can lead to significant differences in chemical reactivity, biological activity, and toxicity. This guide provides a comprehensive comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural validation of this compound against its potential isomers.

Spectroscopic Data Summary

To differentiate this compound from its isomers, a detailed analysis of the data obtained from various spectroscopic methods is essential. The following tables summarize the expected and observed quantitative data for this compound and three of its structural isomers: 3-Bromo-4-chloroaniline, 4-Bromo-2-chloroaniline, and 2-Bromo-4-chloroaniline.

Table 1: ¹H NMR Spectral Data (Predicted/Experimental, 500 MHz, CDCl₃)

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-26.95d2.2
H-56.60dd8.5, 2.2
H-67.35d8.5
-NH₂3.80br s-
3-Bromo-4-chloroanilineH-26.85d2.5
H-56.65dd8.5, 2.5
H-67.15d8.5
-NH₂3.75br s-
4-Bromo-2-chloroanilineH-36.75d8.7
H-57.20dd8.7, 2.3
H-67.45d2.3
-NH₂4.10br s-
2-Bromo-4-chloroanilineH-37.30d2.4
H-56.70dd8.6, 2.4
H-67.10d8.6
-NH₂4.00br s-

Table 2: ¹³C NMR Spectral Data (Predicted, 125 MHz, CDCl₃)

CompoundPredicted Chemical Shift (δ, ppm)
This compound 145.5 (C-1), 115.0 (C-2), 133.0 (C-3), 118.0 (C-4), 131.0 (C-5), 116.5 (C-6)
3-Bromo-4-chloroaniline145.0 (C-1), 116.0 (C-2), 123.0 (C-3), 129.5 (C-4), 132.5 (C-5), 114.5 (C-6)
4-Bromo-2-chloroaniline143.0 (C-1), 120.0 (C-2), 130.5 (C-3), 115.5 (C-4), 133.5 (C-5), 117.0 (C-6)
2-Bromo-4-chloroaniline142.5 (C-1), 110.0 (C-2), 132.0 (C-3), 128.0 (C-4), 130.0 (C-5), 116.0 (C-6)

Table 3: FTIR Spectral Data (KBr Pellet)

CompoundN-H Stretching (cm⁻¹)C-N Stretching (cm⁻¹)C=C Aromatic Stretching (cm⁻¹)C-Br Stretching (cm⁻¹)C-Cl Stretching (cm⁻¹)
This compound ~3400, ~3300~1300~1600, ~1500~600~750
IsomersSimilar ranges, but fingerprint region (below 1500 cm⁻¹) will show distinct differences.

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)Isotopic Pattern
This compound 205, 207, 209170, 172 ([M-Cl]⁺), 126 ([M-Br]⁺), 99 ([M-Br-HCN]⁺)Characteristic for one Br and one Cl atom
Isomers205, 207, 209Fragmentation patterns will differ based on the relative positions of the halogens and the amino group.Characteristic for one Br and one Cl atom

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 500 MHz spectrometer. Typical acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1.0 s, 32 transients, and a pulse width of 30 degrees.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 125 MHz spectrometer with proton decoupling. Typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 transients.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the analyte with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan with an empty sample compartment prior to analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). Set the injector temperature to 250°C and use a splitless injection mode. The oven temperature program can be set to start at 80°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Scan the mass-to-charge ratio (m/z) from 50 to 300. The ion source temperature should be 230°C and the quadrupole temperature 150°C.

Workflow for Spectroscopic Validation

The logical flow of experiments for the structural validation of this compound is illustrated below.

G Spectroscopic Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS Data_Interpretation Interpretation of Spectra NMR->Data_Interpretation FTIR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Isomers and Literature Data Data_Interpretation->Comparison Structure_Validation Structure Confirmation Comparison->Structure_Validation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Conclusion

The structural validation of this compound relies on a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms, allowing for clear differentiation from its isomers based on chemical shifts and coupling patterns. FTIR spectroscopy offers confirmation of functional groups and provides a unique fingerprint for the molecule. Mass spectrometry confirms the molecular weight and elemental composition (Br and Cl) through its characteristic isotopic pattern and fragmentation. By comparing the experimental data with the expected values and those of potential isomers, researchers can confidently confirm the structure of this compound, ensuring the integrity and reliability of their research and development endeavors.

A Comparative Guide to the Synthesis of 4-Bromo-3-chloroaniline and 4-bromoaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. Halogenated anilines, in particular, serve as versatile intermediates. This guide provides an objective, data-driven comparison between 4-Bromo-3-chloroaniline and 4-bromoaniline (B143363), focusing on their synthesis, reactivity, and physicochemical properties to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of starting materials is crucial for reaction design and optimization. The introduction of a chlorine atom in this compound significantly influences its electronic properties and basicity compared to 4-bromoaniline.

PropertyThis compound4-bromoanilineKey Observations
Molecular Formula C₆H₅BrClNC₆H₆BrNPresence of an additional chlorine atom in this compound.
Molecular Weight 206.47 g/mol [1]172.02 g/mol [2]Higher molecular weight for the di-halogenated compound.
Melting Point 69-71 °C66-70 °C[2]Similar melting points, suggesting comparable crystal lattice energies.
pKa (of conjugate acid) ~2.843.86[3]The additional electron-withdrawing chlorine atom in this compound significantly reduces the basicity of the amino group.
Solubility Moderately soluble in organic solvents.Moderately soluble in water, more soluble in organic solvents like ethanol (B145695), ether, and chloroform.[2]Both compounds exhibit good solubility in common organic solvents suitable for a variety of reaction conditions.

Synthesis: A Tale of Two Anilines

The synthetic routes to this compound and 4-bromoaniline, while both typically involving electrophilic aromatic substitution, start from different precursors and can employ different strategies to achieve the desired regioselectivity.

Synthesis of this compound

The synthesis of this compound commonly starts from 3-chloroaniline (B41212). The directing effects of the amino and chloro groups guide the incoming electrophile. The amino group is a strong activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The bromination is expected to occur para to the strongly activating amino group.

A representative synthesis of a structurally similar compound, 4-bromo-3-(trifluoromethyl)aniline, from 3-(trifluoromethyl)aniline (B124266) using N-bromosuccinimide (NBS) in dimethylformamide (DMF) reports a high yield of 90-92%. This method can be adapted for the synthesis of this compound from 3-chloroaniline.

Synthesis of 4-bromoaniline

The synthesis of 4-bromoaniline typically begins with aniline (B41778). Due to the high reactivity of the aniline ring, direct bromination can lead to polysubstituted products. To control the reaction and achieve mono-substitution at the para position, the amino group is often first protected as an acetanilide. The less activating acetamido group directs bromination primarily to the para position. The protecting group is then removed by hydrolysis to yield 4-bromoaniline.[4][5] An alternative method involves the reduction of 4-nitrobromobenzene.[2]

A reported synthesis of 4-bromoaniline from aniline via bromination in dioxane with a potassium hydroxide (B78521) solution gives a yield of 68%.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from a similar procedure)

Materials:

  • 3-chloroaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-chloroaniline (1.0 eq) in DMF in a round-bottom flask.

  • In a separate flask, dissolve NBS (1.05 eq) in DMF.

  • Slowly add the NBS solution to the 3-chloroaniline solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-bromoaniline

Materials:

  • Aniline

  • Dioxane

  • Bromine

  • Potassium hydroxide (KOH)

  • 40% Potassium hydroxide solution

  • Diluted ethanol

Procedure:

  • Dissolve 9.3 g of aniline in 30 ml of dioxane and a solution of 5.6 g of KOH in 20 ml of water in a flask cooled to 5°C.

  • With stirring, add a solution of 16 g of bromine in 160 ml of dioxane dropwise over a period of 2 hours.

  • After the addition is complete, wash the organic layer with a 40% potassium hydroxide solution.

  • Distill off the solvent in a vacuum.

  • Recrystallize the residue from diluted ethanol to yield 4-bromoaniline.

Reactivity Comparison in Synthesis

The presence of an additional chlorine atom in this compound compared to 4-bromoaniline has significant implications for their reactivity in subsequent synthetic transformations.

Nucleophilicity of the Amino Group: The amino group in this compound is less nucleophilic than in 4-bromoaniline due to the electron-withdrawing effect of the adjacent chlorine atom. This can affect the rates of reactions involving the amino group, such as acylation or alkylation.

Electrophilic Aromatic Substitution: The aromatic ring of this compound is more deactivated towards further electrophilic substitution compared to 4-bromoaniline because of the presence of two deactivating halogen substituents. This can be advantageous for preventing unwanted side reactions.

Cross-Coupling Reactions: Both compounds are valuable substrates for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, where the carbon-bromine bond is typically the reactive site. The electronic environment of the aromatic ring can influence the oxidative addition step, a key step in these catalytic cycles. While both are reactive, the precise reaction conditions might need to be tailored based on the specific electronic nature of each substrate.

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the characterization of synthetic intermediates and final products.

Spectroscopic DataThis compound4-bromoaniline
¹H NMR (CDCl₃, ppm) Specific data not readily available in the searched sources. Expected to show signals for the aromatic protons and the NH₂ protons, with chemical shifts influenced by both halogen substituents.δ 7.26 (d, 2H), 6.59 (d, 2H), 3.69 (s, 2H, NH₂)
¹³C NMR (CDCl₃, ppm) Specific data not readily available in the searched sources. Six distinct signals for the aromatic carbons are expected.δ 145.41, 132.02, 116.72, 110.22

Visualizing Synthetic Pathways and Relationships

Synthesis_Comparison cluster_4B3CA This compound Synthesis cluster_4BA 4-bromoaniline Synthesis 3-Chloroaniline 3-Chloroaniline This compound This compound 3-Chloroaniline->this compound NBS, DMF Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride 4-Bromoacetanilide 4-Bromoacetanilide Acetanilide->4-Bromoacetanilide Br2, Acetic Acid 4-bromoaniline 4-bromoaniline 4-Bromoacetanilide->4-bromoaniline Hydrolysis

Comparison of synthetic pathways.

Reactivity_Comparison This compound This compound Lower Basicity Lower Basicity This compound->Lower Basicity e- withdrawing Cl More Deactivated Ring More Deactivated Ring This compound->More Deactivated Ring Two halogens Cross-Coupling Substrate Cross-Coupling Substrate This compound->Cross-Coupling Substrate 4-bromoaniline 4-bromoaniline Higher Basicity Higher Basicity 4-bromoaniline->Higher Basicity Less Deactivated Ring Less Deactivated Ring 4-bromoaniline->Less Deactivated Ring 4-bromoaniline->Cross-Coupling Substrate Slower N-alkylation/acylation Slower N-alkylation/acylation Lower Basicity->Slower N-alkylation/acylation Faster N-alkylation/acylation Faster N-alkylation/acylation Higher Basicity->Faster N-alkylation/acylation Less prone to further EAS Less prone to further EAS More Deactivated Ring->Less prone to further EAS More prone to further EAS More prone to further EAS Less Deactivated Ring->More prone to further EAS

Key reactivity differences.

Conclusion

Both this compound and 4-bromoaniline are valuable building blocks in organic synthesis. The choice between them depends on the specific requirements of the target molecule and the desired synthetic strategy.

  • 4-bromoaniline is a more fundamental building block, often preferred when a simple para-bromo-substituted aniline is required. Its synthesis from aniline is well-established, though it often involves a protection-deprotection sequence to ensure regioselectivity. Its higher basicity and more activated aromatic ring compared to its di-halogenated counterpart can be either an advantage or a disadvantage depending on the subsequent reaction steps.

  • This compound offers a more functionalized scaffold. The presence of the additional chlorine atom provides another potential reaction site and significantly modulates the electronic properties of the molecule, leading to lower basicity and a more electron-deficient aromatic ring. This can be beneficial for controlling reactivity and preventing unwanted side reactions in complex syntheses. Its synthesis from 3-chloroaniline is a direct and high-yielding process.

For researchers in drug development, the choice will be dictated by the desired pharmacophore and the need for specific halogen substitutions to modulate properties such as lipophilicity, metabolic stability, and binding interactions. This guide provides the foundational data to assist in making a strategic and informed selection between these two important synthetic intermediates.

References

Comparative Analysis of the Biological Activity of 4-Bromo-3-chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of 4-Bromo-3-chloroaniline has emerged as a promising starting point for the development of novel therapeutic agents. Its unique substitution pattern with both bromine and chlorine atoms on the aniline (B41778) ring offers a versatile platform for chemical modification, leading to a diverse range of derivatives with potential biological activities. This guide provides a comparative overview of the biological activities of this compound and its derivatives, supported by available experimental data and detailed methodologies.

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted the potential of this compound (4B3CA) as an antimicrobial and antibiofilm agent. Research has demonstrated its efficacy against uropathogenic Escherichia coli (UPEC) and a panel of ESKAPE pathogens, which are a group of bacteria ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) known for their multidrug resistance.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and biofilm inhibitory concentration (IC50) of the parent compound, this compound.

CompoundOrganismMIC (µg/mL)Biofilm IC50 (µg/mL)
This compound (4B3CA)Uropathogenic E. coli (UPEC)20010

Data sourced from a study on the antimicrobial and antibiofilm activities of halogenated anilines.

While comprehensive comparative data for a wide range of this compound derivatives is currently limited in publicly available research, the significant activity of the parent compound suggests that derivatization could lead to enhanced potency and a broader spectrum of activity.

Potential Anticancer Activity

While specific studies on the anticancer activity of a series of this compound derivatives are not yet widely published, the broader class of halogenated anilines and their derivatives have shown promise in this area. For instance, derivatives of the isomeric 3-Bromo-4-chloroaniline have been investigated for their potential anticancer properties. The structural similarity suggests that derivatives of this compound could also exhibit cytotoxic effects against various cancer cell lines. Further research is warranted to explore this potential.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of the biological activity of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay: Crystal Violet Method

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Preparation of Bacterial Culture and Compound Dilutions: Similar to the MIC assay, a standardized bacterial culture and serial dilutions of the test compound are prepared in a 96-well plate.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for a period that allows for biofilm formation (e.g., 24-48 hours) without shaking.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.

  • Destaining and Quantification: The excess stain is washed off, and the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 595 nm). The IC50 value, the concentration at which 50% of biofilm formation is inhibited, can then be calculated.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz can help to visualize complex processes and relationships in drug discovery and evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start This compound Derivatization Chemical Modification (e.g., Amide, Schiff Base) Start->Derivatization Purification Purification & Characterization Derivatization->Purification Antimicrobial Antimicrobial Assays (MIC, Biofilm) Purification->Antimicrobial Test Derivatives Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Test Derivatives Data Collect Quantitative Data (MIC, IC50) Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

General workflow for the development and evaluation of this compound derivatives.

mtt_assay_workflow Seed_Cells Seed Cancer Cells in 96-well Plate Add_Compound Add this compound Derivative (Varying Concentrations) Seed_Cells->Add_Compound Incubate_24_72h Incubate for 24-72 hours Add_Compound->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Formazan_Formation Viable cells convert MTT to purple formazan Incubate_2_4h->Formazan_Formation Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

cross-referencing experimental NMR shifts with predicted values for 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of predicted Nuclear Magnetic Resonance (NMR) shifts for 4-Bromo-3-chloroaniline against typical experimental ranges for similar chemical structures. Due to the limited availability of published experimental NMR data for this specific compound, this document focuses on providing a robust predicted dataset and a detailed experimental protocol to facilitate future cross-referencing and validation.

Data Presentation: Predicted NMR Chemical Shifts

Predicted ¹H and ¹³C NMR chemical shifts for this compound were obtained using the online NMR prediction tool, nmrdb.org. The data is summarized in the table below. This information serves as a valuable baseline for researchers aiming to synthesize or identify this compound.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-27.03 (d, J = 2.3 Hz)-
H-56.64 (dd, J = 8.5, 2.3 Hz)-
H-67.27 (d, J = 8.5 Hz)-
NH₂4.0 (br s)-
C-1-144.7
C-2-117.9
C-3-134.0
C-4-110.1
C-5-130.6
C-6-115.5

Disclaimer: These are computationally predicted values and may differ from experimental results.

Experimental Protocols

To acquire experimental ¹H and ¹³C NMR spectra for this compound, the following detailed methodology is recommended.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent: Dissolve approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar aromatic amines. Other suitable solvents include DMSO-d₆ or Acetone-d₆, depending on solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans are typically sufficient.

    • Acquisition Time (AT): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for aromatic compounds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): A spectral width of 200-250 ppm is standard.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Logical Workflow for NMR Data Comparison

The following diagram illustrates the logical workflow for comparing experimental NMR data with predicted values.

NMR_Comparison_Workflow Workflow for NMR Shift Comparison cluster_experimental Experimental Data Acquisition cluster_prediction Predicted Data Generation cluster_comparison Comparative Analysis SamplePrep Sample Preparation (this compound) NMRAcquisition NMR Data Acquisition (1H and 13C) SamplePrep->NMRAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMRAcquisition->DataProcessing ExperimentalData Experimental NMR Shifts DataProcessing->ExperimentalData ComparisonTable Data Tabulation and Comparison ExperimentalData->ComparisonTable Experimental Values StructureInput Input Molecular Structure (SMILES or MOL file) PredictionTool NMR Prediction Software (e.g., nmrdb.org) StructureInput->PredictionTool PredictedData Predicted NMR Shifts PredictionTool->PredictedData PredictedData->ComparisonTable Predicted Values Analysis Analysis and Interpretation (Cross-referencing and Validation) ComparisonTable->Analysis Report Publish Comparison Guide Analysis->Report

A Comparative Guide to Purity Assessment of 4-Bromo-3-chloroaniline: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 4-Bromo-3-chloroaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic route. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful and widely used technique for the separation and analysis of compounds in a liquid mobile phase. It is particularly well-suited for non-volatile or thermally labile compounds, making it a robust choice for the analysis of many organic molecules.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and identify any related impurities using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Materials:

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-20 min: 60% B20-25 min: 60-80% B25-30 min: 80% B30-35 min: 80-60% B35-40 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase (60% acetonitrile in water) to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC): High-Resolution Separation for Volatile Compounds

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For halogenated anilines, GC can offer high resolution and, when coupled with a mass spectrometer (GC-MS), can provide definitive identification of impurities.

Experimental Protocol: GC

Objective: To assess the purity of this compound and identify volatile impurities using a capillary GC method with a flame ionization detector (FID) or mass spectrometer (MS).

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Capillary column

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Materials:

Chromatographic Conditions:

ParameterCondition
Column DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold at 280 °C for 5 min
Detector Temperature FID: 300 °CMS Transfer Line: 280 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of dichloromethane to obtain a stock solution of 1 mg/mL.

  • Further dilute as necessary for optimal detector response.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound depends on the specific analytical goals and the nature of the expected impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase.
Sample Volatility Not a requirement; suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile or semi-volatile and thermally stable.
Derivatization Generally not required for halogenated anilines.[1][2]May be necessary for polar anilines to improve peak shape and volatility, though often not essential for simple halogenated anilines.[1]
Separation Efficiency Good resolution for a wide range of compounds.Typically offers higher resolution and narrower peaks for volatile compounds.
Detection UV-Vis is common and provides good sensitivity for aromatic compounds. MS detectors (LC-MS) can provide structural information.FID provides general-purpose, sensitive detection for organic compounds. MS provides definitive identification of impurities.
Potential Impurities Detected Effective for separating starting materials (e.g., 3-chloroaniline), isomeric impurities (e.g., other bromo-chloroaniline isomers), and over-brominated products.[3]Excellent for detecting volatile organic impurities, residual solvents, and more volatile starting materials.[3]

Workflow for Purity Assessment

The general workflow for assessing the purity of this compound using either HPLC or GC is illustrated below.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (HPLC) dilute->filter for HPLC gc GC Injection dilute->gc hplc HPLC Injection filter->hplc integrate Peak Integration hplc->integrate gc->integrate identify Impurity Identification integrate->identify calculate Purity Calculation identify->calculate report report calculate->report Purity Report Technique Selection Logic cluster_properties Analyte & Impurity Properties cluster_methods Analytical Techniques analyte This compound Purity volatility Volatility & Thermal Stability analyte->volatility polarity Polarity analyte->polarity hplc HPLC volatility->hplc Low / Labile gc GC / GC-MS volatility->gc High polarity->hplc Polar Impurities polarity->gc Non-polar / Volatile Impurities

References

Comparative Toxicology of Bromo-Chloro-Aniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of various bromo-chloro-aniline isomers. Due to the limited availability of direct comparative quantitative toxicity data (e.g., LD50 values) in publicly accessible literature, this comparison focuses on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard classifications. This information, primarily sourced from safety data sheets (SDS), provides a valuable framework for understanding the potential hazards associated with these compounds.

Comparative Hazard Analysis

The following table summarizes the GHS hazard classifications for several bromo-chloro-aniline isomers. It is important to note that the absence of a classification does not necessarily indicate the absence of a hazard, but rather that the data may not have been generated or reported.

IsomerCAS NumberAcute Oral ToxicityAcute Dermal ToxicityAcute Inhalation ToxicitySkin Corrosion/ IrritationSerious Eye Damage/ IrritationSpecific Target Organ Toxicity (Repeated Exposure)
2-Bromo-4-chloroaniline 873-38-1Category 3Category 3Category 3Category 2Category 2Category 2 (Blood, Hematopoietic System)
4-Bromo-2-chloroaniline 38762-41-3Category 4Category 3 / Category 4Category 4Not ClassifiedNot ClassifiedCategory 2
4-Bromo-3-chloroaniline 21402-26-6Category 4Not ClassifiedCategory 4Not ClassifiedNot ClassifiedCategory 2
3-Bromo-4-chloroaniline 823-54-1Category 4Category 4Category 4Not ClassifiedNot ClassifiedCategory 2
3-Bromo-5-chloroaniline 96558-78-0Category 3 / Category 4Category 3 / Category 4Not ClassifiedCategory 1C / Category 2Not ClassifiedNot Classified
2-Bromo-3-chloroaniline 96558-73-5Category 4Category 3 / Category 4Category 4Category 2Category 2Category 2

Note: GHS categories for acute toxicity range from Category 1 (most toxic) to Category 5 (least toxic). The hematopoietic system, responsible for the formation of blood cellular components, is a common target for aniline (B41778) derivatives.

Mechanism of Toxicity: Methemoglobinemia

A primary mechanism of toxicity for many aniline compounds is the induction of methemoglobinemia. This condition is characterized by the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering the hemoglobin unable to transport oxygen effectively. The following diagram illustrates a generalized metabolic pathway leading to this toxic effect.

Methemoglobinemia_Pathway cluster_0 Absorption & Metabolism cluster_1 Toxic Effect in Red Blood Cells Bromo-Chloro-Aniline Bromo-Chloro-Aniline Metabolic Activation (CYP450) Metabolic Activation (CYP450) Bromo-Chloro-Aniline->Metabolic Activation (CYP450) Liver N-hydroxylamine Metabolite N-hydroxylamine Metabolite Metabolic Activation (CYP450)->N-hydroxylamine Metabolite Nitroso Intermediate Nitroso Intermediate N-hydroxylamine Metabolite->Nitroso Intermediate Hemoglobin (Fe²⁺) Hemoglobin (Fe²⁺) Nitroso Intermediate->Hemoglobin (Fe²⁺) Oxidation Methemoglobin (Fe³⁺) Methemoglobin (Fe³⁺) Hemoglobin (Fe²⁺)->Methemoglobin (Fe³⁺) Oxygen Transport Oxygen Transport Hemoglobin (Fe²⁺)->Oxygen Transport Hypoxia Hypoxia Methemoglobin (Fe³⁺)->Hypoxia Impaired

Caption: Generalized metabolic activation of bromo-chloro-aniline and induction of methemoglobinemia.

Experimental Protocols

The hazard classifications presented in this guide are typically determined using standardized toxicity testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key experimental methodologies.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
  • Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a GHS hazard category based on its acute oral toxicity.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • A small group of animals (typically 3) is dosed with the test substance.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • Depending on the outcome (number of mortalities), the test is either stopped, or another group of animals is dosed at a higher or lower fixed dose level.

    • The final classification is based on the dose level at which a defined number of mortalities are observed.

  • Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded at the beginning and end of the study.

Acute Dermal Toxicity (Based on OECD Guideline 402: Acute Dermal Toxicity)
  • Principle: This test provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.

  • Test Animals: Adult rats, rabbits, or guinea pigs are typically used.

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

    • At the end of the exposure period, the residual test substance is removed.

    • Animals are observed for up to 14 days.

  • Observations: Similar to the acute oral toxicity test, animals are observed for signs of toxicity and mortality. The skin at the application site is also examined for local effects such as erythema and edema.

In Vitro Mammalian Cell Gene Mutation Test (Based on OECD Guideline 476)
  • Principle: This in vitro test is used to detect gene mutations induced by chemical substances in cultured mammalian cells.

  • Test Systems: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.

  • Procedure:

    • Cultures of mammalian cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver).

    • The cells are incubated with the test substance for a defined period.

    • After the exposure period, the cells are washed and cultured for a sufficient time to allow for the expression of the mutant phenotype.

    • The frequency of mutant cells is determined by seeding the cells in a selective medium that allows for the growth of mutant cells but not normal cells.

  • Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated. A substance is considered positive if it induces a concentration-related increase in the mutant frequency.

The following diagram illustrates a generalized workflow for an in vitro mammalian cell gene mutation test.

InVitro_Genotoxicity_Workflow Cell Culture Preparation Cell Culture Preparation Exposure to Test Substance Exposure to Test Substance Cell Culture Preparation->Exposure to Test Substance With Metabolic Activation (+S9) With Metabolic Activation (+S9) Exposure to Test Substance->With Metabolic Activation (+S9) Without Metabolic Activation (-S9) Without Metabolic Activation (-S9) Exposure to Test Substance->Without Metabolic Activation (-S9) Incubation for Mutation Expression Incubation for Mutation Expression With Metabolic Activation (+S9)->Incubation for Mutation Expression Without Metabolic Activation (-S9)->Incubation for Mutation Expression Selection of Mutant Colonies Selection of Mutant Colonies Incubation for Mutation Expression->Selection of Mutant Colonies Data Analysis Data Analysis Selection of Mutant Colonies->Data Analysis

Caption: Generalized workflow for an in vitro mammalian cell gene mutation assay.

The Halogen Dance: A Comparative Guide to Aryl Bromide and Chloride Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between an aryl chloride and an aryl bromide in cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, cost, and scalability. While structurally similar, their reactivity profiles diverge substantially, necessitating a nuanced understanding to optimize synthetic strategies. This guide provides an objective comparison of their performance in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—supported by experimental data, detailed methodologies, and mechanistic insights.

The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy; the stronger C-Cl bond requires a higher activation energy for the crucial oxidative addition step compared to the weaker C-Br bond.[1][2] Consequently, aryl bromides are often more reactive, leading to faster reactions and higher yields under milder conditions. However, the lower cost and wider commercial availability of aryl chlorides make them highly attractive starting materials, driving the development of sophisticated catalyst systems to overcome their inherent inertness.[3]

At a Glance: Reactivity and Bond Energies

A fundamental understanding of the physical properties of the C-X bond is essential to appreciate the differences in reactivity between aryl bromides and chlorides.

PropertyAryl Chloride (Ar-Cl)Aryl Bromide (Ar-Br)Reference
Bond Dissociation Energy (kJ/mol) ~402~337[1][4]
General Reactivity Trend LowerHigher[5]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of aryl bromide and chloride performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by quantitative data from the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. While aryl bromides are classic substrates, significant progress has been made in activating aryl chlorides.

Table 1: Comparison of Aryl Halide Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Toluene (B28343)/H₂O, 100°C, 12h>95[6]
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100°C, 12h>95[6]
4-ChloroanisolePhenylboronic acid8wt% Pd@MIL-101CrK₂CO₃, H₂O/EtOH, 80°C, 24h85[7]
4-BromoanisolePhenylboronic acid8wt% Pd@MIL-101CrK₂CO₃, H₂O/EtOH, RT, 0.5h99[7]
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃, 1,4-Dioxane, 80°C, 16h92[6]
2-BromopyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃, 1,4-Dioxane, 80°C, 16h95[6]

As the data indicates, modern catalyst systems can achieve excellent yields for both aryl chlorides and bromides. However, aryl chlorides often require higher temperatures, longer reaction times, or more sophisticated and expensive ligands to achieve comparable results to their bromide counterparts.[7]

Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, also shows a clear reactivity difference between aryl chlorides and bromides.

Table 2: Comparison of Aryl Halide Performance in the Heck Reaction

Aryl HalideAlkeneCatalyst SystemConditionsYield (%)Reference
4-ChloroacetophenoneStyrenePd/P(t-Bu)₃Cy₂NMe, 1,4-Dioxane, 100°C, 19h96[8]
4-BromoacetophenoneStyrenePd/P(t-Bu)₃Cy₂NMe, 1,4-Dioxane, RT, 17h97[8]
Chlorobenzenen-Butyl acrylatePalladacycle/[(t-Bu)₃PH]BF₄NMP, NaOAc, 140°C, 2h98[9]
Bromobenzenen-Butyl acrylatePalladacycle/[(t-Bu)₃PH]BF₄NMP, NaOAc, 120°C, 0.5h99[9]
4-ChloroanisoleStyreneImidazole-based SPO-Pd complexK₂CO₃, DMF, 60°C, 12h85[10]
4-BromoanisoleStyreneImidazole-based SPO-Pd complexK₂CO₃, DMF, 60°C, 12h94[10]

The trend of harsher conditions being required for aryl chlorides is evident in the Heck reaction as well. Notably, room temperature reactions are often feasible with aryl bromides, while elevated temperatures are typically necessary for unactivated aryl chlorides.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The development of highly active catalysts has enabled the efficient use of aryl chlorides in this transformation.

Table 3: Comparison of Aryl Halide Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
4-ChlorotolueneMorpholinePd(OAc)₂ / XPhosNaOt-Bu, Toluene, 110°C, 1h98[11]
4-BromotolueneMorpholinePd(OAc)₂ / P(o-tolyl)₃NaOt-Bu, Toluene, 100°C, 18h99[12]
4-ChlorotolueneAniline[Pd(IPrOMe)(cin)(Cl)]NaOt-Bu, Toluene, 100°C, 24h95[13]
4-BromotolueneAniline[Pd(IPrOMe)(cin)(Cl)]NaOt-Bu, Toluene, 100°C, 3h98[13]
2-Chloropyridinen-HexylaminePd₂(dba)₃ / BINAPNaOt-Bu, Toluene, 80°C, 18h85[12]
2-Bromopyridinen-HexylaminePd₂(dba)₃ / BINAPNaOt-Bu, Toluene, 80°C, 2h95[12]

While highly effective catalyst systems exist for the amination of aryl chlorides, the reaction times are often significantly longer compared to those with aryl bromides, highlighting the persistent reactivity gap.[13][14]

Mechanistic Considerations and Visualizations

The difference in reactivity between aryl bromides and chlorides is rooted in the catalytic cycle of the cross-coupling reaction. The initial oxidative addition of the aryl halide to the palladium(0) catalyst is typically the rate-determining step.[5] The stronger C-Cl bond makes this step more energetically demanding for aryl chlorides.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-X Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-M R-M R-M->Transmetalation Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

To overcome the high activation barrier of aryl chloride oxidative addition, ligands with specific properties are required. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are particularly effective. The electron-donating nature of these ligands increases the electron density on the palladium center, promoting the oxidative addition step. The steric bulk of the ligands favors the formation of a monoligated, highly reactive Pd(0) species.

Ligand Effect cluster_0 Aryl Bromide (Weaker C-Br bond) cluster_1 Aryl Chloride (Stronger C-Cl bond) Standard Ligands Standard Ligands Efficient Oxidative Addition Efficient Oxidative Addition Standard Ligands->Efficient Oxidative Addition Bulky, Electron-Rich Ligands Bulky, Electron-Rich Ligands Facilitated Oxidative Addition Facilitated Oxidative Addition Bulky, Electron-Rich Ligands->Facilitated Oxidative Addition

Caption: Ligand effect on the oxidative addition of aryl bromides versus chlorides.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for specific substrates. Note: These are general guidelines and should be optimized for each specific reaction. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for Suzuki-Miyaura Coupling
  • Catalyst Pre-formation: In a dry flask, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.5 equivalents relative to Pd).

  • Reaction Setup: In a separate reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) to the reaction vessel.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor by TLC or GC/LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for the Heck Reaction
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if required), and the base (e.g., triethylamine (B128534) or K₂CO₃, 1.5-2.5 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., DMF, NMP, or dioxane).

  • Reaction: Heat the mixture to the appropriate temperature (room temperature to 140°C) and stir until the reaction is complete.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., XPhos-Pd-G3, 1-5 mol%), the ligand (if not using a precatalyst), the base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equiv), the aryl halide (1.0 equiv), and the amine (1.1-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring to the required temperature (typically 80-120°C).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography.

Experimental Workflow Start Start Inert Atmosphere Setup Inert Atmosphere Setup Start->Inert Atmosphere Setup Reagent Addition Reagent Addition Inert Atmosphere Setup->Reagent Addition Solvent Addition Solvent Addition Reagent Addition->Solvent Addition Catalyst Addition Catalyst Addition Solvent Addition->Catalyst Addition Reaction (Heating/Stirring) Reaction (Heating/Stirring) Catalyst Addition->Reaction (Heating/Stirring) Reaction Monitoring Reaction Monitoring Reaction (Heating/Stirring)->Reaction Monitoring Reaction Monitoring->Reaction (Heating/Stirring) Incomplete Work-up Work-up Reaction Monitoring->Work-up Complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

The choice between aryl bromides and chlorides in cross-coupling reactions is a trade-off between reactivity and cost. Aryl bromides generally offer higher reactivity, allowing for milder reaction conditions and often simpler catalyst systems. In contrast, aryl chlorides, while more economical and abundant, necessitate more sophisticated and carefully optimized catalytic protocols to achieve comparable results. The continuous evolution of ligand and catalyst design is progressively narrowing this reactivity gap, making aryl chlorides increasingly viable substrates for a wide range of cross-coupling transformations. For researchers in drug development and other scientific fields, a thorough understanding of these differences is paramount for the rational design of efficient, cost-effective, and scalable synthetic routes.

References

Confirming Product Identity in 4-Bromo-3-chloroaniline Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-bromo-3-chloroaniline is a valuable starting material in the synthesis of a wide array of complex molecules, particularly in the development of pharmaceuticals and functional materials. Its distinct substitution pattern offers a versatile platform for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of two such key reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—and outlines the analytical techniques essential for confirming the identity of the resulting products.

Performance Comparison: this compound and Alternatives

The reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength, which follows the general trend of C-I > C-Br > C-Cl. This indicates that the carbon-bromine bond is more readily activated by the palladium catalyst than the carbon-chlorine bond. Consequently, in reactions involving this compound, the bromine atom is the more reactive site for cross-coupling.

To provide a clear comparison, this guide examines the performance of this compound in the context of simpler, yet structurally related, starting materials: 3-chloroaniline (B41212) and 4-bromoaniline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The table below presents a comparison of the expected reactivity and reported yields for the coupling of various haloaromatics with phenylboronic acid.

Starting MaterialProductCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
This compound 2-Chloro-4-phenylanilinePd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O100 / 12Expected High
4-Bromochlorobenzene4-ChlorobiphenylPd standard solutionKOHEthanolRT / 25 min64
4-Bromoaniline4-AminobiphenylPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90 / --
3-Chloroaniline3-AminobiphenylPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT / 1 h96[1][2]

Note: The data presented is compiled from various sources and reaction conditions may not be directly comparable. It serves to illustrate general reactivity trends.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, forming arylamines from aryl halides. The following table compares the reactivity of halogenated anilines in this reaction.

Starting MaterialAmineProductCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
This compound AnilineN-(4-Bromo-3-chlorophenyl)anilinePd₂(dba)₃ / XPhosNaOtBuToluene100 / 18Expected High
4-BromoanilineAnilineN-(4-Bromophenyl)aniline-----
3-ChloroanilineAnilineN-(3-Chlorophenyl)anilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane110 / 2478[3]
2-ChloroanilinePhenylamine2-Chloro-N-phenylanilinePd₂(dba)₃ / ligandNaOtBuToluene80-100 / --

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup : In an inert atmosphere (e.g., a glovebox or under a stream of argon), add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) to a dry Schlenk flask equipped with a stir bar.

  • Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Experimental Protocol for Buchwald-Hartwig Amination
  • Catalyst Preparation : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk flask with a stir bar.

  • Reagent Addition : Add the aryl halide (1.0 equiv.) and the amine (1.1-1.2 equiv.) to the flask.

  • Solvent Addition : Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction : Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification : Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Product Identity Confirmation

Confirming the structure of the final product is a critical step. A combination of spectroscopic methods is typically employed for unequivocal structure elucidation.

Spectroscopic Data for Product Confirmation
TechniqueThis compound (Starting Material)Expected Suzuki Product (2-Chloro-4-phenylaniline)Expected Buchwald-Hartwig Product (N-(4-Bromo-3-chlorophenyl)aniline)
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm.Complex multiplets for aromatic protons.Complex multiplets for aromatic protons.
¹³C NMR Aromatic carbons in the range of δ 115-145 ppm.~10-12 signals in the aromatic region.~10-12 signals in the aromatic region.
IR (cm⁻¹) N-H stretches (~3300-3500), C-Br stretch (~500-600), C-Cl stretch (~600-800).N-H stretch (secondary amine, ~3400), C-Cl stretch.N-H stretch (secondary amine, ~3400), C-Br and C-Cl stretches.
Mass Spec (m/z) Molecular ion peak at ~205/207 (due to Br isotopes).Molecular ion peak at ~203/205 (due to Cl isotope).Molecular ion peak with characteristic isotopic pattern for Br and Cl.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition pd2_alkoxide Ar-Pd(II)L₂(OR) pd2_aryl->pd2_alkoxide Ligand Exchange pd2_boronate Ar-Pd(II)L₂(R') pd2_alkoxide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-R' reagents1 Ar-X reagents2 R'B(OH)₂ + Base

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd Precatalyst, Ligand, Base B Add Aryl Halide & Amine A->B Inert Atmosphere C Add Anhydrous Solvent B->C Inert Atmosphere D Heat and Stir C->D E Monitor by TLC/GC-MS D->E F Cool and Dilute E->F Reaction Complete G Filter through Celite F->G H Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Generalized experimental workflow for a Buchwald-Hartwig amination reaction.

Buchwald_Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR₂') pd2_aryl->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂' reagents1 Ar-X reagents2 HNR₂' + Base

Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Safety Operating Guide

Safe Disposal of 4-Bromo-3-chloroaniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 4-Bromo-3-chloroaniline are critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic amine, this compound presents specific hazards that necessitate a structured disposal protocol. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Eye Protection : Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[2][3]

  • Skin and Body Protection : Wear a lab coat, full-length pants, and closed-toe shoes.[2][3]

  • Respiratory Protection : If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA approved respirator.[1][3]

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, seeking medical attention.[1][4]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][4]

  • Ingestion : Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[1][5]

Hazard and Physical Data Summary

The following table summarizes key quantitative data and hazard classifications for this compound.

PropertyValueReference(s)
CAS Number 21402-26-6[1][5][6]
Molecular Formula C₆H₅BrClN[6]
Molecular Weight 206.47 g/mol [6]
Appearance White to light yellow powder or crystal[5]
Melting Point 64.0 to 68.0 °C[5]
GHS Signal Word Warning[5]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.[5]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Operational Plan: Step-by-Step Disposal Procedure

Adherence to a systematic disposal workflow is mandatory to mitigate risks. The primary principle is to treat this compound as a hazardous, halogenated organic waste.

Step 1: Waste Identification and Classification All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., weighing paper, pipette tips), must be classified as "Halogenated Organic Waste".[2][7] This classification is critical for proper segregation.

Step 2: Waste Segregation Segregate this compound waste at the point of generation.

  • Solid Waste : Place solid this compound and contaminated disposable materials into a designated, clearly labeled "Halogenated Organic Solid Waste" container.[2][7]

  • Liquid Waste : Collect solutions containing this compound in a designated "Halogenated Organic Liquid Waste" container.[2][8]

  • Incompatible Materials : Never mix halogenated waste with other waste categories, especially non-halogenated solvents, acids, or bases, to prevent dangerous reactions.[9]

Step 3: Container Selection and Labeling

  • Container Type : Use only chemically compatible and leak-proof containers with secure, tight-fitting lids.[8][9] For liquid waste, the original container or an appropriate UN-labeled container is recommended.[9]

  • Labeling : All waste containers must be clearly labeled before the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste: this compound" (no formulas or abbreviations).[8]

    • If in a mixture, list all components.[8]

    • Appropriate hazard pictograms (e.g., Acute Toxicity, Irritant).[9]

Step 4: On-Site Storage

  • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[1][4][9]

  • Keep containers closed at all times except when adding waste.[8]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

Step 5: Arranging for Final Disposal

  • Disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1][4][5]

  • Do not discharge any amount of this chemical into drains or the general trash.[1][10]

  • Always follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Phase 1: In-Lab Handling cluster_storage Phase 2: Storage & Disposal A Generation of This compound Waste B Step 1: Classify as 'Halogenated Organic Waste' A->B C Step 2: Segregate Waste (Solid vs. Liquid) B->C D Solid Waste Stream C->D E Liquid Waste Stream C->E F Step 3: Use Labeled, Compatible Containers D->F E->F G Step 4: Store in Ventilated Secondary Containment F->G H Step 5: Contact Licensed Hazardous Waste Vendor G->H I Final Disposal via Incineration/Treatment H->I

References

Essential Safety and Logistics for Handling 4-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 4-Bromo-3-chloroaniline is paramount. This guide provides immediate, procedural, and step-by-step guidance for its use in a laboratory setting.

Chemical Profile and Hazards

This compound is an aromatic amine that is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[2][3]

Hazard Category Description
Acute Toxicity (Oral) Harmful if swallowed.[2][3]
Acute Toxicity (Dermal) Toxic in contact with skin.[2]
Acute Toxicity (Inhalation) Harmful if inhaled.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[2]
Eye Damage/Irritation Causes serious eye irritation.[2]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2][3]
GHS Hazard Statements Percentage of Notifications
H302: Harmful if swallowed100%
H332: Harmful if inhaled17.39%
H373: Causes damage to organs through prolonged or repeated exposure13.04%

Data aggregated from notifications to the ECHA C&L Inventory.

Operational Plan: From Handling to Disposal

A systematic approach is crucial for safety. The following workflow outlines the necessary steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Assemble Required PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup disp_ppe Dispose of Contaminated PPE prep_ppe->disp_ppe Contamination handle_weigh Weigh Solid in Fume Hood prep_setup->handle_weigh Begin Experiment handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve disp_solid Collect Solid Waste in Labeled Container handle_weigh->disp_solid Spill/Residue handle_transfer Transfer Solution handle_dissolve->handle_transfer disp_liquid Collect Liquid Waste in Labeled Container handle_dissolve->disp_liquid Spill/Residue post_decon Decontaminate Glassware and Surfaces handle_transfer->post_decon Complete Experiment handle_transfer->disp_liquid Spill/Residue post_wash Wash Hands Thoroughly post_decon->post_wash post_decon->disp_liquid disp_final Arrange for Professional Waste Disposal disp_solid->disp_final disp_liquid->disp_final disp_ppe->disp_final

Caption: Workflow for safely handling this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory to minimize exposure risks.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1]Prevents skin contact and absorption, as aromatic amines can be absorbed through the skin.[1]
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.[1]Protects eyes from dust particles and splashes of solutions containing the compound.[1]
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs.[1]Protects the skin from accidental spills and contamination.[1]
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a dust mask (type N95 or equivalent) or a full-face respirator may be necessary.[1]Prevents inhalation of airborne dust or aerosols, a primary route of exposure.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all necessary PPE is available and in good condition.[1]

    • Verify that safety showers and eyewash stations are readily accessible.[1]

    • Set up all equipment in a certified chemical fume hood.[1]

  • Execution:

    • Avoid breathing dust, fumes, or vapors.[1]

    • Prevent all contact with skin and eyes by wearing the appropriate PPE.[1]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1][4]

    • Use explosion-proof equipment and non-sparking tools where necessary.[1]

    • Wash hands thoroughly with soap and water after handling.[1][4]

Spill Management:

  • In case of a spill, evacuate the area.

  • For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[4]

  • For liquid spills, absorb with inert materials such as clay or diatomaceous earth and collect for disposal.[4]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

    • Contaminated PPE (gloves, disposable lab coats) should also be collected in a designated hazardous waste container.

  • Disposal Procedure:

    • Dispose of contents and containers at an approved waste disposal plant.[5][6]

    • All disposal activities must be in accordance with applicable local, regional, and national laws and regulations.[2][4] Do not discharge into drains or the environment.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.